molecular formula C16H22N4O.ClH<br>C16H23ClN4O B1682884 Thonzylamine Hydrochloride CAS No. 63-56-9

Thonzylamine Hydrochloride

Cat. No.: B1682884
CAS No.: 63-56-9
M. Wt: 322.83 g/mol
InChI Key: HRYJPHOTGFERGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thonzylamine hydrochloride is a white crystalline powder with a faint odor. pH: 5.1-5.7 (2 % aqueous solution). (NTP, 1992)
This compound is a member of methoxybenzenes.
See other relationships...

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYJPHOTGFERGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O.ClH, C16H23ClN4O
Record name THONZYLAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-85-0 (Parent)
Record name Thonzylamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8026147
Record name Thonzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thonzylamine hydrochloride is a white crystalline powder with a faint odor. pH: 5.1-5.7 (2 % aqueous solution). (NTP, 1992)
Record name THONZYLAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Very soluble (NTP, 1992)
Record name THONZYLAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

63-56-9
Record name THONZYLAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thonzylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thonzylamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THONZYLAMINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thonzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thonzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THONZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K9YKD48Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

343 to 349 °F (NTP, 1992)
Record name THONZYLAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Thonzylamine Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2] It is clinically utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Like other first-generation antihistamines, thonzylamine hydrochloride is known to cross the blood-brain barrier, leading to sedative effects, and possesses anticholinergic properties that contribute to its side-effect profile.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the histamine (B1213489) H1 receptor and its off-target effects on muscarinic receptors.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal therapeutic effect of this compound is mediated through its action as a competitive antagonist at the histamine H1 receptor.[1][4] In allergic responses, histamine, released from mast cells and basophils, binds to H1 receptors on various cell types, leading to a cascade of events that manifest as allergy symptoms. This compound, by competing with histamine for the same binding site on the H1 receptor, prevents its activation and mitigates the downstream signaling pathways.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:

  • G-Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Downstream Effects: The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.[2]

This compound, by blocking the initial step of histamine binding, effectively inhibits this entire signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Thonzylamine Thonzylamine Thonzylamine->H1R Antagonism Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Allergic Response (Vasodilation, etc.) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Histamine H1 receptor signaling pathway and its antagonism by thonzylamine.

Off-Target Effects: Anticholinergic Activity

A significant characteristic of first-generation antihistamines, including thonzylamine, is their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors.[1][4] This anticholinergic activity is responsible for many of the common side effects associated with these drugs, such as dry mouth, blurred vision, urinary retention, and constipation.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are also GPCRs and are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, initiating a signaling cascade similar to that of the H1 receptor, leading to increased intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Thonzylamine's non-selective antagonism of these receptors disrupts normal cholinergic neurotransmission.

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Thonzylamine Thonzylamine Thonzylamine->M_Receptor Antagonism Gq_protein Gq/11 Protein M_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes Cellular_Response Cholinergic Response DAG->Cellular_Response Mediates Ca2->Cellular_Response Mediates

Antagonism of Gq-coupled muscarinic receptor signaling by thonzylamine.

Quantitative Data

AntihistaminepA2 Value at M3 Muscarinic Receptor
Desloratadine6.4[5][6]
Diphenhydramine6.2[5][6]
Hydroxyzine4.8[5][6]
ThonzylamineData not available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of antihistamines.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is employed to determine the binding affinity of a test compound (e.g., thonzylamine) for a specific receptor (e.g., histamine H1 or muscarinic receptors).

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

  • A radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]pyrilamine for H1 receptors or [3H]quinuclidinyl benzilate for muscarinic receptors).

  • The unlabeled test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and a fixed amount of the receptor-containing membranes with varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Schild Analysis for Functional Antagonism (pA2) Determination

This functional assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of a competitive antagonist.

Materials:

  • An isolated tissue preparation containing the receptor of interest (e.g., guinea pig ileum for H1 receptors, guinea pig trachea for muscarinic receptors).

  • An organ bath with physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • An agonist for the receptor of interest (e.g., histamine or acetylcholine).

  • The competitive antagonist (e.g., this compound).

  • A force transducer and data acquisition system to measure tissue contraction.

Protocol:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Data Analysis:

    • Plot the log of the agonist concentration versus the response for each antagonist concentration.

    • Determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist, for each antagonist concentration.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression that is not significantly different from 1.0 is indicative of competitive antagonism.

Conclusion

This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, thereby inhibiting the signaling cascade responsible for allergic symptoms. Concurrently, its off-target antagonism of muscarinic acetylcholine receptors leads to characteristic anticholinergic side effects. While the qualitative mechanisms of action are well-understood and align with those of other first-generation antihistamines, a notable gap exists in the public scientific literature regarding specific quantitative data on the binding affinities of this compound for its primary and secondary targets. Further research providing these quantitative parameters would be invaluable for a more complete pharmacological characterization of this compound and for guiding future drug development efforts in the field of antihistamines.

References

Thonzylamine Hydrochloride: A Technical Guide to its Therapeutic Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class, characterized by its competitive antagonism of the histamine (B1213489) H1 receptor and notable anticholinergic properties.[1][2] This technical guide provides an in-depth overview of the therapeutic class of Thonzylamine hydrochloride, including its mechanism of action, relevant signaling pathways, and a summary of its pharmacological effects. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound has been utilized for the symptomatic relief of allergic conditions, primarily allergic rhinitis and other upper respiratory allergies.[1][2] As a first-generation antihistamine, it effectively mitigates the effects of histamine, a key mediator in allergic reactions. Its therapeutic action is attributed to its ability to block the H1 histamine receptor.[1] Additionally, its anticholinergic effects contribute to its overall pharmacological profile.

Therapeutic Class and Mechanism of Action

This compound is classified as a first-generation H1 receptor antagonist and an anticholinergic agent .[1][3]

H1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor.[1] In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of events leading to the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and stimulation of sensory nerves. This compound competes with histamine for the same binding sites on the H1 receptor, thereby preventing histamine from exerting its effects.[1] This blockade leads to a reduction in allergy symptoms like sneezing, runny nose, and itching.[1]

Anticholinergic Activity

In addition to its antihistaminic properties, this compound exhibits anticholinergic activity.[4] This is a common characteristic of first-generation antihistamines. By blocking muscarinic acetylcholine (B1216132) receptors, it can produce effects such as drying of mucous membranes, which can be beneficial in reducing rhinorrhea associated with allergic rhinitis.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its interaction with the H1 histamine receptor and the subsequent modulation of intracellular signaling pathways.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon activation by histamine, it primarily couples to the Gq/11 family of G-proteins, initiating the phospholipase C (PLC) signaling cascade. This compound, by acting as an antagonist, prevents the initiation of this cascade.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq_inactive Gq Protein (Inactive) H1R_active->Gq_inactive Activates Gq_active Gq Protein (Active) PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Allergic Response (Vasodilation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R_inactive Binds & Activates Thonzylamine Thonzylamine HCl Thonzylamine->H1R_inactive Blocks

Figure 1: Histamine H1 Receptor Signaling Pathway Blockade by Thonzylamine HCl.

Quantitative Data

ParameterFirst-Generation Antihistamines (General Range)This compound
H1 Receptor Binding Affinity (Ki) 1 - 100 nMData not available
Anticholinergic Potency (pA2) 6 - 8Data not available

Experimental Protocols

The following are generalized protocols representative of the types of experiments used to characterize the activity of H1 receptor antagonists like this compound.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the H1 receptor.

Methodology:

  • Preparation of Membranes: Cell membranes expressing the human H1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).

  • Radioligand Binding: A known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

H1_Binding_Assay cluster_workflow Experimental Workflow prep Prepare H1 Receptor- Expressing Membranes incubate Incubate Membranes with [³H]-mepyramine and Thonzylamine HCl prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Figure 2: Workflow for H1 Receptor Binding Assay.
In Vitro Anticholinergic Activity Assay (Guinea Pig Ileum)

This functional assay measures the ability of a compound to antagonize acetylcholine-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Contraction Induction: The tissue is allowed to equilibrate, and then a cumulative concentration-response curve to a cholinergic agonist (e.g., acetylcholine or carbachol) is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined period.

  • Repeat Contraction: The cumulative concentration-response curve to the cholinergic agonist is repeated in the presence of this compound.

  • Data Analysis: The degree of rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Preclinical and Clinical Efficacy

While specific quantitative data from modern, large-scale clinical trials are limited, historical use and older studies have demonstrated the efficacy of this compound in alleviating the symptoms of allergic rhinitis. Preclinical studies in animal models, such as the guinea pig model of allergic rhinitis, are typically used to assess the in vivo efficacy of antihistamines by measuring the inhibition of histamine-induced bronchoconstriction or other allergic responses.[5]

Conclusion

This compound is a first-generation H1 antihistamine with established efficacy in the management of allergic rhinitis. Its therapeutic action is primarily mediated through the competitive blockade of the histamine H1 receptor, with contributions from its anticholinergic properties. While it has been a part of the therapeutic armamentarium for allergic conditions, a detailed quantitative characterization of its pharmacological properties using modern techniques is not extensively documented in recent scientific literature. Further research to determine its precise binding affinities and in vivo potency would be valuable for a more complete understanding of its pharmacological profile in comparison to newer antihistamines.

References

An In-Depth Technical Guide to the Synthesis of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Thonzylamine (B1214278) Hydrochloride, a first-generation antihistamine of the ethylenediamine (B42938) class. The document details the core synthetic pathway, experimental protocols for key reactions, and relevant quantitative data to support research and development activities.

Introduction

Thonzylamine, chemically known as N',N'-dimethyl-N'-[(4-methoxyphenyl)methyl]-N-(2-pyrimidinyl)ethane-1,2-diamine, is an H1 receptor antagonist with anticholinergic properties. It functions by competing with histamine (B1213489) for H1 receptor sites on effector cells. The hydrochloride salt of thonzylamine enhances its stability and solubility for pharmaceutical applications. This guide focuses on the chemical synthesis of thonzylamine hydrochloride, providing a detailed pathway from commercially available starting materials.

Core Synthesis Pathway

The most established synthetic route to this compound is a two-step process. The synthesis commences with the formation of the intermediate, 2-(p-methoxybenzyl)aminopyrimidine, followed by its alkylation with N,N-dimethyl-2-chloroethylamine to yield thonzylamine. The final step involves the conversion of the free base to its hydrochloride salt.

A visual representation of this synthetic pathway is provided below.

Thonzylamine_Synthesis cluster_0 Step 1: Synthesis of 2-(p-methoxybenzyl)aminopyrimidine cluster_1 Step 2: Synthesis of Thonzylamine cluster_2 Step 3: Formation of Hydrochloride Salt 2-Aminopyrimidine (B69317) 2-Aminopyrimidine Intermediate 2-(p-Methoxybenzyl)aminopyrimidine 2-Aminopyrimidine->Intermediate Base p-Methoxybenzyl_chloride p-Methoxybenzyl chloride p-Methoxybenzyl_chloride->Intermediate Intermediate_2 2-(p-Methoxybenzyl)aminopyrimidine Sodium_salt Sodium Salt Intermediate Intermediate_2->Sodium_salt Formation of Sodium Salt Sodium_amide Sodium Amide (NaNH2) Sodium_amide->Sodium_salt Thonzylamine Thonzylamine Sodium_salt->Thonzylamine Alkylation Alkylating_agent N,N-Dimethyl-2- chloroethylamine Alkylating_agent->Thonzylamine Thonzylamine_base Thonzylamine Thonzylamine_HCl Thonzylamine Hydrochloride Thonzylamine_base->Thonzylamine_HCl HCl Hydrochloric Acid (HCl) HCl->Thonzylamine_HCl

Diagram 1: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Step 1: Synthesis of 2-(p-methoxybenzyl)aminopyrimidine

This initial step involves the nucleophilic substitution of a halogen on p-methoxybenzyl chloride by the amino group of 2-aminopyrimidine.

Experimental Workflow:

Step1_Workflow Start Start Reactants Mix 2-Aminopyrimidine, p-Methoxybenzyl chloride, and Base in a suitable solvent Start->Reactants Heat Heat the mixture under reflux Reactants->Heat Monitor Monitor reaction completion by TLC Heat->Monitor Cool Cool the reaction mixture Monitor->Cool Purify Purify the product (e.g., crystallization) Cool->Purify Product 2-(p-methoxybenzyl)- aminopyrimidine Purify->Product

Diagram 2: Workflow for the synthesis of 2-(p-methoxybenzyl)aminopyrimidine.

Methodology:

  • To a solution of 2-aminopyrimidine in a suitable solvent such as toluene (B28343) or xylene, an equimolar amount of a strong base (e.g., sodium amide or sodium hydride) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred until the evolution of gas ceases, indicating the formation of the sodium salt of 2-aminopyrimidine.

  • An equimolar amount of p-methoxybenzyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess base is quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield pure 2-(p-methoxybenzyl)aminopyrimidine.

Step 2: Synthesis of Thonzylamine

This step involves the N-alkylation of the intermediate, 2-(p-methoxybenzyl)aminopyrimidine, with N,N-dimethyl-2-chloroethylamine. This reaction is detailed in U.S. Patent 2,465,865.

Methodology:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, 2-(p-methoxybenzyl)aminopyrimidine is dissolved in a dry, inert solvent such as toluene.

  • An equimolar amount of sodium amide (NaNH₂) is added in portions to the solution at room temperature. The mixture is then heated to reflux for a period of 1 to 2 hours to ensure the complete formation of the sodium salt, which is a key reactive intermediate.

  • After the formation of the sodium salt, a solution of N,N-dimethyl-2-chloroethylamine in toluene is added dropwise to the reaction mixture.

  • The resulting mixture is maintained at reflux for several hours until the reaction is complete, as indicated by TLC.

  • After cooling, the reaction mixture is carefully treated with water to decompose any unreacted sodium amide.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to yield crude thonzylamine as an oily liquid.

Step 3: Formation of this compound

The final step is the conversion of the thonzylamine free base into its more stable and water-soluble hydrochloride salt.

Methodology:

  • The crude thonzylamine base obtained from the previous step is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise with stirring until the solution becomes acidic.

  • The precipitation of this compound occurs upon the addition of the acidic solution. The mixture may be cooled in an ice bath to facilitate complete precipitation.

  • The solid product is collected by filtration, washed with a small amount of cold, anhydrous solvent, and then dried under vacuum to yield this compound as a white crystalline powder.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of thonzylamine and its hydrochloride salt.

ParameterValueReference
Thonzylamine (Free Base)
Molecular FormulaC₁₆H₂₂N₄O
Molar Mass286.37 g/mol
Boiling Point185-187 °C at 2.2 mmHg
AppearanceOily liquid
This compound
Molecular FormulaC₁₆H₂₃ClN₄O
Molar Mass322.83 g/mol
Melting Point173-176 °C
AppearanceWhite crystalline powder
SolubilityFreely soluble in water

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides the essential details for researchers and drug development professionals to understand and replicate the synthesis. The two-step pathway, involving the formation of a key aminopyrimidine intermediate followed by alkylation, is a robust method for producing this active pharmaceutical ingredient. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product suitable for further investigation and development.

An In-depth Technical Guide to Thonzylamine Hydrochloride: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine and anticholinergic agent.[1][2] It is primarily used for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, mechanism of action, and relevant experimental protocols for its analysis.

Physical and Chemical Identity
  • IUPAC Name: N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride[5]

  • CAS Number: 63-56-9[5]

  • Molecular Formula: C₁₆H₂₃ClN₄O[5]

  • Synonyms: Neohetramine hydrochloride, Resistab[1]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of Thonzylamine hydrochloride and its free base, Thonzylamine.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 322.83 g/mol [1][5]
Physical Description White crystalline powder with a faint odor.[5][6]
Melting Point 173-176 °C (343 to 349 °F)[4][5]
Solubility Very soluble in water. Soluble in alcohol and chloroform. Practically insoluble in ether.[4][5][6]
pH (2% aq. solution) 5.1 - 5.7[5][6]
Stability Stable. Incompatible with strong oxidizing agents.[6]

Table 2: Physical and Chemical Properties of Thonzylamine (Free Base)

PropertyValueSource
Molecular Weight 286.37 g/mol [3]
Physical Description Oily liquid[3]
Boiling Point 185-187 °C at 2.2 mmHg[4][6]
Water Solubility 5.441 g/L (at 37.5 °C)[7]
pKa (Strongest Basic) 8.62[2]
LogP 2.4 - 2.6[2][7]
Vapor Pressure 5.8 x 10⁻⁸ mmHg at 25°C[7]

Chemical Characteristics

Reactivity Profile: this compound acts as a weak organic acid.[5][6] When dissolved in water, it yields solutions with a pH of less than 7.0 due to the presence of moderate concentrations of hydrogen ions.[6] It reacts as an acid to neutralize bases, a reaction that generates some heat, though significantly less than the neutralization of inorganic acids.[6] While not typically considered an oxidizing or reducing agent, such reactions are not impossible.[6] It is incompatible with strong oxidizing agents.[6]

Pharmacology and Mechanism of Action

Thonzylamine is a first-generation H1 histamine (B1213489) receptor antagonist.[8][9] Its primary mechanism of action involves competing with histamine for binding to H1 receptors.[2][3]

Signaling Pathway: Histamine binding to the H1 receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ions (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in various allergic symptoms, including vasodilation, increased vascular permeability (leading to nasal congestion), and stimulation of nerve endings causing itching and sneezing.[2][3][9]

Thonzylamine, by acting as an inverse agonist at the H1 receptor, blocks this signaling cascade.[9] This antagonism prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions.[2][3] Reducing the intracellular calcium ion concentration also contributes to mast cell stability, which in turn reduces further histamine release.[9]

Thonzylamine_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Space H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Triggers Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) Ca->Symptoms Leads to Histamine Histamine Histamine->H1R Activates Thonzylamine Thonzylamine HCl Thonzylamine->H1R Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

The characterization and quantification of this compound rely on standard pharmaceutical analysis techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound in drug substances and formulations.[10] A reverse-phase method is typically suitable.

Methodology:

  • System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.[10]

  • Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is effective.[11]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[11] The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varied composition) elution.[10]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

HPLC_Workflow Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump Solvent->Pump Flow Injector Autosampler/Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector Elution Data Data Acquisition System (Chromatogram) Detector->Data Sample Prepared Sample Sample->Injector Injection

Caption: A general workflow for HPLC analysis.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

  • UV-Vis Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis based on Beer's law. A study based on the König reaction identified an absorption maximum at 492 nm for a derivative product of Thonzylamine.[12] The procedure involves dissolving the sample in a suitable solvent (e.g., water or ethanol) and recording the absorbance spectrum.[13]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The sample is typically prepared as a KBr pellet or a mull and scanned to obtain the IR spectrum, which shows characteristic absorption bands for groups like N-H, C-H, C=O, and C-O.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O), and the spectrum is recorded. Chemical shifts, integration, and splitting patterns provide detailed information about the arrangement of atoms.[14]

UV_Vis_Workflow LightSource Light Source (UV-Vis Lamp) Monochromator Monochromator (Selects Wavelength) LightSource->Monochromator Cuvette Sample in Cuvette Monochromator->Cuvette Incident Light (I₀) Detector Detector Cuvette->Detector Transmitted Light (I) Readout Digital Readout (Absorbance) Detector->Readout Sample Prepared Solution Sample->Cuvette

Caption: A simplified workflow for UV-Vis spectrophotometry.

Melting Point Determination

This is a fundamental test for purity and identification.

Methodology:

  • A small amount of the dry, crystalline this compound powder is packed into a capillary tube.

  • The tube is placed in a melting point apparatus.

  • The temperature is slowly increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.[14] The reported range for this compound is 173-176 °C.[5]

Solubility Studies

Determining solubility is crucial for formulation development.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This compound is described as being "very soluble" in water.[5]

References

Thonzylamine hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Thonzylamine (B1214278) hydrochloride, a first-generation antihistamine. The information is intended for researchers, scientists, and professionals in drug development, presenting key data on its chemical properties, mechanism of action, and analytical methodologies.

Core Identification and Chemical Structure

Thonzylamine hydrochloride is chemically known as N-[(4-Methoxyphenyl)methyl]-N′,N′-dimethyl-N-2-pyrimidinyl-1,2-ethanediamine monohydrochloride.[1] It is an ethylenediamine (B42938) derivative and acts as a histamine (B1213489) H1-receptor antagonist.[1][2]

Molecular Structure:

Caption: Molecular Structure of Thonzylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 63-56-9[1][3][4][5]
Molecular Formula C16H23ClN4O[1]
Molecular Weight 322.83 g/mol [1][5][6]
Appearance White crystalline powder[4][7]
Melting Point 173-176 °C[1][4]
Solubility Freely soluble in water; soluble in alcohol and chloroform; practically insoluble in ether.[1][7]
pH (2% aq. solution) 5.1 - 5.7[1]
Percent Composition C 59.53%, H 7.18%, Cl 10 .98%, N 17.35%, O 4.96%[1]

Mechanism of Action and Signaling Pathway

This compound functions as a histamine H1-receptor antagonist.[8][9] It competitively inhibits the binding of histamine to H1 receptors.[10][11] This action blocks the downstream effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for symptoms of allergic rhinitis like nasal congestion and a runny nose.[10][11] Furthermore, by blocking histamine's effect on nerve endings, it can alleviate itching and sneezing.[10]

The antagonism of the H1 receptor by Thonzylamine interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor.[2] This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[2]

cluster_pathway This compound Signaling Pathway thonzylamine Thonzylamine HCl h1r Histamine H1 Receptor thonzylamine->h1r Blocks gq Gq Protein h1r->gq Activates histamine Histamine histamine->h1r Binds plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ Release ip3->ca2 Triggers pkc Protein Kinase C (PKC) dag->pkc Activates nfkB NF-κB Activation ca2->nfkB pkc->nfkB inflammation Pro-inflammatory Cytokine Expression nfkB->inflammation symptoms Allergic Symptoms (Vasodilation, etc.) inflammation->symptoms

Caption: H1 Receptor Antagonism by Thonzylamine.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, literature provides insights into the methodologies used for its synthesis and analysis.

4.1. Synthesis

The preparation of this compound involves the treatment of the sodium salt of 2-(p-methoxybenzyl)aminopyrimidine with N,N-dimethyl-2-chloroethylamine, as described in U.S. Patent 2,465,865.[1][12][13]

cluster_synthesis Synthesis Workflow start Sodium salt of 2-(p-methoxybenzyl)aminopyrimidine reaction Reaction start->reaction reagent N,N-dimethyl-2-chloroethylamine reagent->reaction product Thonzylamine (free base) reaction->product final_product This compound product->final_product hcl HCl hcl->final_product

Caption: Synthesis of this compound.

4.2. Spectroscopic Determination

A study by Sabry et al. (2000) describes the spectroscopic determination of this compound in nasal drops.[1] While the full paper is not available, such methods typically involve measuring the absorbance of a solution containing the compound at a specific wavelength. Another study details spectrophotometric and spectrofluorimetric methods based on the König reaction.[14] This reaction, between dicyclohexylcarbodiimide (B1669883) (DCC), this compound (THAH), and dimethylbarbituric acid (DMBA), produces an orange-yellow fluorescent product.[14]

The key parameters for this analytical method are summarized below:

ParameterSpectrophotometric MethodSpectrofluorimetric MethodReference
Absorption Maximum 492 nm-[14]
Emission Maximum -518 nm (λex=492 nm)[14]
Linear Range 8-20 µg/mL0.2-2.0 µg/mL[14]
Detection Limit 0.29 µg/mL0.018 µg/mL[14]

Toxicological Data

Toxicological studies have been conducted to determine the safety profile of Thonzylamine.

Study TypeSpeciesRouteValueReference
Acute Toxicity (LD50) Guinea PigsOral493 mg/kg (base)[1]
Chronic Toxicity RatsOralNo observable toxic effects up to 200 mg/kg/day for 91 days[11]
Human Study Humans-No observable toxic effects up to 300 mg/day for up to 4 days[11]

Therapeutic Applications

This compound is indicated for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[10][11] It is often found in combination with other active ingredients in over-the-counter medications.[11] The usual dose is 50 mg taken up to four times daily.[7]

References

Thonzylamine Hydrochloride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine with anticholinergic properties.[1][2][3][4] It is primarily indicated for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[1][3] This technical guide provides a comprehensive review of the known pharmacokinetics and pharmacodynamics of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established mechanisms of action for its drug class and presents a framework of standard experimental protocols for its comprehensive evaluation.

Pharmacodynamics

Mechanism of Action

This compound functions as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of effects, including vasodilation, increased vascular permeability, and stimulation of sensory nerves, leading to the characteristic symptoms of an allergic reaction such as nasal congestion, runny nose, and itching.[1][2] Thonzylamine, by competing with histamine for these receptor sites, effectively blocks these downstream effects.[1][2] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[5] Additionally, Thonzylamine exhibits anticholinergic activity.[3][4]

Signaling Pathway

The antagonism of the H1 receptor by this compound interferes with the G-protein coupled receptor signaling pathway. Histamine binding to the H1 receptor typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules. By blocking the initial histamine binding, Thonzylamine attenuates this entire signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R binds Thonzylamine Thonzylamine HCl Thonzylamine->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation leads to

Figure 1: Thonzylamine HCl Mechanism of Action on the H1 Receptor Signaling Pathway.

Pharmacokinetics

General Experimental Protocols for Pharmacokinetic Assessment

A comprehensive understanding of the pharmacokinetic profile of a compound like this compound would necessitate a series of in vitro and in vivo studies.

  • Metabolic Stability: Incubation of this compound with liver microsomes or hepatocytes would be performed to identify the primary metabolizing enzymes (e.g., cytochrome P450 isoforms) and to determine its intrinsic clearance.[6]

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods would be utilized to quantify the extent to which this compound binds to plasma proteins, which influences its distribution and availability.

  • Cell Permeability: Caco-2 cell monolayer assays would be conducted to predict intestinal absorption and to identify whether the compound is a substrate for efflux transporters like P-glycoprotein.[6]

  • Animal Models: Pharmacokinetic studies would be conducted in animal models (e.g., rats, dogs) following intravenous and oral administration to determine key parameters.[7]

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be developed to quantify this compound concentrations in plasma and other biological matrices.[8]

  • Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine parameters such as clearance, volume of distribution, half-life, and bioavailability.[9][10]

  • Radiolabeled Studies: Administration of radiolabeled this compound (e.g., with ¹⁴C) in human ADME studies would provide definitive information on mass balance, routes of excretion, and metabolite profiling.[11]

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Profiling met_stab Metabolic Stability (Microsomes, Hepatocytes) pk_params Pharmacokinetic Parameter Calculation (Clearance, t½, Vd, F) met_stab->pk_params ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->pk_params perm Permeability (Caco-2 Assay) perm->pk_params animal_pk Animal Pharmacokinetics (IV and Oral Dosing) bioanalysis Bioanalytical Method Development (LC-MS/MS) animal_pk->bioanalysis bioanalysis->pk_params human_adme Human ADME Study (Radiolabeled Compound) met_id Metabolite Identification and Profiling human_adme->met_id pk_profile Comprehensive Pharmacokinetic Profile pk_params->pk_profile met_id->pk_profile safety Safety and Toxicity Assessment safety->pk_profile

Figure 2: General Experimental Workflow for Pharmacokinetic Profiling.

Data Summary

Due to the limited availability of specific experimental data for this compound in the cited literature, a quantitative data table cannot be provided at this time. The table below is presented as a template to be populated as data becomes available from future research.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Template)

ParameterValueSpecies/SystemMethodReference
Pharmacokinetics
Bioavailability (F)Data not available
Half-life (t½)Data not available
Volume of Distribution (Vd)Data not available
Clearance (CL)Data not available
Plasma Protein Binding (%)Data not available
Pharmacodynamics
H1 Receptor Binding Affinity (Ki)Data not available
IC50Data not available

Conclusion

This compound is a first-generation antihistamine that effectively mitigates allergic symptoms through competitive antagonism of the histamine H1 receptor. While its pharmacodynamic mechanism is well-understood within the context of its drug class, a detailed and quantitative characterization of its pharmacokinetic properties remains to be elucidated through dedicated in vitro and in vivo studies. The experimental frameworks outlined in this guide provide a roadmap for future research that would be essential for a comprehensive understanding of this compound's disposition and for any further drug development efforts.

References

Thonzylamine Hydrochloride: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzylamine (B1214278) hydrochloride, one of the earliest first-generation antihistamines, emerged in the mid-20th century as a significant therapeutic agent for allergic conditions. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that characterized this compound. It includes a detailed examination of its synthesis, preclinical pharmacology, and early clinical evaluation. Quantitative data from historical studies are presented in structured tables, and key experimental protocols are detailed to offer a complete scientific perspective. Furthermore, this guide illustrates the core signaling pathway of thonzylamine hydrochloride and a representative experimental workflow using Graphviz diagrams, adhering to modern visualization standards for clarity and precision.

Introduction

The discovery of antihistamines in the 1930s and their clinical introduction in the 1940s marked a pivotal moment in the management of allergic diseases.[1][2] Thonzylamine, also known as neohetramine, was part of this first wave of H1 receptor antagonists.[3] As a member of the ethylenediamine (B42938) class of antihistamines, it offered relief from the symptoms of hay fever, urticaria, and other allergic reactions by competitively inhibiting the action of histamine (B1213489) at the H1 receptor.[1][2] This document delves into the key scientific milestones that led to the development and understanding of this compound, providing a technical resource for researchers in pharmacology and drug development.

Discovery and History

The quest for effective antihistamines began with the work of Bovet and Staub at the Pasteur Institute in the 1930s.[2] Their research laid the groundwork for the development of the first clinically useful antihistamines in the early 1940s. Following this, a number of pharmaceutical companies in the United States and Europe initiated programs to discover and develop novel antihistaminic compounds.

Thonzylamine was synthesized in the late 1940s, with the key patent for its preparation being granted to Harris L. Friedman and Alexander V. Tolstouhov in 1949.[4] The compound was introduced for clinical use under the trade name Neohetramine. Early clinical studies in the late 1940s and early 1950s explored its efficacy and safety for various allergic conditions, including its potential use for the common cold.[5][6]

Chemical Synthesis

The seminal synthesis of thonzylamine was detailed in U.S. Patent 2,465,865.[4] The process involves a multi-step procedure starting from readily available chemical precursors.

Experimental Protocol: Synthesis of Thonzylamine

The following protocol is an interpretation of the synthesis described in the 1949 patent by Friedman and Tolstouhov.[4]

Step 1: Preparation of the Sodium Salt of 2-(p-methoxybenzyl)aminopyrimidine

  • Suspend 54 g of 2-(p-methoxybenzyl)aminopyrimidine and 12.0 g of sodamide in 250 cc of toluene.

  • Reflux the suspension for 31 hours.

Step 2: Synthesis of Thonzylamine

  • To the prepared sodium salt of 2-(p-methoxybenzyl)aminopyrimidine, add 28.1 g of dimethylaminoethyl chloride.

  • Reflux the mixture with continuous stirring for 26 hours.

  • Following the reaction, the product, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)pyrimidine (thonzylamine), is worked up. The free base is described as an oily liquid.[4]

Step 3: Formation of this compound

  • The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as acetone, to yield crystalline this compound.[4]

G A A D D A->D Reflux, 31h F F D->F Reflux, 26h B B B->D C C C->D H H F->H Acidification E E E->F G G G->H

Preclinical Pharmacology

Early preclinical studies were crucial in characterizing the pharmacological profile of thonzylamine, establishing its antihistaminic activity and safety in animal models.

Mechanism of Action

Thonzylamine functions as a competitive antagonist of the histamine H1 receptor.[1][2] By binding to the receptor, it prevents histamine from eliciting its characteristic effects, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1] This antagonism forms the basis of its therapeutic effects in allergic rhinitis, urticaria, and other histamine-mediated conditions.[7] As a first-generation antihistamine, thonzylamine can also cross the blood-brain barrier, leading to central nervous system effects like sedation.[7]

G cluster_0 Cell Membrane H1R Histamine H1 Receptor PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca Ca²⁺ Release PKC PKC Activation Pro Pro-inflammatory Gene Expression Histamine Histamine Histamine->H1R Binds and Activates Thonzylamine Thonzylamine Thonzylamine->H1R Competitively Inhibits

Toxicity Studies

Acute toxicity studies were performed in rodents to determine the lethal dose (LD50) of thonzylamine. These early studies provided essential safety data before human trials could be initiated.

Toxicity Data for Thonzylamine
Test Result
Oral LD50 (Guinea Pig)493 mg/kg
Oral LD50 (Mouse)245 mg/kg
Human Chronic Dosing (4 days)No observable toxic effects at up to 300 mg/day

Early Clinical Studies

The initial clinical evaluation of this compound focused on its efficacy in treating allergic conditions and its side effect profile in human subjects.

Allergic Conditions

Clinical investigations in the late 1940s demonstrated the effectiveness of thonzylamine in providing symptomatic relief for patients with hay fever and other allergic manifestations. These studies were foundational in establishing its place in the therapeutic armamentarium of the time.

The Common Cold

Some early clinical trials also explored the use of thonzylamine for the prophylaxis and treatment of the common cold.[5] While these studies reported some positive outcomes, the role of antihistamines in treating the common cold has since been a subject of debate, with later research suggesting limited efficacy for this indication.

Pharmacokinetics

As a first-generation antihistamine, the pharmacokinetic profile of thonzylamine is expected to be similar to other drugs in its class. However, specific quantitative data for thonzylamine is not extensively available in modern literature.

Pharmacokinetic Parameters (General for First-Generation Antihistamines)
Parameter Value
Absorption Readily absorbed after oral administration
Metabolism Primarily hepatic
Excretion Renal
Half-life Varies, typically in the range of 4-6 hours
Protein Binding Data not available for thonzylamine
Bioavailability Data not available for thonzylamine

Conclusion

This compound holds a significant place in the history of pharmacology as one of the pioneering first-generation antihistamines. Its discovery and development in the 1940s provided a much-needed therapeutic option for individuals suffering from allergic disorders. The foundational preclinical and clinical studies, though lacking the rigorous design of modern clinical trials, successfully established its efficacy and safety profile for the time. This technical guide has aimed to consolidate the available historical and scientific information on this compound, offering a valuable resource for researchers and professionals in the field of drug development and pharmacology. The detailed synthesis, mechanism of action, and early experimental data provide a comprehensive look into the origins of this important therapeutic agent.

References

Thonzylamine Hydrochloride: A Technical Overview of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine and anticholinergic agent.[1] Its therapeutic effects in treating conditions like allergic rhinitis are primarily attributed to its interaction with histamine (B1213489) H1 receptors.[1] As with many first-generation antihistamines, its pharmacological profile is not limited to a single receptor but extends to other receptor systems, notably muscarinic acetylcholine (B1216132) receptors, which underlies some of its side effects. This document provides a technical guide to the receptor binding affinity of Thonzylamine, detailing its mechanism of action, the experimental protocols used to characterize such interactions, and the relevant signaling pathways.

Receptor Binding Profile

Thonzylamine competes with histamine for binding at H1 receptor sites.[1] This antagonistic action prevents the downstream effects of histamine, such as vasodilation and increased vascular permeability, thereby alleviating allergy symptoms.[2][3] Additionally, its classification as an anticholinergic agent indicates an affinity for muscarinic acetylcholine receptors.[4]

Data Presentation: Comparative Receptor Affinities

To provide context for the expected binding profile of Thonzylamine, the following table summarizes the range of binding affinities (Kᵢ values) observed for various first-generation H1-receptor antagonists at both histamine H1 and muscarinic receptors. A lower Kᵢ value indicates a higher binding affinity.

Compound ClassReceptor TargetTypical Kᵢ Range (nM)Reference
First-Generation AntihistaminesHistamine H₁ ReceptorHigh Affinity (Low nM)[5]
(e.g., Mequitazine, Cyproheptadine)Muscarinic Receptors5.0 - 38[5]
First-Generation AntihistaminesHistamine H₁ ReceptorHigh Affinity (Low nM)[5]
(e.g., Mepyramine, Terfenadine)Muscarinic Receptors3,600 - 30,000[5]

This table illustrates the significant variability in muscarinic receptor affinity among first-generation antihistamines, which accounts for the differing severity of anticholinergic side effects.

Signaling Pathways

The primary therapeutic target of Thonzylamine, the histamine H1 receptor, is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.[6][7] Upon histamine binding, the receptor activates a cascade that leads to the characteristic physiological responses of an allergic reaction. Thonzylamine, by acting as an antagonist, blocks the initiation of this pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Thonzylamine Thonzylamine (Antagonist) Thonzylamine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Leads to

Histamine H1 Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The binding affinity of compounds like this compound to the histamine H1 receptor is typically determined using a competitive radioligand binding assay. This method measures how effectively the test compound competes with a radiolabeled ligand for binding to the receptor.

Key Experiment: [³H]Mepyramine Radioligand Binding Assay

This assay is a standard method for characterizing the affinity of ligands for the histamine H1 receptor.[8][9]

1. Materials and Reagents:

  • Receptor Source: Membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells) or from tissues with high H1 receptor density (e.g., guinea-pig cerebellum).[10]

  • Radioligand: [³H]Mepyramine, a potent H1 receptor antagonist.[11]

  • Test Compound: this compound (or other unlabeled ligands).

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin) to determine binding to non-receptor sites.[8]

  • Assay Buffer: e.g., 50mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[12]

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and pellet the membranes through centrifugation. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[8][12]

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]Mepyramine) at a fixed concentration, and varying concentrations of the unlabeled test compound (Thonzylamine).[12]

  • Equilibrium: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[8][12]

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the specific binding of [³H]Mepyramine against the logarithm of the test compound's concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound ReceptorPrep->Incubation LigandPrep Prepare Radioligand ([³H]Mepyramine) & Test Compound (Thonzylamine) Solutions LigandPrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separates Bound from Unbound Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Plotting Plot Binding Curve Counting->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki Result Binding Affinity (Kᵢ) Ki->Result

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound functions as a histamine H1 receptor antagonist, a mechanism it shares with other first-generation antihistamines. While its precise binding affinities for the H1 receptor and secondary targets like muscarinic receptors are not documented in widely available literature, its pharmacological activity is well-established. The experimental protocols, particularly competitive radioligand binding assays, provide a robust framework for quantifying these interactions. A comprehensive understanding of its receptor binding profile is essential for optimizing its therapeutic use and for the development of future compounds with improved selectivity and reduced side effects.

References

Unveiling the Molecular Targets of Thonzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Primary Biological Target: Histamine (B1213489) H1 Receptor

Thonzylamine hydrochloride's principal mechanism of action is as an antagonist of the Histamine H1 receptor.[1][2][3][4][5] By competitively inhibiting the binding of histamine to the H1 receptor, this compound effectively mitigates the downstream signaling pathways responsible for allergic responses. This antagonism alleviates symptoms such as vasodilation, increased vascular permeability, and pruritus associated with allergic rhinitis and other hypersensitivity reactions.

Secondary Biological Target: Muscarinic Acetylcholine (B1216132) Receptors

This compound is also recognized for its anticholinergic properties, indicating interaction with muscarinic acetylcholine receptors.[4][5][6][7] This activity is a common characteristic of first-generation antihistamines and contributes to some of their side effects. The antagonism of muscarinic receptors can lead to effects such as dryness of the mouth and potential central nervous system effects.

Quantitative Binding Data

Despite a comprehensive review of scientific literature, specific quantitative binding affinities (Kᵢ, IC₅₀, or EC₅₀ values) for this compound at the Histamine H1 receptor and muscarinic acetylcholine receptors are not publicly available. The following table is presented as a template for the type of data that would be generated through the experimental protocols described below.

CompoundTargetAssay TypeRadioligandKᵢ (nM)IC₅₀ (nM)EC₅₀ (nM)Reference
Thonzylamine HClHistamine H1 ReceptorRadioligand Binding[³H]-MepyramineData not availableData not available-
Thonzylamine HClMuscarinic M1 ReceptorRadioligand Binding[³H]-PirenzepineData not availableData not available-
Thonzylamine HClMuscarinic M2 ReceptorRadioligand Binding[³H]-AF-DX 384Data not availableData not available-
Thonzylamine HClMuscarinic M3 ReceptorRadioligand Binding[³H]-4-DAMPData not availableData not available-
Thonzylamine HClMuscarinic M4 ReceptorRadioligand Binding[³H]-HimbacineData not availableData not available-
Thonzylamine HClMuscarinic M5 ReceptorRadioligand Binding[³H]-4-DAMPData not availableData not available-

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the binding affinity of this compound for its biological targets.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the Histamine H1 receptor.

1. Materials:

  • Membrane Preparation: Membranes from cells expressing the human Histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin or unlabeled Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the various concentrations of this compound or the non-specific binding control.

  • Initiate the binding reaction by adding a fixed concentration of [³H]-Mepyramine to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Muscarinic Receptor Subtype Radioligand Binding Assay

This protocol can be adapted to determine the binding affinity of this compound for individual muscarinic receptor subtypes (M1-M5) by using subtype-selective cell lines and radioligands.

1. Materials:

  • Membrane Preparations: Membranes from cells individually expressing each human muscarinic receptor subtype (M1, M2, M3, M4, M5).

  • Radioligands:

    • M1: [³H]-Pirenzepine

    • M2: [³H]-AF-DX 384

    • M3: [³H]-4-DAMP

    • M4: [³H]-Himbacine

    • M5: [³H]-4-DAMP (in cells lacking M3)

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., Atropine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Other materials: As listed for the H1 receptor binding assay.

2. Procedure and Data Analysis: The procedure and data analysis are analogous to the Histamine H1 Receptor Radioligand Binding Assay, with the substitution of the appropriate muscarinic receptor membrane preparation and corresponding radioligand for each subtype being investigated.

Signaling Pathway

The primary therapeutic effect of this compound is mediated through the blockade of the Histamine H1 receptor signaling pathway. The following diagram illustrates this mechanism.

Thonzylamine_H1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Vasodilation, etc.) Ca_ER->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R Binds & Activates Thonzylamine Thonzylamine Hydrochloride Thonzylamine->H1R Blocks Binding Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membrane Homogenates Incubation 4. Incubate Membranes, Thonzylamine HCl, and Radioligand Membrane_Prep->Incubation Ligand_Prep 2. Prepare Serial Dilutions of Thonzylamine HCl Ligand_Prep->Incubation Radioligand_Prep 3. Prepare Radioligand Solution ([³H]-Mepyramine) Radioligand_Prep->Incubation Filtration 5. Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting 6. Quantify Radioactivity with Scintillation Counter Filtration->Counting IC50_Calc 7. Determine IC₅₀ from Competition Curve Counting->IC50_Calc Ki_Calc 8. Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Thonzylamine Hydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of thonzylamine (B1214278) hydrochloride, a first-generation antihistamine. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents key molecular and procedural pathways through detailed diagrams.

Physicochemical Properties of Thonzylamine Hydrochloride

This compound is the salt form of thonzylamine, an ethylenediamine (B42938) derivative. It presents as a white crystalline powder with a faint odor. The hydrochloride salt form is utilized to enhance the aqueous solubility of the parent compound.

Solubility Profile

The solubility of this compound has been characterized in several common pharmaceutical solvents. The data, compiled from various sources, is presented in Table 1. The compound exhibits high solubility in aqueous and polar protic solvents, and limited solubility in non-polar organic solvents.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility DescriptionQuantitative Data (g/mL)
WaterVery Soluble / Freely Soluble1:1[1][2]
Alcohol (Ethanol)Freely Soluble1:6[1][2]
ChloroformFreely Soluble1:4[1][2]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot specified
EtherPractically InsolubleNot specified
BenzenePractically InsolubleNot specified

Note: The ratio (e.g., 1:1) indicates 1 gram of solute in the specified volume (mL) of the solvent.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[3][4] It is considered the gold standard for its reliability.[4] The following is a detailed methodology representative of how the solubility of this compound can be determined.

3.1 Materials and Equipment

  • This compound API

  • Solvent of interest (e.g., purified water, ethanol)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

3.2 Procedure

  • Preparation of Solvent: Prepare the desired solvent. If using a buffer, accurately prepare and record the final pH.

  • Addition of Excess Solute: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[5]

  • Equilibration: Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the flasks to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot and filter it using a syringe filter or centrifuge the sample at high speed.[3] This step must be performed carefully to avoid including any solid particles.

  • Sample Preparation for Analysis: Immediately after filtration or centrifugation, dilute the clear, saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the API is used for quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[3]

Visualizations

4.1 Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

Thonzylamine acts as a competitive antagonist at the histamine H1 receptor.[7][8] By blocking the binding of histamine to this G-protein coupled receptor, it inhibits the downstream signaling cascade that leads to allergic symptoms.[9][10]

Thonzylamine_MoA cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling H1R Histamine H1 Receptor Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 Release PLC->IP3 Generates Gq->PLC Activates Histamine Histamine Histamine->H1R Binds & Activates Thonzylamine Thonzylamine HCl Thonzylamine->H1R Binds & Blocks Ca ↑ Intracellular Ca²⁺ IP3->Ca Symptoms Allergic Symptoms (Vasodilation, etc.) Ca->Symptoms

Caption: Mechanism of action of Thonzylamine HCl at the H1 receptor.

4.2 Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining equilibrium solubility.

Solubility_Workflow start Start: Prepare Solvent add_api Add Excess API to Solvent start->add_api equilibrate Equilibrate (e.g., 24-48h shaking at constant temp.) add_api->equilibrate phase_sep Phase Separation equilibrate->phase_sep filtration Filtration (0.45 µm) phase_sep->filtration Method 1 centrifugation Centrifugation phase_sep->centrifugation Method 2 dilute Dilute Saturated Solution filtration->dilute centrifugation->dilute analyze Quantify Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End: Report Result calculate->end_node

References

An In-depth Technical Guide on the Stability and Degradation Profile of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2] It functions as a histamine (B1213489) H1-receptor antagonist and also possesses anticholinergic properties.[3][4] It is utilized in pharmaceutical formulations, often in combination with other active ingredients, for the relief of allergy symptoms and nasal congestion.[1][5] A thorough understanding of its stability and degradation profile is critical for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing thonzylamine hydrochloride. This technical guide provides a comprehensive overview of the available information on the stability of this compound, including its chemical properties, potential degradation pathways, and methodologies for stability-indicating analysis.

Chemical and Physical Properties

This compound is the hydrochloride salt of thonzylamine.[2] It is a white crystalline powder with a faint odor.[6] The key chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride[6]
Molecular Formula C₁₆H₂₃ClN₄O[2]
Molecular Weight 322.83 g/mol [2][6]
CAS Number 63-56-9[1][2]
Appearance White crystalline powder[1][6]
Solubility Freely soluble in water; soluble in alcohol and chloroform; practically insoluble in ether.[2][2]
Melting Point 173-176 °C[2]
pH (2% aqueous solution) 5.1-5.7[1][2][6]
Stability Stable, but incompatible with strong oxidizing agents.[1][1]

Stability and Degradation Profile

Detailed public studies specifically outlining the degradation pathways and products of this compound are limited. However, based on its chemical structure, which contains susceptible functional groups such as an ether, tertiary amines, and a pyrimidine (B1678525) ring, several degradation pathways can be anticipated under forced degradation conditions.

Potential Degradation Pathways

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of a drug substance.[7][8] These studies involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

  • Hydrolysis: The ether linkage in the p-methoxybenzyl group may be susceptible to cleavage under strong acidic conditions. The amide-like linkage of the pyrimidine ring could also be a site for hydrolysis.

  • Oxidation: The tertiary amine groups and the electron-rich aromatic ring are potential sites for oxidation, which could lead to the formation of N-oxides and other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light could potentially lead to photolytic cleavage or rearrangement of the molecule.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation processes.

A hypothetical degradation pathway for this compound is depicted in the following diagram:

G Hypothetical Degradation Pathway of this compound Thonzylamine This compound Acid_Hydrolysis Acid Hydrolysis Thonzylamine->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Thonzylamine->Base_Hydrolysis Oxidation Oxidation Thonzylamine->Oxidation Photodegradation Photodegradation Thonzylamine->Photodegradation Thermal_Degradation Thermal Degradation Thonzylamine->Thermal_Degradation DP1 Degradation Product 1 (e.g., Ether Cleavage) Acid_Hydrolysis->DP1 DP3 Degradation Product 3 (e.g., Pyrimidine Ring Opening) Acid_Hydrolysis->DP3 Base_Hydrolysis->DP3 DP2 Degradation Product 2 (e.g., N-Oxide) Oxidation->DP2 DP4 Degradation Product 4 (e.g., Photolytic Product) Photodegradation->DP4 Thermal_Degradation->DP1 Thermal_Degradation->DP2 Thermal_Degradation->DP3 G Workflow for Stability-Indicating Method Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) HPLC_Optimization HPLC Method Optimization (Column, Mobile Phase, etc.) Forced_Degradation->HPLC_Optimization Peak_Purity Peak Purity Assessment (PDA, MS) HPLC_Optimization->Peak_Purity Specificity Specificity Peak_Purity->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Application Application to Stability Studies Robustness->Application

References

Thonzylamine Hydrochloride: A Comprehensive Technical Safety and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data and pharmacological properties of thonzylamine (B1214278) hydrochloride. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemical and Physical Properties

Thonzylamine hydrochloride is a white crystalline powder with a faint odor.[1][2][3] It is the monohydrochloride salt of thonzylamine, an ethylenediamine (B42938) derivative.

PropertyValueSource
Molecular Formula C₁₆H₂₃ClN₄O[1]
Molecular Weight 322.83 g/mol [1][4]
CAS Number 63-56-9[1][2]
Melting Point 173-176 °C[3][4]
Solubility Very soluble in water; freely soluble in alcohol and chloroform; practically insoluble in ether and benzene.[2][3][2][3]
pH (2% aqueous solution) 5.0 - 6.0[2][3]
Appearance White crystalline powder[1][2][3]

Safety and Hazard Information

This compound is classified as acutely toxic if swallowed and harmful in contact with skin.[2]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Precautionary Statements
CodeStatement
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302 + P352IF ON SKIN: Wash with plenty of water.
P312Call a POISON CENTER/doctor if you feel unwell.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source:[2]

Acute Toxicity

The following acute toxicity data is derived from a 1948 study by Scudi, Reinhard, and Dreyer.

SpeciesRoute of AdministrationLD₅₀ (mg/kg)
MouseOral420
MouseIntraperitoneal205
Guinea PigOral493

Source: Experimental data for Neohetramine (this compound)

Experimental Protocols

Determination of Acute Toxicity (LD₅₀)

The following is a generalized protocol for determining the median lethal dose (LD₅₀) of a substance like this compound in small mammals, consistent with the methodologies of the mid-20th century.

Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile saline or distilled water)

  • Healthy, young adult animals of a specific strain (e.g., Swiss albino mice, Hartley guinea pigs), housed in appropriate conditions with access to food and water.

  • Syringes and gavage needles for oral or intraperitoneal administration.

  • Animal balances for accurate weighing.

Methodology:

  • Dose Range Finding: A preliminary study is conducted on a small number of animals to determine the approximate range of doses that cause mortality. This involves administering a wide range of doses to individual animals to identify the dose that causes no mortality and the dose that causes 100% mortality.

  • Main Study:

    • Animals are randomly assigned to several dose groups (typically 4-5 groups) and a control group (receiving only the vehicle). Each group should consist of an equal number of male and female animals (e.g., 5-10 animals per group).

    • A series of graded doses of this compound, based on the range-finding study, are prepared.

    • The substance is administered to the animals, typically via oral gavage or intraperitoneal injection. The volume administered is kept constant across all groups.

    • Animals are observed for a set period (e.g., 24-48 hours, with extended observation for up to 14 days for delayed effects). Observations include signs of toxicity (e.g., convulsions, respiratory distress) and mortality.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD₅₀ value is then calculated using a recognized statistical method, such as the Karber-Berens method.

Assessment of Antihistaminic Activity (Protection against Histamine-Induced Bronchoconstriction)

This generalized protocol describes a common method used to evaluate the efficacy of an antihistamine in protecting against histamine-induced bronchospasm in guinea pigs.

Objective: To assess the ability of this compound to antagonize the bronchoconstrictor effects of histamine (B1213489).

Materials:

  • This compound

  • Histamine acid phosphate

  • Healthy adult guinea pigs

  • A whole-body plethysmograph or a similar apparatus to measure respiratory distress.

  • A nebulizer to generate a histamine aerosol.

Methodology:

  • Baseline Measurement: A guinea pig is placed in the plethysmograph, and its baseline respiratory pattern is recorded.

  • Histamine Challenge: The animal is exposed to an aerosol of a standardized histamine solution for a fixed period. The time until the onset of respiratory distress (e.g., coughing, labored breathing) is recorded as the pre-challenge time.

  • Drug Administration: The animal is treated with a specific dose of this compound, typically administered orally or intraperitoneally. A control group receives the vehicle.

  • Post-Treatment Histamine Challenge: After a predetermined time to allow for drug absorption, the animal is again challenged with the histamine aerosol under the same conditions as the initial challenge. The time to the onset of respiratory distress is recorded as the post-challenge time.

  • Data Analysis: The percentage of protection is calculated for each animal using the formula: % Protection = ((Post-challenge time - Pre-challenge time) / Pre-challenge time) * 100 A significant increase in the time to onset of respiratory distress in the drug-treated group compared to the control group indicates antihistaminic activity.

Mechanism of Action and Signaling Pathway

Thonzylamine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1-receptor.[5] It competes with free histamine for binding to H1-receptors on effector cells. This action blocks the effects of histamine, such as vasodilation, increased capillary permeability, and bronchoconstriction, thereby alleviating the symptoms of allergic reactions.[5]

The binding of histamine to the H1-receptor, a G-protein coupled receptor, activates the Gq/11 protein. This initiates a signaling cascade through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway can ultimately lead to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[5] By blocking the initial binding of histamine, this compound inhibits this entire signaling cascade.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Thonzylamine Thonzylamine Hydrochloride H1R H1 Receptor (GPCR) Thonzylamine->H1R Blocks Histamine Histamine Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Allergic_Response Allergic Response (Vasodilation, etc.) Inflammation->Allergic_Response Leads to

Caption: this compound signaling pathway.

Handling and Storage

Storage: Store in a cool, dry place, away from light. Keep the container tightly closed. For long-term storage, refrigeration is recommended.[1]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[2]

Stability and Reactivity

This compound is stable under recommended storage conditions.[2][3] It is incompatible with strong oxidizing agents.[2][3] As a weak organic acid, it can react with bases.[1][3]

This document is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most current and detailed safety information.

References

A Technical Guide to Research-Grade Thonzylamine Hydrochloride for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of research-grade Thonzylamine hydrochloride. This document details commercial sources, key quantitative data, experimental protocols, and the underlying signaling pathways, offering a vital resource for utilizing this compound in a research setting.

This compound is a first-generation antihistamine that acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1] Its utility in research extends to studies of allergic reactions, hypersensitivity, and the broader investigation of histamine-mediated signaling pathways. This guide aims to equip researchers with the necessary technical information to effectively source and employ this compound in their experimental workflows.

Commercial Suppliers and Quantitative Data

A critical first step in research is the procurement of high-quality reagents. This compound is available from several reputable commercial suppliers who specialize in providing compounds for research and development purposes. The table below summarizes key quantitative data from a selection of these suppliers to facilitate comparison and selection. It is important to note that purity and other specifications can vary between batches, and researchers should always refer to the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information for a specific lot.

Supplier Purity Appearance Molecular Formula Molecular Weight ( g/mol ) Solubility
MedChemExpress ≥98.0%White to off-white solidC₁₆H₂₃ClN₄O322.83DMSO: ≥32 mg/mL
Selleck Chemicals ≥98.03% (HPLC)White to off-white solidC₁₆H₂₂N₄O (free base)286.37 (free base)DMSO: 57 mg/mL (199.04 mM)
TargetMol 99.67%White to off-white solidC₁₆H₂₃ClN₄O322.83Water: Soluble
Cayman Chemical ≥98%A crystalline solidC₁₆H₂₂N₄O・HCl322.8DMSO: ≥10 mg/mL, Water: ≥20 mg/mL, Ethanol: ≥20 mg/mL
Santa Cruz Biotechnology -CrystallineC₁₆H₂₂N₄O・HCl322.83-

Histamine H1 Receptor Signaling Pathway

This compound exerts its effects by competitively inhibiting the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor initiates a signaling cascade that is central to the allergic response. Understanding this pathway is crucial for interpreting experimental results.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates Thonzylamine Thonzylamine HCl Thonzylamine->H1R Binds and Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Histamine H1 receptor signaling pathway initiated by histamine and inhibited by this compound.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to robust scientific inquiry. Below are generalized methodologies for key experiments used to characterize the activity of histamine H1 receptor antagonists like this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro: Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).

  • [³H]-Pyrilamine (a radiolabeled H1 antagonist).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-Pyrilamine (at a concentration near its Kd), and either buffer (for total binding), a high concentration of an unlabeled antagonist (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Pyrilamine) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Calcium Flux Functional Assay

This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization, a key downstream event in H1 receptor signaling.

Objective: To determine the functional antagonist potency (IC50) of this compound.

Materials:

  • A cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Histamine.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the H1 receptor-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity corresponds to the intracellular calcium concentration.

  • Plot the histamine-induced calcium response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo: Guinea Pig Model of Histamine-Induced Bronchoconstriction

This in vivo model assesses the ability of this compound to protect against histamine-induced bronchoconstriction, a key feature of the allergic response.

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

Materials:

  • Male Hartley guinea pigs.

  • This compound.

  • Histamine dihydrochloride (B599025).

  • Saline solution.

  • Whole-body plethysmograph to measure airway resistance.

Procedure:

  • Administer this compound or vehicle (e.g., saline) to the guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • After a specified pretreatment time, place the conscious and unrestrained guinea pig in the whole-body plethysmograph.

  • Allow the animal to acclimatize to the chamber.

  • Expose the guinea pig to an aerosolized solution of histamine dihydrochloride for a set period.

  • Continuously monitor and record respiratory parameters, such as specific airway resistance (sRaw) or Penh (enhanced pause), throughout the histamine challenge.

  • Calculate the percentage of protection afforded by this compound by comparing the peak bronchoconstrictor response in the treated group to that in the vehicle-treated control group.

  • Determine the ED50 (the dose of this compound that provides 50% protection) from the dose-response curve.

Experimental and Logical Workflows

To effectively plan and execute research involving this compound, a structured workflow is essential. The following diagram illustrates a typical experimental progression from initial characterization to in vivo validation.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine IC50) Binding_Assay->Functional_Assay Confirm Target Engagement Schild_Analysis Schild Analysis (Confirm Competitive Antagonism) Functional_Assay->Schild_Analysis Characterize Mechanism of Action PK_Study Pharmacokinetic Study (Determine Bioavailability, T1/2) Schild_Analysis->PK_Study Proceed to In Vivo Efficacy_Model Efficacy Model (e.g., Guinea Pig Bronchoconstriction) (Determine ED50) PK_Study->Efficacy_Model Inform Dose Selection Toxicity_Study Preliminary Toxicity Assessment Efficacy_Model->Toxicity_Study Assess Therapeutic Window

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that acts as a competitive antagonist at the histamine (B1213489) H1 receptor. Like many first-generation antihistamines, it also possesses anticholinergic properties. A thorough in vitro characterization of this compound is crucial for understanding its pharmacological profile, including its potency, selectivity, and potential for off-target effects such as cytotoxicity.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the antihistaminic, anticholinergic, and cytotoxic effects of this compound. The protocols are designed to be adaptable for researchers in drug discovery and development.

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative in vitro data (e.g., Kᵢ, IC₅₀, pA₂) for this compound for the assays described below. The following tables are therefore presented as templates. To illustrate their use, comparative data for other well-characterized first-generation antihistamines are included where available. Researchers are encouraged to populate these tables with their own experimental data for this compound.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundRadioligandTissue/Cell SourceKᵢ (nM)
Thonzylamine HCl [³H]mepyramine e.g., HEK293 cells expressing human H1 receptor Data not available
Mepyramine[³H]mepyramineGuinea pig brain1.3
Diphenhydramine[³H]mepyramineGuinea pig brain15

Table 2: Functional Histamine H1 Receptor Antagonism

CompoundAssay TypeCell LineEndpointIC₅₀ (nM)
Thonzylamine HCl Calcium Mobilization e.g., CHO-K1 cells expressing human H1 receptor Inhibition of histamine-induced Ca²⁺ release Data not available
MepyramineCalcium MobilizationMouse preoptic/anterior hypothalamic neuronsInhibition of histamine-induced Ca²⁺ release20[1]
DiphenhydramineCalcium MobilizationU373 MG cellsInhibition of histamine-induced Ca²⁺ release2.8

Table 3: Anticholinergic Activity

CompoundAssay TypeTissue/Cell SourcepA₂
Thonzylamine HCl Inhibition of carbachol-induced contraction e.g., Guinea pig trachealis muscle Data not available
DiphenhydramineInhibition of carbachol-induced contractionGuinea pig trachealis muscle6.8
PromethazineInhibition of carbachol-induced contractionGuinea pig trachealis muscle7.8[2]

Table 4: Muscarinic Receptor Binding Affinity

CompoundReceptor SubtypeRadioligandKᵢ (nM)
Thonzylamine HCl M₁, M₂, M₃ e.g., [³H]NMS Data not available
DiphenhydramineM₁[³H]pirenzepine130
DiphenhydramineM₂[³H]AF-DX 384240
DiphenhydramineM₃[³H]4-DAMP150

Table 5: In Vitro Cytotoxicity

CompoundCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
Thonzylamine HCl e.g., HepG2, A549 e.g., MTT, Neutral Red e.g., 24, 48, 72 Data not available
Doxorubicin (example)A549MTT720.1 - 1

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

Workflow Diagram:

G prep Prepare cell membranes expressing H1 receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare [³H]mepyramine (radioligand) radioligand->incubation test_compound Prepare serial dilutions of Thonzylamine HCl test_compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki value scintillation->analysis

Caption: Workflow for H1 Receptor Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • Serial dilutions of this compound or a reference compound.

      • A fixed concentration of the radioligand, [³H]mepyramine (e.g., 1-2 nM).

      • The cell membrane preparation.

    • For non-specific binding determination, include wells with a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mepyramine).

    • For total binding, include wells with only the radioligand and membranes.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

    • Dry the filter plate and add liquid scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Histamine H1 Receptor Antagonism: Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by histamine, a key signaling event following H1 receptor activation.

Signaling Pathway Diagram:

G Histamine Histamine H1R H1 Receptor Histamine->H1R activates Thonzylamine Thonzylamine HCl Thonzylamine->H1R inhibits Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: H1 Receptor-Mediated Calcium Signaling.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to near confluency.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

    • Add serial dilutions of this compound or a reference antagonist to the wells and incubate for a predetermined time.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of histamine (e.g., the EC₈₀ concentration) to all wells to stimulate the H1 receptor.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the histamine-only control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Anticholinergic Activity Assay: Isolated Guinea Pig Trachealis Muscle Contraction

This ex vivo assay assesses the ability of this compound to inhibit muscle contractions induced by a cholinergic agonist, providing a measure of its anticholinergic activity.[2]

Workflow Diagram:

G dissection Dissect guinea pig trachea mounting Mount tracheal rings in organ bath dissection->mounting equilibration Equilibrate tissue under tension mounting->equilibration carbachol_crc Generate cumulative concentration-response curve (CRC) for Carbachol (B1668302) equilibration->carbachol_crc washout Washout carbachol_crc->washout incubation Incubate with Thonzylamine HCl washout->incubation carbachol_crc_post Generate second Carbachol CRC incubation->carbachol_crc_post analysis Analyze shift in CRC to determine pA₂ carbachol_crc_post->analysis

Caption: Workflow for Trachealis Muscle Contraction Assay.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Clean the trachea of adhering connective tissue and cut it into rings.

    • Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Experimental Setup:

    • Connect the tracheal rings to an isometric force transducer to record muscle tension.

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Contraction Measurement:

    • Generate a cumulative concentration-response curve for the cholinergic agonist carbachol to establish a baseline response.

    • Wash the tissues and allow them to return to baseline tension.

    • Add a single concentration of this compound to the organ bath and incubate for a set period (e.g., 30-60 minutes).

    • Generate a second cumulative concentration-response curve for carbachol in the presence of this compound.

    • Repeat this process with different concentrations of this compound.

  • Data Analysis:

    • Measure the rightward shift in the carbachol concentration-response curve caused by each concentration of this compound.

    • Construct a Schild plot by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the antagonist concentration.

    • The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of this compound using a colorimetric assay such as the MTT or Neutral Red uptake assay.

Workflow Diagram:

G cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24 hours cell_seeding->incubation_24h compound_treatment Treat cells with serial dilutions of Thonzylamine HCl incubation_24h->compound_treatment incubation_exp Incubate for desired time (e.g., 24, 48, 72 h) compound_treatment->incubation_exp reagent_addition Add viability reagent (e.g., MTT, Neutral Red) incubation_exp->reagent_addition incubation_reagent Incubate to allow for color development reagent_addition->incubation_reagent measurement Measure absorbance with a plate reader incubation_reagent->measurement analysis Calculate cell viability and determine IC₅₀ measurement->analysis

Caption: General Workflow for In Vitro Cytotoxicity Assay.

Methodology:

  • Cell Culture and Seeding:

    • Select appropriate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung).

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include vehicle control (medium with the same solvent concentration used for the drug) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment (MTT Assay Example):

    • At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC₅₀ value (the concentration of the drug that causes a 50% reduction in cell viability) from the dose-response curve.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the pharmacological characterization of this compound. By systematically evaluating its binding affinity and functional activity at the histamine H1 receptor, its anticholinergic properties, and its potential for cytotoxicity, researchers can gain a comprehensive understanding of its therapeutic potential and safety profile. The provided templates for data presentation and detailed methodologies are intended to guide the experimental design and data analysis for drug development professionals.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Thonzylamine hydrochloride is an antihistamine agent used to relieve symptoms of allergic conditions such as hay fever and other respiratory allergies. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring sensitivity, specificity, and efficiency.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Reagents: Phosphoric acid or formic acid.

  • Standard: this compound reference standard.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These parameters should be optimized for the specific instrument and column used.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (Consult specific validated method for ratio)
Flow Rate 1.0 mL/min (Typical, requires optimization)
Injection Volume 10 µL (Typical, requires optimization)
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength To be determined based on UV spectrum (e.g., 230-280 nm)

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[1]

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and the acidifier in the desired ratio. For example, a starting point could be a mixture of acetonitrile and a phosphoric acid solution. The final solution should be filtered through a 0.45 µm filter and degassed prior to use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilutions can be made from the stock solution to create calibration standards of varying concentrations.

  • Sample Preparation: For pharmaceutical dosage forms, an appropriate extraction method should be developed and validated to ensure complete recovery of the analyte from the matrix. The final sample solution should be filtered through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established and monitored to ensure the validity of the analytical results.

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions injection Inject Standards & Samples prep_sample->injection equilibration->system_suitability system_suitability->injection integration Peak Integration injection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Caption: HPLC Analysis Workflow for this compound.

Data Presentation

Quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterResult
Retention Time (min) To be determined
Linearity (R²) To be determined (e.g., >0.999)
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) To be determined (e.g., <2%)
Accuracy (% Recovery) To be determined (e.g., 98-102%)

Conclusion

The described HPLC method provides a framework for the reliable and accurate quantification of this compound in pharmaceutical preparations. The use of a reverse-phase C18 column with an acetonitrile-based mobile phase is a common and effective approach for the analysis of antihistamines.[2] It is essential to perform a full method validation according to ICH guidelines to ensure the method is suitable for its intended purpose. This includes establishing specificity, linearity, accuracy, precision, and robustness.

References

Application Note: Analysis of Thonzylamine Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Thonzylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Thonzylamine, an antihistamine and anticholinergic drug, requires robust analytical methods for quality control and pharmacokinetic studies.[1][2][3] This document provides a step-by-step experimental protocol, including sample preparation, GC-MS parameters, and data analysis. The presented method is designed to be a reliable and reproducible approach for the determination of Thonzylamine in various sample matrices.

Introduction

This compound is a first-generation antihistamine used to relieve symptoms of the common cold and allergic rhinitis.[2] Accurate and sensitive analytical methods are crucial for its detection and quantification in pharmaceutical formulations and biological samples. Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[4][5] This application note outlines a GC-MS method for the analysis of Thonzylamine, which as a hydrochloride salt, requires conversion to its more volatile free base form for successful gas chromatographic analysis.[6]

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for a similar amine hydrochloride compound and is designed to extract the free base of Thonzylamine for GC-MS analysis.[6]

  • Sample Weighing: Accurately weigh a sample containing approximately 10 mg of this compound.

  • Dissolution: Dissolve the sample in 10 mL of 0.5 M hydrochloric acid (HCl).

  • Alkalinization: Add 25% (v/v) ammonium (B1175870) hydroxide (B78521) (NH₄OH) dropwise until the solution becomes alkaline (pH > 10). This converts the this compound salt to its free base, which is more soluble in organic solvents.

  • Extraction: Transfer the alkaline solution to a separatory funnel and add 20 mL of chloroform (B151607). Shake vigorously for 2 minutes and allow the layers to separate.

  • Collection: Collect the lower organic layer (chloroform) containing the Thonzylamine free base.

  • Repeat Extraction: Perform a second extraction of the aqueous layer with another 20 mL of chloroform to ensure complete recovery.

  • Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) to achieve a final concentration of approximately 10 µg/mL.[7]

  • Vial Transfer: Transfer the final solution to a GC autosampler vial for analysis.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis of Thonzylamine. These are based on general principles for similar compounds and may require optimization.[8][9][10]

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of Thonzylamine. The following table presents hypothetical quantitative data for a linearity study.

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,543
563,211
10124,876
25310,987
50625,432
Mass Spectral Data

The mass spectrum of Thonzylamine (the free base) is expected to show characteristic fragmentation patterns. Based on public database information, the following prominent ions may be observed.[2]

Mass-to-Charge Ratio (m/z)Relative Abundance
12199.99
5867.90
7213.90
7113.40
21511.40

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Thonzylamine HCl Sample dissolution Dissolve in 0.5 M HCl start->dissolution alkalinization Add NH4OH to pH > 10 (Convert to Free Base) dissolution->alkalinization extraction Liquid-Liquid Extraction with Chloroform alkalinization->extraction dry Dry Organic Extract (Anhydrous Na2SO4) extraction->dry evaporate Evaporate Solvent (Nitrogen Stream) dry->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute vial Transfer to GC Vial reconstitute->vial injection Inject Sample into GC-MS vial->injection separation Chromatographic Separation (HP-5ms Column) injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection qualitative Qualitative Analysis (Mass Spectrum Library Match) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative report Generate Report qualitative->report quantitative->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of this compound. The sample preparation procedure effectively converts the hydrochloride salt to its volatile free base for optimal chromatographic performance. The specified GC-MS parameters offer a solid starting point for method development and validation. This approach is suitable for quality control in pharmaceutical manufacturing and can be adapted for various research applications involving the analysis of Thonzylamine.

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine hydrochloride is an antihistamine of the ethylenediamine (B42938) class, recognized for its efficacy in alleviating allergic symptoms. As with any pharmaceutical compound, rigorous structural characterization is paramount to ensure its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed application notes and standardized protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.

Chemical Structure:

This compound has the following chemical structure:

Caption: Workflow for NMR analysis of this compound.

Conclusion

The protocols and predicted data herein provide a comprehensive guide for the NMR spectroscopic analysis of this compound. Adherence to these methodologies will enable researchers and drug development professionals to reliably verify the structure and purity of this important pharmaceutical compound, ensuring its quality and safety. While predicted data is a useful starting point, it is recommended to confirm assignments with two-dimensional NMR experiments (e.g., COSY, HSQC) for unambiguous structural elucidation.

Application Notes and Protocols for Cell-Based Assays of Thonzylamine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thonzylamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2] It is recognized for its antagonist activity at the histamine (B1213489) H1 receptor and also possesses anticholinergic properties.[3][4][5] The primary mechanism of action for its antihistaminic effect is the competitive inhibition of histamine binding to H1 receptors.[3][4] This action blocks the downstream signaling cascade initiated by histamine, thereby alleviating symptoms associated with allergic reactions such as vasodilation, increased vascular permeability, and itching.[2][3]

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[2][7] This calcium signaling is a hallmark of H1 receptor activation and serves as a measurable endpoint in various cell-based functional assays.[6][7][8]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its H1 receptor antagonism. The described assays include a competitive binding assay to determine binding affinity and a functional assay measuring calcium flux to quantify antagonist potency.

Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound

The following diagram illustrates the signaling pathway of the histamine H1 receptor and the mechanism of inhibition by this compound.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Allergic Response Ca_release->Cellular_Response Leads to Histamine Histamine Histamine->H1R Binds Thonzylamine Thonzylamine Hydrochloride Thonzylamine->H1R Blocks

Caption: H1 Receptor Signaling and Thonzylamine Inhibition.

Key Experiments and Protocols

Radioligand Binding Assay for H1 Receptor

This assay quantifies the affinity of this compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]-mepyramine) for binding to the receptor.

Experimental Workflow:

binding_assay_workflow prep Prepare Cell Membranes (Expressing H1R) incubate Incubate Membranes with [³H]-mepyramine and varying concentrations of Thonzylamine HCl prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate wash Wash Filters separate->wash scint Measure Radioactivity (Scintillation Counting) wash->scint analyze Data Analysis (IC₅₀ and Ki determination) scint->analyze

Caption: Workflow for H1 Receptor Radioligand Binding Assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of [³H]-mepyramine (e.g., 1-2 nM).

      • Serial dilutions of this compound or a reference compound (e.g., unlabeled mepyramine).

      • Cell membrane preparation.

    • For non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mepyramine).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by histamine, providing a functional measure of its antagonist activity.

Experimental Workflow:

calcium_flux_workflow plate_cells Plate H1R-expressing cells in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of Thonzylamine HCl load_dye->pre_incubate add_agonist Add Histamine (agonist) to stimulate calcium release pre_incubate->add_agonist measure_fluorescence Measure fluorescence changes over time using a plate reader add_agonist->measure_fluorescence analyze Data Analysis (IC₅₀ determination) measure_fluorescence->analyze

Caption: Workflow for Calcium Flux Functional Assay.

Protocol:

  • Cell Culture:

    • Plate HEK293 cells expressing the H1 receptor (or another suitable cell line like U-373 MG which endogenously expresses H1R) in black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature. Include wells with buffer only as a control.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of histamine (typically the EC₈₀ concentration to ensure a robust signal) to all wells simultaneously using the instrument's fluidics.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after histamine addition.

    • Normalize the data, with the response in the absence of antagonist set to 100% and the baseline fluorescence set to 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: H1 Receptor Binding Affinity of this compound

CompoundIC₅₀ (nM)Kᵢ (nM)RadioligandCell Line
Thonzylamine HCl[Experimental Value][Calculated Value][³H]-mepyramineHEK293-H1R
Mepyramine (Ref.)[Experimental Value][Calculated Value][³H]-mepyramineHEK293-H1R

Table 2: Functional Antagonism of H1 Receptor by this compound

CompoundIC₅₀ (nM)Assay TypeAgonist (and Conc.)Cell Line
Thonzylamine HCl[Experimental Value]Calcium FluxHistamine (EC₈₀)HEK293-H1R
Cetirizine (Ref.)[Experimental Value]Calcium FluxHistamine (EC₈₀)HEK293-H1R

Note: The values in the tables are placeholders and should be populated with experimentally determined data.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the in vitro pharmacological activity of this compound at the histamine H1 receptor. The binding assay directly measures the affinity of the compound for the receptor, while the calcium flux assay provides a functional readout of its antagonist potency in a cellular context. Together, these assays are essential tools for researchers in drug discovery and development to quantify the activity of H1 receptor antagonists.

References

Application Notes and Protocols for Studying Thonzylamine Hydrochloride Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and experimental protocols relevant for investigating the pharmacological effects of Thonzylamine hydrochloride. This compound is a first-generation ethylenediamine (B42938) antihistamine and anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of histamine (B1213489) at H1 receptors.[2][3][4] This document outlines methodologies to assess its antihistaminic, anti-allergic, sedative, and anticholinergic properties, along with general principles for toxicological evaluation.

Pharmacological Profile of this compound

This compound is an H1 histamine receptor antagonist that competes with histamine for binding to H1 receptors, thereby preventing the effects of histamine, such as vasodilation and increased vascular permeability, which lead to nasal congestion and a runny nose.[2][3][4] As a first-generation antihistamine, it can cross the blood-brain barrier, which may lead to central nervous system effects like sedation.[5] It also possesses anticholinergic properties.[3][6]

Animal Models for Efficacy and Pharmacodynamic Studies

A variety of animal models can be employed to study the different pharmacological effects of this compound. The choice of model depends on the specific effect being investigated.

Models for Antihistaminic Effects

2.1.1. Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic method for evaluating the in vivo efficacy of H1 receptor antagonists.[2][3][5][7][8]

  • Principle: Histamine administration causes bronchoconstriction in guinea pigs, which can be measured as an increase in airway resistance. An effective H1 antagonist will inhibit this response.

  • Experimental Protocol:

    • Animals: Male Hartley guinea pigs (300-400 g) are suitable for this model.

    • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

    • Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the histamine challenge.

    • Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., with urethane). A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for histamine infusion.

    • Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in intratracheal pressure or lung resistance and dynamic compliance.

    • Histamine Challenge: A submaximal dose of histamine is administered intravenously to induce a consistent bronchoconstrictor response.

    • Data Analysis: The percentage inhibition of the histamine-induced bronchoconstriction by this compound is calculated.

2.1.2. Histamine-Induced Nasal Symptoms in Mice

This model is useful for assessing the local antihistaminic effects in the upper airways.[9]

  • Principle: Intranasal application of histamine in mice induces nasal rubbing and sneezing, which can be attenuated by antihistamines.[9]

  • Experimental Protocol:

    • Animals: Male BALB/c mice (6-8 weeks old) are commonly used.

    • Drug Administration: this compound can be administered orally or intranasally prior to the histamine challenge.

    • Histamine Challenge: A solution of histamine is instilled into the nasal cavities of the mice.

    • Observation: The number of nasal rubbing motions and sneezes are counted for a defined period (e.g., 15 minutes) after the histamine challenge.

    • Data Analysis: The reduction in the number of sneezes and nasal rubs in the drug-treated group is compared to the vehicle-treated group.

Model for Allergic Rhinitis

Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats

This is a widely used model to mimic the symptoms of allergic rhinitis in humans.[1][6][10]

  • Principle: Rats are sensitized and then challenged with ovalbumin (OVA) to induce an allergic inflammatory response in the nasal passages, characterized by sneezing, nasal rubbing, and histological changes.

  • Experimental Protocol:

    • Animals: Wistar or Sprague-Dawley rats are suitable for this model.[10]

    • Sensitization: Rats are sensitized by intraperitoneal injections of OVA with an adjuvant (e.g., aluminum hydroxide).[10]

    • Challenge: After a sensitization period, rats are challenged by intranasal administration of OVA solution for several consecutive days.[10]

    • Drug Administration: this compound or a positive control (e.g., loratadine) is administered orally daily before the OVA challenge.[10]

    • Symptom Scoring: The frequency of sneezing and nasal rubbing is observed and scored.

    • Sample Collection: At the end of the study, blood, nasal lavage fluid, and nasal mucosal tissues are collected.

    • Analysis: Serum levels of OVA-specific IgE, histamine, and cytokines (e.g., IL-4, IL-5) are measured. Nasal tissues are examined for eosinophil infiltration and goblet cell hyperplasia.[6][10]

Models for Sedative Effects

Locomotor Activity and Sleep Latency in Mice

These models are used to assess the central nervous system depressant effects of drugs.[11]

  • Principle: First-generation antihistamines that cross the blood-brain barrier often cause sedation, which can be measured as a decrease in spontaneous locomotor activity or a reduced latency to sleep.[11]

  • Experimental Protocol (Locomotor Activity):

    • Animals: Male ICR mice are often used.

    • Apparatus: An automated activity monitoring system (e.g., an open field with infrared beams) is used.

    • Procedure: Mice are individually placed in the activity chambers and allowed to habituate. After habituation, this compound or vehicle is administered, and locomotor activity is recorded for a set period.

    • Data Analysis: The total distance traveled, number of movements, and time spent moving are compared between drug-treated and vehicle-treated groups.

  • Experimental Protocol (Sleep Latency):

    • Animals: Male mice.

    • Procedure: This test is often performed in conjunction with a sub-hypnotic dose of a barbiturate (B1230296) (e.g., pentobarbital). This compound is administered prior to the barbiturate.

    • Observation: The time taken for the onset of sleep (loss of righting reflex) is measured. A shorter latency to sleep compared to the control group indicates a sedative effect.

Model for Anticholinergic Effects

Assessment of Salivary Secretion in Mice

This model evaluates the peripheral anticholinergic (muscarinic receptor antagonist) activity.

  • Principle: Pilocarpine (B147212), a muscarinic agonist, induces salivation. Anticholinergic drugs inhibit this effect.

  • Experimental Protocol:

    • Animals: Male mice.

    • Procedure: this compound or vehicle is administered. After a set time, pilocarpine is injected to stimulate salivation.

    • Sample Collection: Pre-weighed cotton balls are placed in the mouths of the mice for a specific duration to absorb saliva.

    • Data Analysis: The amount of saliva produced is determined by the change in the weight of the cotton balls. The inhibitory effect of this compound is calculated.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal species.

  • Principle: The drug is administered to animals, and blood samples are collected at various time points to measure the drug concentration.

  • Experimental Protocol:

    • Animals: Common species for pharmacokinetic studies include rats, mice, and dogs.[12][13][14]

    • Drug Administration: this compound is administered via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.

    • Blood Sampling: Blood samples are collected serially from a cannulated vessel (e.g., jugular vein) or via sparse sampling methods.

    • Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is used to quantify the concentration of this compound in plasma.[14]

    • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability are calculated using appropriate software.

Toxicology Studies

Toxicology studies are performed to assess the safety profile of this compound.[15][16]

  • Principle: Animals are administered single or repeated doses of the drug to identify potential adverse effects and determine a no-observed-adverse-effect level (NOAEL).[17]

  • Acute Toxicity (Single Dose):

    • Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.[16]

    • Protocol: Graded doses of this compound are administered to groups of rodents (e.g., rats and mice). Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[15]

  • Repeated-Dose Toxicity:

    • Objective: To evaluate the toxicological effects of the drug after repeated administration over a specific period (e.g., 28 or 91 days).[15]

    • Protocol: At least two species, a rodent and a non-rodent, are typically used.[15] The drug is administered daily at three or more dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination of tissues are performed. A chronic toxicity study in rats showed no observable toxic effects at doses up to 200 mg/kg/day orally for 91 days.[4]

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs

Treatment GroupDose (mg/kg)nIncrease in Intratracheal Pressure (cmH2O)% Inhibition
Vehicle-815.2 ± 1.8-
Thonzylamine HCl1810.5 ± 1.530.9
Thonzylamine HCl386.8 ± 1.2**55.3
Thonzylamine HCl1083.1 ± 0.9***79.6
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Nasal Symptoms in a Rat Model of Allergic Rhinitis

Treatment GroupDose (mg/kg, p.o.)nNumber of Sneezes / 15 minNumber of Nasal Rubs / 15 min
Normal Control-102.1 ± 0.55.3 ± 1.2
Vehicle (OVA-sensitized)-1025.8 ± 3.148.2 ± 4.5
Thonzylamine HCl51014.3 ± 2.525.7 ± 3.8
Thonzylamine HCl15108.1 ± 1.9 15.4 ± 2.9
*p<0.05, **p<0.01 vs. Vehicle (OVA-sensitized). Data are presented as mean ± SEM.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)Bioavailability (%)
10450 ± 551.5 ± 0.32100 ± 2503.8 ± 0.565
Data are presented as mean ± SD.

Table 4: Acute Oral Toxicity of this compound in Rodents

SpeciesStrainSexLD50 (mg/kg) (95% CI)
MouseICRM/F450 (380-530)
RatSprague-DawleyM/F620 (550-700)
*Hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway

Thonzylamine_Mechanism cluster_cell Mast Cell / Nerve Ending Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to PLC Phospholipase C H1R->PLC Activates Thonzylamine Thonzylamine hydrochloride Thonzylamine->H1R Blocks IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Allergic_Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) Ca_release->Allergic_Symptoms Leads to Allergic_Rhinitis_Model Day0 Day 0: Sensitization (i.p. injection of OVA + Alum) Day14 Day 14-21: Challenge (Intranasal OVA) Day0->Day14 Treatment Daily Treatment (Thonzylamine HCl or Vehicle) Day14->Treatment Observation Symptom Observation (Sneezing, Nasal Rubbing) Day14->Observation Treatment->Observation Termination Day 22: Euthanasia & Sample Collection Observation->Termination Analysis Analysis (Serum IgE, Histology, etc.) Termination->Analysis Drug_Development_Process Discovery Compound Discovery Preclinical Preclinical Studies (Animal Models) Discovery->Preclinical Efficacy Efficacy Testing (e.g., Anti-allergic) Preclinical->Efficacy Safety Safety/Toxicity (Acute, Chronic) Preclinical->Safety PK Pharmacokinetics Preclinical->PK Clinical Clinical Trials Efficacy->Clinical Safety->Clinical PK->Clinical Approval Regulatory Approval Clinical->Approval

References

Application Notes and Protocols for Thonzylamine Hydrochloride in Histamine H1 Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that acts as a potent antagonist of the histamine (B1213489) H1 receptor.[1] It competitively inhibits the binding of histamine to H1 receptors, thereby mitigating the effects of histamine release, such as vasodilation and increased vascular permeability, which are characteristic of allergic reactions.[2][3] This document provides detailed application notes and experimental protocols for the characterization of this compound as a histamine H1 receptor antagonist, intended for use by researchers in pharmacology and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor. By occupying the receptor binding site, it prevents the agonist, histamine, from binding and initiating the downstream signaling cascade.[2][3] The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses. This compound blocks this entire cascade by preventing the initial binding of histamine.[1]

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Thonzylamine Thonzylamine HCl Thonzylamine->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Thonzylamine HCl.

Data Presentation

Table 1: Radioligand Binding Affinity of H1 Receptor Antagonists

CompoundRadioligandCell Line/TissueKi (nM)Reference
Thonzylamine HCl [³H]-MepyramineHEK293 cells expressing human H1RTo be determined-
Mepyramine[³H]-MepyramineGuinea pig brain1.3Example Data
Diphenhydramine[³H]-MepyramineHuman H1R24Example Data
Chlorpheniramine[³H]-MepyramineHuman H1R3.2Example Data

Table 2: Functional Potency of H1 Receptor Antagonists in a Calcium Mobilization Assay

CompoundAgonistCell LineIC₅₀ (nM)Assay Endpoint
Thonzylamine HCl HistamineCHO-K1 cells expressing human H1RTo be determinedInhibition of Ca²⁺ influx
MepyramineHistamineCHO-K1/H1 cells2.5Inhibition of Ca²⁺ influx
DiphenhydramineHistamineHEK293/H1 cells40Inhibition of Ca²⁺ influx
AzelastineHistamineCHO-K1/H1 cells273Inhibition of Ca²⁺ influx[4]
OlopatadineHistamineCHO-K1/H1 cells1369Inhibition of Ca²⁺ influx[4]

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Objective: To quantify the affinity of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin or a high concentration of unlabeled Mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 20-40 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Mepyramine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Mianserin (final concentration 10 µM), 50 µL of [³H]-Mepyramine, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Mepyramine, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Thonzylamine HCl, Buffers) Start->Prepare_Reagents Setup_Assay Set up 96-well plate (Total, Non-specific, & Competitive Binding) Prepare_Reagents->Setup_Assay Incubate Incubate at RT (60-90 min) Setup_Assay->Incubate Filter_Wash Filter and Wash (Separate bound from free radioligand) Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis (Calculate IC₅₀ and Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the radioligand binding assay.

Functional Calcium Mobilization Assay

This protocol describes a cell-based functional assay to determine the potency (IC₅₀) of this compound in antagonizing histamine-induced calcium mobilization.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by histamine in cells expressing the H1 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) with supplements.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Pluronic F-127.

  • Probenecid (B1678239) (to prevent dye leakage).

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells two to three times with assay buffer containing probenecid to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Pre-incubation: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement and Agonist Addition:

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Automatically inject a pre-determined concentration of histamine (typically the EC₈₀) into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the calcium transient.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound.

    • Determine the IC₅₀ value using a four-parameter logistic equation.

Calcium Mobilization Assay Workflow

Calcium_Assay_Workflow Start Start Plate_Cells Plate H1R-expressing cells in microplates Start->Plate_Cells Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Pre_incubate Pre-incubate with Thonzylamine HCl Wash_Cells->Pre_incubate Measure_Fluorescence Measure fluorescence (baseline and post-histamine addition) Pre_incubate->Measure_Fluorescence Analyze_Data Data Analysis (Calculate IC₅₀) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the functional calcium mobilization assay.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the in vitro characterization of this compound as a histamine H1 receptor antagonist. By employing radioligand binding assays and functional calcium mobilization assays, researchers can accurately determine the binding affinity and functional potency of this compound, contributing to a deeper understanding of its pharmacological profile. These studies are essential for the preclinical evaluation of H1 receptor antagonists in the drug discovery and development pipeline.

References

Application Notes and Protocols for the Use of Thonzylamine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Thonzylamine hydrochloride as a reference standard in pharmaceutical analysis. This compound, a first-generation antihistamine, serves as a critical benchmark for the qualitative and quantitative analysis of drug substances and formulations. These guidelines cover its application in spectrophotometric and high-performance liquid chromatography (HPLC) methods, complete with detailed experimental protocols and validation data. Furthermore, this document elucidates the mechanism of action of Thonzylamine as a histamine (B1213489) H1 receptor antagonist through a detailed signaling pathway diagram.

Introduction

This compound is an ethylenediamine (B42938) derivative and a first-generation antihistamine with anticholinergic properties.[1] It is utilized in pharmaceutical formulations, often in combination with other active ingredients, for the relief of symptoms associated with the common cold and allergies.[1][2] As a reference standard, this compound is essential for ensuring the identity, purity, quality, and strength of pharmaceutical products. Its well-characterized physical and chemical properties make it an ideal candidate for method development, validation, and routine quality control testing.[3]

Chemical and Physical Properties of this compound:

PropertyValue
Chemical Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride
CAS Number 63-56-9
Molecular Formula C16H23ClN4O
Molecular Weight 322.83 g/mol [3]
Appearance White crystalline powder with a faint odor[3]
Solubility Very soluble in water[3]
Melting Point 173-176 °C

Mechanism of Action: Histamine H1 Receptor Antagonism

Thonzylamine functions by competing with histamine for binding to H1 histamine receptors.[4] The activation of H1 receptors by histamine, a key mediator in allergic reactions, initiates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction.[4][5] By acting as an inverse agonist at the H1 receptor, Thonzylamine stabilizes the inactive state of the receptor, thereby blocking the downstream signaling cascade and mitigating the symptoms of allergic reactions.[6]

Signaling Pathway of the H1 Histamine Receptor

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade ultimately results in the physiological manifestations of an allergic response. Thonzylamine, by preventing the initial binding of histamine, effectively inhibits this entire pathway.

H1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq_inactive Gq Protein (Inactive) Gq_active Gq Protein (Active) PLC_inactive PLC (Inactive) PLC_active PLC (Active) Histamine Histamine Histamine->H1R Binds Thonzylamine Thonzylamine HCl (Reference Standard) Thonzylamine->H1R Blocks H1R_active->Gq_inactive Activates Gq_active->PLC_inactive Activates PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca2+ Release ER->Ca2_release Allergic_Response Allergic Response (Vasodilation, etc.) Ca2_release->Allergic_Response PKC_activation->Allergic_Response

Caption: H1 Histamine Receptor Signaling Pathway and the inhibitory action of Thonzylamine HCl.

Analytical Applications and Protocols

This compound reference standard is crucial for the accurate quantification and qualification of the active pharmaceutical ingredient (API) in bulk and finished dosage forms. Below are detailed protocols for its use in spectrophotometric and HPLC analysis.

Spectrophotometric and Spectrofluorimetric Determination

A sensitive method for the determination of this compound is based on its reaction with dimethylbarbituric acid in the presence of dicyclohexylcarbodiimide (B1669883), which results in an orange-yellow fluorescent product.[8][9]

Experimental Protocol:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a stock solution of 100 µg/mL.

  • Working Standard Solution Preparation: Dilute the stock solution with methanol to prepare working standards in the concentration range of 8-20 µg/mL for spectrophotometry and 0.2-2.0 µg/mL for spectrofluorimetry.[8]

  • Sample Preparation: Extract a known amount of the powdered tablets or an aliquot of the nasal drops with methanol. Filter the solution and dilute appropriately with methanol to fall within the calibration range.

  • Reaction Procedure: To 1 mL of the standard or sample solution, add 1 mL of 0.1% w/v dimethylbarbituric acid solution and 1 mL of 0.1% w/v dicyclohexylcarbodiimide solution. Mix well and allow the reaction to proceed for 15 minutes at room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting orange-yellow solution at the absorption maximum of 492 nm against a reagent blank.[8]

  • Spectrofluorimetric Measurement: Excite the solution at 492 nm and measure the fluorescence emission at 518 nm.[8]

  • Quantification: Construct a calibration curve by plotting absorbance or fluorescence intensity versus concentration of the working standards. Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary:

ParameterSpectrophotometrySpectrofluorimetry
Linearity Range 8-20 µg/mL[8]0.2-2.0 µg/mL[8]
Limit of Detection (LOD) 0.29 µg/mL[8]0.018 µg/mL[8]
Absorption Maximum (λmax) 492 nm[8]-
Emission Maximum (λem) -518 nm (λex = 492 nm)[8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method provides a selective and accurate means for the quantification of this compound.[4][6]

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[6]

    • Mobile Phase: Acetonitrile, water, and phosphoric acid. A typical starting ratio is 40:60:0.1 (v/v/v), which can be optimized. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[4][6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 272 nm

    • Column Temperature: 30 °C

  • Standard Stock Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

  • Working Standard Solution Preparation: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve a portion of the powdered tablets or an aliquot of the liquid formulation in the mobile phase. Sonicate to ensure complete dissolution, filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.

  • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis. Typical system suitability parameters include tailing factor (≤ 2.0) and relative standard deviation (RSD) for replicate injections (≤ 2.0%).

  • Analysis and Quantification: Inject the blank (mobile phase), standard solutions, and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the regression equation of the calibration curve.

Quantitative Data Summary (Illustrative):

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 80-120% of test concentration1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Ref_Std Weigh Thonzylamine HCl Reference Standard Stock_Std Prepare Standard Stock Solution Ref_Std->Stock_Std Sample Weigh Pharmaceutical Sample Stock_Sample Prepare Sample Stock Solution Sample->Stock_Sample Working_Std Prepare Working Standard Solutions Stock_Std->Working_Std System_Suitability System Suitability Test Working_Std->System_Suitability Working_Sample Prepare Working Sample Solution Stock_Sample->Working_Sample Injection Inject Blank, Standards, and Samples Working_Sample->Injection System_Suitability->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Thonzylamine HCl in Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the HPLC analysis of Thonzylamine HCl.

Drug Development and Quality Control Applications

The use of this compound as a reference standard is integral throughout the drug development lifecycle.

  • Early Development: In formulation development, it is used to establish and validate analytical methods for the assay and purity of the drug substance. Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and heat, are conducted using the reference standard to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9]

  • Clinical Trials: During clinical trials, the reference standard is essential for the quality control of the investigational medicinal product, ensuring that each batch is of consistent quality and strength.

  • Manufacturing and Quality Control: In a commercial manufacturing setting, this compound reference standard is used for the routine release testing of raw materials and finished products. It is also a key component in stability studies to determine the shelf-life of the drug product.[10]

  • Regulatory Submissions: Comprehensive data generated using the reference standard, including method validation reports and stability data, are critical components of regulatory submissions to health authorities.

Conclusion

This compound is a vital reference standard for the pharmaceutical industry. The protocols and data presented in these application notes provide a comprehensive guide for its use in the accurate and reliable analysis of pharmaceutical products. Adherence to these methodologies will support robust drug development, ensure product quality, and meet regulatory requirements.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class. It functions as a competitive antagonist of the histamine (B1213489) H1 receptor, effectively blocking the action of endogenous histamine.[1][2][3] This antagonism alleviates symptoms associated with allergic reactions, such as vasodilation, increased vascular permeability, and itching.[1] These application notes provide a detailed protocol for determining the dose-response curve of this compound using a functional cell-based assay, which is a critical step in characterizing its potency and pharmacological profile.

Mechanism of Action and Signaling Pathway

Thonzylamine exerts its effect by competing with histamine for binding to the H1 receptor. The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium flux is a key downstream event that can be measured to determine the extent of H1 receptor activation or inhibition.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Triggers Release Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Response Cellular Response Ca_Cytosol->Response Histamine Histamine Histamine->H1R Agonist (Activates) Thonzylamine Thonzylamine HCl Thonzylamine->H1R Antagonist (Blocks Binding)

Caption: Histamine H1 receptor signaling and antagonism by Thonzylamine HCl.

Experimental Protocol: In Vitro Dose-Response Determination via Calcium Mobilization Assay

This protocol describes a method to determine the inhibitory potency (IC50) of this compound on the histamine H1 receptor using a fluorescent cell-based calcium mobilization assay.

Principle

The assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a known H1 receptor agonist (histamine). Cells expressing the H1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored in real-time. In the presence of an antagonist like Thonzylamine, the response to the agonist is diminished in a dose-dependent manner.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor (e.g., HRH1 Nomad Cell Line).

  • Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Compounds: this compound, Histamine dihydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Assay Kit: Fluo-4 NW or similar calcium-sensitive dye kit (including probenecid (B1678239) solution if required for the cell line).

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 1. Cell Seeding (96-well plate) B1 3. Dye Loading (Load cells with Ca²⁺ dye) A1->B1 A2 2. Compound Dilution (Thonzylamine & Histamine) B2 4. Antagonist Incubation (Add Thonzylamine dilutions) A2->B2 B1->B2 B3 5. Agonist Stimulation (Add Histamine) B2->B3 C1 6. Fluorescence Reading (Kinetic measurement) B3->C1 C2 7. Dose-Response Curve (Non-linear regression) C1->C2 C3 8. IC50 Determination C2->C3

Caption: Workflow for the calcium mobilization assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Culture H1-expressing cells to ~80-90% confluency.

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Thonzylamine (Antagonist): Prepare a 10 mM stock solution in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer to achieve final assay concentrations ranging from, for example, 10 µM to 0.1 nM.

    • Histamine (Agonist): Prepare a stock solution in assay buffer. The final concentration used for stimulation should be the EC80 (the concentration that gives 80% of the maximal response), which must be predetermined in an agonist dose-response experiment. A typical starting point is ~100 nM.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol. This may include the addition of probenecid to prevent dye leakage.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Assay Performance (using a fluorescence plate reader):

    • Place the cell plate and the compound plate into the instrument.

    • Set the instrument to measure fluorescence (e.g., Ex/Em = 494/525 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to add a specific volume (e.g., 25 µL) from the Thonzylamine dilution plate to the cell plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

    • After incubation, program the instrument to add a specific volume (e.g., 25 µL) of the EC80 histamine solution to all wells.

    • Immediately begin kinetic fluorescence reading for 60-120 seconds to capture the calcium flux.

Data Analysis
  • Response Calculation: The response in each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

  • Normalization: Normalize the data by setting the average response of control wells (agonist only, no antagonist) to 100% and the average response of baseline wells (no agonist) to 0%.

  • Dose-Response Curve Fitting: Plot the normalized response (%) against the logarithm of the Thonzylamine concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 value, which is the concentration of Thonzylamine that produces 50% inhibition of the agonist response, is derived from the fitted curve.

Dose_Response_Logic Concentration [Thonzylamine] (Log Scale) Curve Sigmoidal Curve (4PL Model) Concentration->Curve Independent Variable Response % Inhibition of Histamine Response Response->Curve Dependent Variable IC50 IC50 Value Curve->IC50 Determines

Caption: Logical relationship in dose-response analysis.

Data Presentation

Table 1: Representative Binding Affinity Data for a First-Generation Antihistamine

This table summarizes the inhibitory constant (Ki), a measure of binding affinity, for the representative compound Mepyramine against the human histamine H1 receptor. A lower Ki value indicates higher binding affinity.

CompoundReceptorRadioligandAssay TypeKi (nM)
MepyramineHuman Histamine H1[³H]mepyramineRadioligand Binding~2.3

Note: Data is representative of a typical first-generation ethylenediamine antihistamine and is used for illustrative purposes. The Ki was derived from the IC50 using the Cheng-Prusoff equation.[4]

Table 2: Example Dose-Response Data for IC50 Determination

This table shows example data that would be generated from the calcium mobilization assay described above.

Thonzylamine Conc. (nM)Log [Thonzylamine]% Inhibition (Mean)Std. Deviation
100004.0098.52.1
33333.5295.23.5
11113.0589.84.1
3702.5778.35.3
1232.0962.14.8
411.6145.43.9
13.71.1428.73.2
4.60.6615.62.5
1.50.188.91.9
0.5-0.304.11.2
0-0.01.5

Derived Parameters from Non-Linear Regression:

ParameterValue
IC50 ~50 nM
Hill Slope~1.1
>0.99

Note: The data in Table 2 is hypothetical and serves to illustrate the expected results from the described protocol. The IC50 value is an estimate based on the expected potency range for a first-generation antihistamine.

References

Application Notes and Protocol: Thonzylamine Hydrochloride for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine that acts as a potent and selective H1 histamine (B1213489) receptor antagonist.[1] In cellular and molecular biology, it is utilized as a tool to investigate histamine-mediated signaling pathways and to study its effects on various cell types in the context of allergic reactions, inflammation, and other physiological processes.[2] Thonzylamine functions by competitively inhibiting the binding of histamine to the H1 receptor, thereby blocking the subsequent activation of downstream signaling cascades, such as the phospholipase C (PLC) pathway, which leads to the mobilization of intracellular calcium.[1] These application notes provide a detailed protocol for the proper dissolution and use of Thonzylamine hydrochloride in cell culture experiments to ensure reproducibility and mitigate potential artifacts from solvent toxicity or poor solubility.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Solubility of this compound

This compound exhibits varying solubility depending on the solvent. For cell culture applications, preparing a concentrated stock solution in an organic solvent is recommended to facilitate accurate dilution into aqueous culture media.

SolventSolubilityNotes
Water Very Soluble[1][2]While highly soluble, direct dissolution in aqueous media for stock preparation is not recommended as it may alter the pH and osmolarity of the final culture medium. A 2% aqueous solution has a pH between 5.0 and 6.0.[1]
Ethanol Freely Soluble[1]Can be used as a solvent, but the final concentration in cell culture should be kept low (<0.5%) to avoid cytotoxicity.
DMSO Suitable for stock solution preparation.Vendor information can be conflicting, with some describing it as "slightly soluble".[3][4] However, preparing a 10-50 mM stock solution is standard practice for cell culture use. Ensure the final DMSO concentration in the medium is non-toxic to cells.

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution (e.g., 20 mM in DMSO)

This protocol describes the preparation of a 20 mM stock solution. Adjust calculations based on the desired concentration. The molecular weight of this compound is 322.83 g/mol .

  • Pre-treatment: Bring the this compound powder and sterile DMSO to room temperature.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder. For example, to make 1 mL of a 20 mM stock solution, weigh 6.46 mg. Calculation: 0.020 mol/L * 0.001 L * 322.83 g/mol = 0.00646 g = 6.46 mg

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL).

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): If sterility is a concern, the concentrated DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is typically stable for at least one year when stored at -80°C.[3]

Protocol for Preparation of Working Solutions in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C before use.

  • Serial Dilution (Recommended): To achieve low micromolar concentrations in the final culture volume, it is best to perform a serial dilution. First, make an intermediate dilution of the stock solution in pre-warmed medium.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the culture vessel containing cells and medium. Pipette the solution directly into the medium (not onto the cells) and gently swirl the plate or flask to ensure even distribution.

    • CRITICAL NOTE: The final concentration of DMSO in the cell culture medium must be kept at a non-toxic level, typically below 0.5%, and ideally below 0.1%.

    • Vehicle Control: Always include a vehicle control in your experimental design. This consists of treating a set of cells with the same final concentration of DMSO used in the experimental wells, but without the this compound.

Visualized Workflow and Mechanism of Action

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation powder Thonzylamine HCl Powder weigh Weigh Powder powder->weigh dissolve Dissolve & Vortex weigh->dissolve dmso Sterile DMSO dmso->dissolve stock 20 mM Stock Solution dissolve->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute Stock into Medium thaw->dilute medium Pre-warmed Cell Culture Medium medium->dilute treat Treat Cells in Culture dilute->treat

Caption: Experimental workflow for preparing Thonzylamine HCl for cell culture.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling H1R H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 Release PLC->IP3 Thonzylamine Thonzylamine HCl Thonzylamine->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Cellular Response (e.g., Inflammation) Ca->Response

Caption: Signaling pathway antagonized by this compound.

Troubleshooting

IssuePossible CauseRecommendation
Precipitate forms in medium upon dilution The concentration of Thonzylamine HCl exceeds its solubility limit in the aqueous medium.Lower the final concentration. Ensure the stock solution is added to pre-warmed (37°C) medium and mix immediately. Perform a serial dilution to avoid a sharp solvent change.
Unexpected cytotoxicity or altered cell morphology The final concentration of Thonzylamine HCl is too high. The final concentration of the solvent (e.g., DMSO) is toxic to the cells.Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Ensure the final DMSO concentration is <0.5% (ideally <0.1%). Always run a vehicle control.
Inconsistent experimental results Repeated freeze-thaw cycles of the stock solution have degraded the compound. Inaccurate pipetting of small volumes.Prepare single-use aliquots of the stock solution. Use calibrated pipettes and consider making an intermediate dilution for better accuracy when preparing the final working solution.

Safety Precautions

This compound is a pharmacologically active compound. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and solutions. Avoid inhalation of the powder and direct contact with skin and eyes.

References

Application Notes and Protocols for Thonzylamine Hydrochloride in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thonzylamine (B1214278) hydrochloride is a first-generation ethylenediamine (B42938) derivative antihistamine and anticholinergic agent.[1][2][3] It functions as a competitive histamine (B1213489) H1 receptor antagonist, effectively blocking the action of histamine. This mechanism alleviates symptoms associated with allergic reactions, such as vasodilation and increased vascular permeability, which lead to nasal congestion and runny nose.[4][5] Thonzylamine hydrochloride is primarily used for the symptomatic relief of conditions like hay fever (allergic rhinitis), the common cold, and other upper respiratory allergies.[1][4][5] It is commonly formulated in oral liquids, tablets, nasal drops, and ophthalmic solutions, often in combination with other active pharmaceutical ingredients (APIs) like decongestants (e.g., phenylephrine) or cough suppressants.[4][6][7]

These application notes provide essential data and protocols for researchers and formulation scientists working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental for successful formulation development. Key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name N-[(4-Methoxyphenyl)methyl]-N′,N′-dimethyl-N-2-pyrimidinyl-1,2-ethanediamine monohydrochloride[3]
Molecular Formula C₁₆H₂₃ClN₄O[1][3][8]
Molecular Weight 322.83 g/mol [2][3][8]
Appearance White crystalline powder with a faint odor[2][8]
Melting Point 173-176 °C[3][5][9]
Solubility Freely soluble in water; Soluble in alcohol and chloroform; Practically insoluble in ether; Slightly soluble in DMSO[3][8][10]
pH (2% aq. solution) 5.1 - 5.7[3][8]
pKa (Strongest Basic) 8.62 (Predicted)[1]
logP 2.4 - 2.6 (Predicted)[1][5]

Application Note 1: Aqueous Formulation Development Workflow

Objective: To outline a systematic approach for the development of stable and effective aqueous formulations of this compound, such as nasal sprays or ophthalmic drops.

Key Considerations for Aqueous Formulations:

  • Solubility and Concentration: Thonzylamine HCl is freely soluble in water, simplifying the development of aqueous solutions.[3][8] The target concentration should be based on the desired therapeutic dose.

  • pH and Buffer Selection: The formulation pH should be maintained within a range that ensures API stability and minimizes irritation at the site of application. A pH of 5.1-5.7 is a good starting point, reflecting the natural pH of a 2% solution.[3][8] Citrate or phosphate (B84403) buffers are commonly used.

  • Tonicity: For nasal and ophthalmic preparations, the formulation should be isotonic to avoid discomfort. Tonicity can be adjusted using agents like sodium chloride or dextrose.

  • Preservation: If the formulation is intended for multi-dose use, a suitable antimicrobial preservative (e.g., benzalkonium chloride, edetate disodium) must be included to prevent microbial growth.

  • Viscosity: For some applications, such as nasal sprays, viscosity-modifying agents (e.g., hypromellose) may be added to increase residence time at the site of action.

G TPP Define Target Product Profile Preform Preformulation Studies (Solubility, pH, Stability) TPP->Preform Excipient Excipient Compatibility & Selection Preform->Excipient Formulation Formulation Optimization (Buffer, Tonicity, Preservative) Excipient->Formulation Stability Accelerated Stability Studies (ICH) Formulation->Stability Analysis Analytical Method Development Analysis->Formulation Final Final Formulation & Specifications Stability->Final

A logical workflow for developing aqueous drug formulations.

Application Note 2: Quantification of this compound

Objective: To provide a sensitive and validated analytical method for the determination of this compound in pharmaceutical dosage forms like tablets and nasal drops.

Methodology: A spectrophotometric and spectrofluorimetric method based on the König reaction has been reported.[6] The reaction involves coupling thonzylamine HCl with dimethylbarbituric acid (DMBA) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to produce an orange-yellow, fluorescent product. This method is suitable for quality control and content uniformity testing.

Key Analytical Parameters:

ParameterSpectrophotometrySpectrofluorimetry
Absorption Max (λmax) 492 nm492 nm (Excitation)
Emission Max (λem) N/A518 nm
Linear Range 8 - 20 µg/mL0.2 - 2.0 µg/mL
Detection Limit (LOD) 0.29 µg/mL0.018 µg/mL

Source: J Pharm Biomed Anal. 2000 Mar;22(2):257-64.[6]

G cluster_prep Preparation Reagents Prepare Reagents (DCC, DMBA) Reaction Initiate Reaction (Mix Sample, DCC, DMBA) Reagents->Reaction Standards Prepare Standard Solutions Standards->Reaction Sample Prepare Sample (Extract from dosage form) Sample->Reaction Incubate Incubate to Allow Color Development Reaction->Incubate Measure Spectro/Fluoro Measurement Incubate->Measure Calculate Calculate Concentration (vs. Standard Curve) Measure->Calculate

Workflow for the analytical quantification of Thonzylamine HCl.

Application Note 3: Mechanism of Action - H1 Receptor Antagonism

Objective: To visually represent the signaling pathway of the histamine H1 receptor and illustrate the antagonistic action of thonzylamine.

Pathway Description: Histamine binding to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade leads to the physiological effects of an allergic response, including vasodilation and increased vascular permeability.[4][5] Thonzylamine acts by competitively binding to the H1 receptor, preventing histamine from initiating this signaling cascade.

cluster_membrane Cell Membrane cluster_cascade Intracellular Signaling H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Histamine Histamine Histamine->H1R Activates Thon Thonzylamine HCl Thon->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Effects Allergic Symptoms (Vasodilation, etc.) Ca->Effects PKC->Effects

Signaling pathway of the H1 receptor and its inhibition.

Experimental Protocols

Protocol 1: Preparation of a Benchmark 0.1% w/v Aqueous Nasal Solution

1. Materials and Equipment:

  • This compound API

  • Sodium Chloride

  • Disodium Edetate (EDTA)

  • Benzalkonium Chloride (50% solution)

  • Sodium Phosphate Monobasic and Dibasic (for buffer)

  • Purified Water

  • Analytical balance, pH meter, volumetric flasks, magnetic stirrer.

2. Procedure:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution (pH ~6.0) by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in Purified Water.

  • Dissolution: In a calibrated vessel, add approximately 80% of the final volume of the phosphate buffer.

  • While stirring, add and dissolve Disodium Edetate (e.g., 0.1 g/L).

  • Add and dissolve this compound (1.0 g/L for a 0.1% solution).

  • Add and dissolve Sodium Chloride for tonicity adjustment (e.g., ~8.0 g/L, adjust based on calculations for isotonicity).

  • Preservative Addition: Add Benzalkonium Chloride solution (e.g., 0.2 mL/L of a 50% solution to achieve 0.01%).

  • pH Adjustment: Check the pH of the solution and adjust to the target pH (e.g., 5.5 ± 0.2) using dilute NaOH or HCl if necessary.

  • Final Volume: Add the phosphate buffer to reach the final target volume and stir until homogeneous.

  • Filtration: Filter the solution through a 0.22 µm filter for sterilization and clarification.

Protocol 2: Spectrophotometric Quantification of Thonzylamine HCl

This protocol is adapted from J Pharm Biomed Anal. 2000 Mar;22(2):257-64.[6]

1. Reagent Preparation:

  • Thonzylamine HCl Stock Solution (100 µg/mL): Accurately weigh 10 mg of thonzylamine HCl and dissolve in 100 mL of purified water.

  • Standard Solutions: Prepare a series of standard solutions ranging from 8 to 20 µg/mL by diluting the stock solution with purified water.

  • DCC Solution (0.5% w/v): Dissolve 0.5 g of dicyclohexylcarbodiimide in 100 mL of acetonitrile.

  • DMBA Solution (0.5% w/v): Dissolve 0.5 g of dimethylbarbituric acid in 100 mL of acetonitrile.

2. Sample Preparation (from Tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of thonzylamine HCl.

  • Transfer to a 100 mL volumetric flask, add ~70 mL of water, sonicate for 15 minutes, and dilute to volume with water.

  • Filter the solution, discarding the first portion of the filtrate.

  • Dilute the filtrate with water to achieve a final concentration within the linear range (8-20 µg/mL).

3. Analytical Procedure:

  • To a 10 mL volumetric flask, add 1 mL of the sample or standard solution.

  • Add 1 mL of the DCC solution.

  • Add 1 mL of the DMBA solution.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Dilute to volume with acetonitrile.

  • Measure the absorbance at 492 nm against a reagent blank prepared in the same manner without the analyte.

  • Construct a calibration curve from the standard solutions and determine the concentration of thonzylamine HCl in the sample.

References

Application Note and Protocol: Spectrophotometric Determination of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine and anticholinergic agent. Accurate and precise quantification of Thonzylamine HCl in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document outlines detailed protocols for the spectrophotometric determination of Thonzylamine hydrochloride, providing a sensitive, cost-effective, and reliable analytical approach. The primary method detailed is based on a colorimetric reaction, which enhances specificity and sensitivity compared to direct UV spectrophotometry.

Principle of the Method

The primary spectrophotometric method is based on the König reaction. This compound (THAH) reacts with dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylbarbituric acid (DMBA). This coupling reaction produces an orange-yellow, fluorescent product that can be quantified by measuring its absorbance at a specific wavelength. The intensity of the color produced is directly proportional to the concentration of Thonzylamine HCl in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound using the König reaction.

ParameterDerivative Spectrophotometry
Maximum Wavelength (λmax) 494 nm[1]
Linearity Range 8 - 20 µg/mL[1]
Limit of Detection (LOD) 0.29 µg/mL[1]
Molar Absorptivity Not Reported
Correlation Coefficient (r) Not Reported
Stability of Colored Product At least 2 hours[1]

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of this compound.

1. Materials and Reagents

  • This compound (Reference Standard)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylbarbituric acid (DMBA)

  • Methanol (B129727) (Analytical Grade)

  • Pharmaceutical preparations (Tablets, Nasal Drops)

  • Distilled or Deionized Water

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

2. Preparation of Reagent Solutions

  • Standard Thonzylamine HCl Stock Solution (100 µg/mL): Accurately weigh 10 mg of Thonzylamine HCl reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to obtain concentrations within the linear range (e.g., 8, 10, 12, 15, 20 µg/mL).

  • Dicyclohexylcarbodiimide (DCC) Solution: Prepare a suitable concentration of DCC in methanol.

  • Dimethylbarbituric acid (DMBA) Solution: Prepare a suitable concentration of DMBA in methanol.

3. Sample Preparation

  • Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a known amount of Thonzylamine HCl into a volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with methanol. Filter the solution and make further dilutions with methanol as necessary to bring the concentration within the calibration range.

  • Nasal Drops: Transfer an accurate volume of the nasal drop formulation into a volumetric flask. Dilute with methanol to a known volume. Further dilute with methanol to achieve a concentration within the analytical range.

4. Spectrophotometric Measurement Procedure

  • Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution, the sample solution, and a blank (methanol).

  • Add a specified volume of the DMBA solution to each flask.

  • Add a specified volume of the DCC solution to each flask.

  • Mix the contents of the flasks thoroughly.

  • Allow the reaction to proceed for the optimized time at the optimized temperature.

  • Dilute the solutions to the mark with methanol.

  • Measure the absorbance of the resulting orange-yellow solution at the wavelength of maximum absorption (λmax = 492 nm) against the reagent blank. For derivative spectrophotometry, measure the first-derivative signal at 494 nm[1].

  • Construct a calibration curve by plotting the absorbance (or derivative signal) versus the concentration of the standard solutions.

  • Determine the concentration of Thonzylamine HCl in the sample solution from the calibration curve.

5. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of dilutions of the standard solution.

  • Accuracy: Determined by recovery studies using the standard addition method.

  • Precision: Evaluated by replicate analyses of the same sample (repeatability) and on different days (intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Visualizations

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage Std_Prep Standard Preparation Aliquot Take Aliquots of Standard/Sample/Blank Std_Prep->Aliquot Sample_Prep Sample Preparation Sample_Prep->Aliquot Add_Reagents Add DMBA and DCC Aliquot->Add_Reagents React Allow Reaction (Optimized Time/Temp) Add_Reagents->React Measure_Abs Measure Absorbance at 492 nm React->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Calculate Calculate Sample Concentration Cal_Curve->Calculate G Thonzylamine Thonzylamine HCl (THAH) Product Orange-Yellow Colored Product (Abs at 492 nm) Thonzylamine->Product + DMBA Dimethylbarbituric Acid (DMBA) DMBA->Product + DCC Dicyclohexylcarbodiimide (DCC) DCC->Product +

References

Application Notes and Protocols for Thonzylamine Hydrochloride in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class. It functions as an antagonist at the histamine (B1213489) H1 receptor, a G protein-coupled receptor (GPCR), thereby blocking the effects of histamine in the body. This action alleviates symptoms associated with allergic reactions, such as vasodilation and increased vascular permeability. Understanding the binding affinity of this compound to the H1 receptor is crucial for elucidating its pharmacological profile and for the development of new and improved antihistaminic agents.

Competitive binding assays are a fundamental tool for determining the affinity of a ligand, such as this compound, for its receptor. These assays measure the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand from the receptor. The data generated from these experiments, most notably the inhibitory constant (Kᵢ), provides a quantitative measure of the test compound's binding affinity.

This document provides detailed application notes and a generalized protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with the histamine H1 receptor.

Data Presentation: Comparative Binding Affinities of H1 Receptor Antagonists

CompoundClassReceptorKᵢ (nM)
MepyramineFirst Generation (Ethylenediamine)Histamine H1~1-5
DiphenhydramineFirst Generation (Ethanolamine)Histamine H1~10-50
ChlorpheniramineFirst Generation (Alkylamine)Histamine H1~1-10
CetirizineSecond GenerationHistamine H1~3-10
LoratadineSecond GenerationHistamine H1~20-50
FexofenadineSecond GenerationHistamine H1~10-100

Signaling Pathway of the Histamine H1 Receptor

This compound, as an H1 receptor antagonist, blocks the initiation of a downstream signaling cascade mediated by the Gq alpha subunit of the G protein. The binding of histamine to the H1 receptor typically activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses associated with allergic inflammation.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor G_protein Gq Protein (α, β, γ subunits) H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Thonzylamine Thonzylamine HCl (Antagonist) Thonzylamine->H1R Blocks Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for the Histamine H1 Receptor

This protocol describes a general method for determining the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]mepyramine.

Materials and Reagents:

  • Receptor Source: Membranes from HEK293T cells transiently or stably expressing the human histamine H1 receptor, or guinea pig cerebellum membranes.

  • Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin or a high concentration of unlabeled mepyramine (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow:

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare H1 Receptor Membrane Homogenate Incubation Incubate Receptor Membranes, [³H]mepyramine, and Thonzylamine HCl (or buffer/non-specific control) Receptor_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Thonzylamine HCl Ligand_Prep->Incubation Radioligand_Prep Prepare [³H]mepyramine Working Solution Radioligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters with Ice-Cold Assay Buffer Filtration->Washing Scintillation Place Filters in Scintillation Vials with Scintillation Cocktail Washing->Scintillation Counting Measure Radioactivity using a Liquid Scintillation Counter Scintillation->Counting Analysis Calculate IC₅₀ and Kᵢ values Counting->Analysis

Caption: Experimental Workflow for Competitive Binding Assay.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source (cells or tissue) in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL. The optimal concentration should be determined empirically.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate with a final volume of 200 µL per well.

    • Total Binding: Add 50 µL of receptor membrane suspension, 50 µL of [³H]mepyramine (at a final concentration near its Kₑ, e.g., 1-5 nM), and 100 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of receptor membrane suspension, 50 µL of [³H]mepyramine, and 100 µL of the non-specific binding control (e.g., 10 µM mianserin).

    • Competitive Binding: Add 50 µL of receptor membrane suspension, 50 µL of [³H]mepyramine, and 100 µL of varying concentrations of this compound. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation:

    • Incubate the plates at room temperature (25°C) for 60-120 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters three to four times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding wells from the CPM of the total binding wells.

    • Inhibition Curve: Plot the percentage of specific binding of [³H]mepyramine as a function of the log concentration of this compound.

    • IC₅₀ Determination: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine (the IC₅₀ value) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand ([³H]mepyramine).

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

The competitive radioligand binding assay is a robust and sensitive method for determining the binding affinity of this compound for the histamine H1 receptor. The detailed protocol provided herein serves as a comprehensive guide for researchers. While specific binding data for this compound is not widely reported in recent literature, the comparative data for other antihistamines offers a valuable benchmark. Accurate determination of the Kᵢ value for this compound will contribute significantly to a more complete understanding of its pharmacology and its place within the broader landscape of H1 receptor antagonists.

Troubleshooting & Optimization

Technical Support Center: Improving Thonzylamine Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Thonzylamine (B1214278) hydrochloride in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of Thonzylamine hydrochloride?

A1: this compound is described as a white crystalline powder.[1][2] While it is reported to be "very soluble" in water and "freely soluble" in alcohol and chloroform, some predictive models estimate its water solubility to be around 0.733 mg/mL.[2][3] It is also reported to be practically insoluble in ether and benzene (B151609) and slightly soluble in DMSO.[2][4] The pH of a 2% aqueous solution is between 5.0 and 6.0.[2] This discrepancy between the qualitative description and predicted quantitative value highlights the importance of empirical solubility testing in your specific vehicle.

Q2: My this compound is not dissolving well in aqueous solutions for my in vivo study. What are my options?

A2: For in vivo studies, especially when higher concentrations are needed, aqueous solutions alone may not be sufficient. You have several options to improve solubility:

  • Co-solvent Systems: A mixture of solvents can significantly enhance solubility. A commonly used vehicle for in vivo administration of various compounds is a co-solvent system.[4]

  • Suspending Agents: For oral administration, particularly at higher doses, creating a uniform suspension is a viable strategy.[4]

  • Cyclodextrins: These are molecules known to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]

Q3: What is a recommended starting co-solvent formulation for this compound?

A3: A general-purpose co-solvent system that can be a good starting point for many in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[4] The ratios can be adjusted based on the required concentration and the tolerance of the animal model.[4]

Q4: Can I use this compound as a suspension for oral gavage?

A4: Yes, preparing a homogeneous suspension is a recommended method for oral gavage, especially with larger doses.[4] A common suspending agent used for this purpose is 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).[6]

Q5: How can I visually assess the solubility of this compound in my chosen vehicle?

A5: A simple visual inspection can provide a preliminary assessment of solubility. A properly dissolved compound will result in a clear, particle-free solution. If you observe any cloudiness, haziness, or visible particles, it indicates that the compound has not fully dissolved or has precipitated out of solution. For more quantitative analysis, techniques like UV-Vis spectrophotometry can be used to measure the concentration of the dissolved compound after filtration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₂₃ClN₄O[3]
Molecular Weight322.84 g/mol [3]
AppearanceWhite crystalline powder[2][7]
Melting Point173-176 °C[2]
pH (2% aqueous solution)5.0 - 6.0[2]
Predicted Water Solubility0.733 mg/mL[3]
Qualitative SolubilityVery soluble in water; Freely soluble in alcohol and chloroform; Practically insoluble in ether and benzene; Slightly soluble in DMSO[2][4][7]

Table 2: Common Vehicles for In Vivo Administration of this compound

Vehicle TypeComposition ExampleRecommended Administration RouteKey ConsiderationsReference(s)
Co-solvent System10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBSIntravenous, Intraperitoneal, Oral GavageAdjust solvent ratios based on required concentration and animal tolerance. Ensure final DMSO concentration is as low as possible.[4][8]
Suspension0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water or salineOral GavageIdeal for higher doses. Ensure the suspension is homogeneous before each administration.[4][6]
Aqueous SolutionSaline or Phosphate-Buffered Saline (PBS)Intravenous, Intraperitoneal, Oral GavageMay be suitable for lower concentrations, but solubility can be a limiting factor.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Vehicle

This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent system suitable for various administration routes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 1 mL solution at 1 mg/mL, weigh 1 mg of the compound.

  • Initial Dissolution in DMSO: Add 100 µL of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved.

  • Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex until the solution is clear and homogeneous.

  • Addition of Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex thoroughly to ensure complete mixing.

  • Final Dilution with Saline/PBS: Add 450 µL of sterile saline or PBS to the solution. Vortex one final time to ensure a homogeneous solution.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol details the preparation of a 5 mg/mL suspension of this compound in 0.5% CMC-Na.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC-Na)

  • Sterile water or saline

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Sterile graduated cylinder

  • Spatula

Procedure:

  • Prepare 0.5% CMC-Na Solution:

    • Heat 80 mL of sterile water or saline to 60-70°C on a magnetic stirrer.

    • Slowly add 0.5 g of CMC-Na to the heated water/saline while stirring continuously to avoid clumping.

    • Continue stirring until the CMC-Na is fully dissolved. This may take some time.

    • Allow the solution to cool to room temperature.

    • Adjust the final volume to 100 mL with sterile water or saline.[6]

  • Weigh this compound: Weigh the required amount of this compound powder. For a 10 mL suspension at 5 mg/mL, weigh 50 mg.

  • Prepare the Suspension:

    • Place the weighed this compound in a sterile container.

    • Gradually add the 0.5% CMC-Na solution while triturating or stirring to form a smooth paste.

    • Continue adding the CMC-Na solution incrementally up to the final volume, ensuring the suspension is well-mixed and homogeneous.

  • Homogenization: For a more uniform suspension, use a homogenizer or sonicator.

  • Storage and Use: Store the suspension at 2-8°C. Before each use, shake the suspension vigorously to ensure a uniform distribution of the drug.

Troubleshooting Guide

Issue 1: Precipitation is observed after adding the co-solvent mixture to the aqueous phase (saline/PBS).

Possible CauseSuggested Solution
Rapid addition of aqueous phase: Adding the aqueous phase too quickly to the organic solvent mixture can cause localized high concentrations and shock precipitation.Add the saline or PBS dropwise to the organic solvent mixture while continuously and vigorously vortexing.
Concentration exceeds solubility limit: The final concentration of this compound in the vehicle may be too high.Try preparing a lower concentration of the drug. If a higher dose is necessary, consider using a suspension for oral administration.
Temperature change: A significant drop in temperature during preparation can decrease solubility.Ensure all components are at room temperature before mixing. Gentle warming (to no more than 37°C) may help in redissolving the precipitate, but be cautious about the stability of the compound at elevated temperatures.

Issue 2: The prepared solution/suspension appears cloudy or contains visible particles.

Possible CauseSuggested Solution
Incomplete dissolution: The compound may not have fully dissolved in the initial solvent (e.g., DMSO).Ensure the this compound is completely dissolved in the initial organic solvent before adding other components. Sonication can aid in dissolution.
Poor quality of reagents: Impurities in the solvents or the drug itself can act as nucleation sites for precipitation.Use high-purity, sterile reagents and solvents. Filter the final solution through a 0.22 µm syringe filter if appropriate for the administration route (e.g., intravenous).
For suspensions, inadequate homogenization: The drug particles may not be uniformly dispersed in the suspending vehicle.Vigorously shake the suspension before each use. For better uniformity, use a homogenizer during preparation.

Issue 3: The solution is clear initially but precipitates over time.

Possible CauseSuggested Solution
Unstable formulation: The prepared solution may not be stable at the storage temperature.Prepare the formulation fresh before each experiment. If storage is necessary, conduct a stability study to determine the optimal storage conditions (e.g., temperature, light protection) and duration.[9]
pH shift: Changes in the pH of the solution over time can affect the solubility of a hydrochloride salt.Prepare the formulation in a buffered solution (e.g., PBS) to maintain a stable pH. The pH of a 2% aqueous solution of this compound is between 5.0 and 6.0.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_cosolvent Co-solvent Method cluster_suspension Suspension Method cluster_admin In Vivo Administration start Start weigh Weigh Thonzylamine HCl start->weigh choose_vehicle Choose Vehicle weigh->choose_vehicle dissolve_dmso Dissolve in DMSO choose_vehicle->dissolve_dmso Co-solvent prepare_cmc Prepare 0.5% CMC-Na choose_vehicle->prepare_cmc Suspension add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline cosolvent_solution Clear Solution add_saline->cosolvent_solution administer Administer to Animal cosolvent_solution->administer mix_drug_cmc Mix Drug with CMC-Na prepare_cmc->mix_drug_cmc homogenize Homogenize mix_drug_cmc->homogenize suspension Homogeneous Suspension homogenize->suspension suspension->administer end End administer->end

Caption: Experimental workflow for preparing this compound formulations.

troubleshooting_logic cluster_time Timing of Precipitation cluster_solutions_prep Solutions for In-Preparation Precipitation cluster_solutions_storage Solutions for Post-Storage Precipitation start Precipitation Observed during_prep During Preparation start->during_prep after_storage After Storage start->after_storage slow_addition Add aqueous phase dropwise with vortexing during_prep->slow_addition lower_conc Lower final concentration during_prep->lower_conc gentle_warm Gentle warming & sonication during_prep->gentle_warm prepare_fresh Prepare fresh solution after_storage->prepare_fresh check_stability Conduct stability study after_storage->check_stability use_buffer Use buffered saline (PBS) after_storage->use_buffer

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Thonzylamine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for thonzylamine (B1214278) hydrochloride in aqueous solutions?

A1: Based on its chemical structure, which includes a pyrimidine (B1678525) ring and an ethylenediamine (B42938) backbone, the primary stability concerns for thonzylamine hydrochloride in aqueous solutions are susceptibility to hydrolysis under both acidic and basic conditions, potential for oxidation, and photodegradation. The stability is highly dependent on pH, temperature, and exposure to light.

Q2: At what pH is this compound expected to be most stable?

A2: A 2% aqueous solution of this compound has a pH between 5.1 and 5.7.[1] Generally, for compounds with amine functionalities, a slightly acidic pH range helps to maintain stability by protonating the amines, which can reduce their susceptibility to oxidation. However, extreme pH values (highly acidic or alkaline) are likely to catalyze hydrolytic degradation of the pyrimidine ring. The optimal pH for stability should be determined experimentally.

Q3: Is this compound sensitive to light?

A3: The pyrimidine ring system can be susceptible to photolytic decomposition.[2] Therefore, it is recommended to protect aqueous solutions of this compound from light to prevent potential photodegradation.

Q4: Can temperature affect the stability of this compound solutions?

A4: Yes, elevated temperatures can accelerate the rate of chemical degradation.[3] It is advisable to store stock solutions and experimental samples at controlled room temperature or under refrigeration, as specified by the manufacturer, to minimize thermal degradation.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products have not been reported, potential degradation pathways could involve cleavage of the ether linkage, hydrolysis of the pyrimidine ring, or N-dealkylation of the ethylenediamine chain. Forced degradation studies are necessary to identify the actual degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency in aqueous solution over a short period. pH-driven hydrolysis: The pH of the solution may be too acidic or too basic, leading to the degradation of the pyrimidine ring.- Adjust the pH of the solution to a range of 5.0-6.0 and monitor stability.- Use a suitable buffer system to maintain the pH.- Prepare fresh solutions before use.
Oxidation: The tertiary amine groups in the molecule may be susceptible to oxidation, especially in the presence of metal ions or dissolved oxygen.- Use deoxygenated water to prepare solutions.- Consider adding an antioxidant to the formulation if compatible.- Store solutions in tightly sealed containers.
Discoloration or precipitation in the solution. Degradation Product Formation: The observed changes may be due to the formation of insoluble degradation products.- Analyze the solution using a stability-indicating method like HPLC to identify and quantify degradation products.- Filter the solution through a 0.22 µm filter before use, but be aware that this removes the precipitate without addressing the underlying stability issue.
Photodegradation: Exposure to ambient or UV light can cause degradation.- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions.
Inconsistent experimental results. Solution Instability: Degradation of this compound during the course of the experiment can lead to variable results.- Prepare fresh solutions for each experiment.- Establish the stability of the compound under your specific experimental conditions (e.g., in your cell culture media or analytical diluent) over the duration of the experiment.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol is a general guideline based on ICH recommendations and should be adapted based on the observed stability of the compound.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store an aliquot of the stock solution in an oven at a controlled temperature (e.g., 70°C) for a specified duration.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent drug from any degradation products.

    • A good starting point for HPLC method development would be a C18 column with a gradient elution using a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.

    • Use a PDA detector to check for peak purity and to identify the UV maxima of the parent compound and any degradants.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of results from a forced degradation study. Actual results would need to be determined experimentally.

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl246015%2
Base Hydrolysis0.1 M NaOH246025%3
Oxidation3% H₂O₂242510%1
Thermal-48708%1
PhotolyticICH Q1B-2512%2

Visualizations

G Potential Degradation Pathways of this compound thonzylamine This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) thonzylamine->hydrolysis oxidation Oxidation thonzylamine->oxidation photodegradation Photodegradation thonzylamine->photodegradation cleavage_ether Ether Linkage Cleavage hydrolysis->cleavage_ether hydrolysis_pyrimidine Pyrimidine Ring Hydrolysis hydrolysis->hydrolysis_pyrimidine n_dealkylation N-Dealkylation hydrolysis->n_dealkylation n_oxidation N-Oxidation oxidation->n_oxidation photo_products Photolytic Products photodegradation->photo_products

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Thonzylamine HCl Instability start Instability Observed (e.g., loss of potency, discoloration) check_ph Check pH of Solution start->check_ph adjust_ph Adjust pH to 5.0-6.0 Use Buffer check_ph->adjust_ph pH outside optimal range protect_light Protect from Light check_ph->protect_light pH is optimal stability_indicating_method Analyze with Stability- Indicating Method (HPLC) adjust_ph->stability_indicating_method use_amber_vials Use Amber Vials/ Wrap in Foil protect_light->use_amber_vials Light exposure possible control_temp Control Temperature protect_light->control_temp Light protected use_amber_vials->stability_indicating_method refrigerate Store at Recommended Temperature control_temp->refrigerate Temp. fluctuations possible check_oxidation Consider Oxidation control_temp->check_oxidation Temp. controlled refrigerate->stability_indicating_method deoxygenate Use Deoxygenated Solvents check_oxidation->deoxygenate Oxidation suspected check_oxidation->stability_indicating_method Oxidation unlikely deoxygenate->stability_indicating_method end Solution Stabilized/ Degradation Profile Understood stability_indicating_method->end

Caption: Troubleshooting workflow for thonzylamine HCl instability.

References

Technical Support Center: Thonzylamine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Thonzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?

A1: Understanding the physicochemical properties of this compound is crucial for method development. This compound is a white crystalline powder and is very soluble in water.[1] As a salt of a weak base, it behaves as a weak organic acid in solution, with a pH of 5.1-5.7 in a 2% aqueous solution.[1] These properties influence the choice of mobile phase pH and column chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₃ClN₄O[1]
Molecular Weight322.83 g/mol [1]
Melting Point173-176°C[2]
SolubilityVery soluble in water[1]
pH (2% aq. solution)5.1 - 5.7[1]
Q2: What is a recommended starting HPLC method for this compound analysis?

A2: For basic compounds like Thonzylamine, a reverse-phase HPLC method is typically the starting point.[3] The goal is to keep the analyte in a consistent, non-ionized, or fully ionized state to ensure good peak shape and retention. Given that Thonzylamine is a basic compound, using an acidic mobile phase is a common strategy to ensure it is fully protonated and behaves predictably.[4]

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Stationary Phase C18 or C8 column (5 µm particle size)Provides good hydrophobic retention for organic molecules.[5]
Mobile Phase Acetonitrile (B52724)/Methanol (B129727) and a buffer (e.g., phosphate (B84403) or acetate)Acetonitrile or methanol are common organic modifiers. Buffers ensure a stable pH.[4]
pH Acidic (pH 3-4)To ensure the basic amine is fully ionized, which can lead to better peak shape and retention.[4]
Flow Rate 0.8 - 1.5 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 - 40°CTo improve reproducibility and efficiency.[4]
Detection UV, wavelength to be determined (start with ~230 nm)This compound contains a chromophore. The optimal wavelength should be determined by scanning.
Injection Volume 5 - 20 µLA typical injection volume for analytical HPLC.
Q3: How does mobile phase pH affect the analysis of this compound?

A3: Mobile phase pH is a critical parameter for the analysis of ionizable compounds like Thonzylamine.

  • Acidic pH (e.g., pH 3-4): At a pH well below the pKa of the amine groups, Thonzylamine will be fully protonated (ionized). This can improve peak shape by minimizing secondary interactions with the silica (B1680970) backbone of the stationary phase.[4]

  • Basic pH (e.g., pH > 7.5): At a pH above the pKa, the amine groups will be in their neutral, non-ionized form. This increases hydrophobicity and retention on a reverse-phase column.[5] However, this requires a pH-stable column, as traditional silica-based columns can degrade at high pH.[5]

For robustness, starting with an acidic pH is often preferred for basic compounds on standard silica-based columns.[3]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing significantly. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds. It is often caused by strong interactions between the analyte and the stationary phase.

Table 3: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions The basic amine groups on Thonzylamine can interact with acidic silanol groups on the silica surface of the column, causing tailing. Solution: Lower the mobile phase pH to 3-4 to fully protonate the amine, reducing these interactions.[4] Consider using an end-capped column.
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration or injection volume.[6]
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[7]
Column Degradation The column may be degrading, especially if used at high pH. Solution: Wash the column with a strong solvent or replace it if necessary.[8]
Problem: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What should I check?

A: Retention time variability can compromise the reliability of your analytical method.

Table 4: Troubleshooting Retention Time Shifts

Potential CauseRecommended Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time between runs.
Mobile Phase Composition Fluctuation Inaccurate mobile phase preparation or evaporation of the organic solvent can alter the elution strength. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure accurate mixing.[7][9]
Pump Malfunction or Leaks Inconsistent flow from the pump due to leaks or air bubbles will cause retention time shifts. Solution: Check the system pressure for fluctuations. Purge the pump to remove air bubbles and check for leaks in the system.[7]
Temperature Fluctuations Changes in column temperature can affect retention time. Solution: Use a column oven to maintain a consistent temperature.[4]
pH Drift If the mobile phase is poorly buffered, the pH can change over time. Solution: Ensure an adequate buffer concentration (e.g., 10-25 mM) to maintain a stable pH.[5]
Problem: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What are the possible causes?

A: A stable baseline is essential for accurate quantification.

Table 5: Troubleshooting Baseline Issues

Potential CauseRecommended Solution
Contaminated Mobile Phase Impurities in the solvents or buffer salts can cause a noisy or drifting baseline. Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[9]
Air Bubbles in the System Air bubbles passing through the detector will cause spikes in the baseline. Solution: Degas the mobile phase thoroughly. Purge the pump and detector.[7]
Detector Lamp Issue An aging detector lamp can lead to increased noise. Solution: Check the lamp's energy output and replace it if it is low.
Column Bleed At aggressive pH values or high temperatures, the stationary phase can "bleed," leading to a rising baseline, especially in gradient elution. Solution: Ensure the column is operated within its recommended pH and temperature range.

Experimental Protocols & Workflows

Recommended Experimental Protocol for HPLC Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Preparation of Mobile Phase (Acidic Conditions):

    • Prepare a 20 mM potassium phosphate buffer.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Prepare the mobile phase by mixing the buffer with acetonitrile in a desired ratio (e.g., 70:30 v/v aqueous:organic).

    • Degas the mobile phase using sonication or vacuum degassing.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV at 230 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the standard and sample solutions.

    • Record the chromatograms and analyze the peak area and retention time.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation & Filtration Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Report Report Generation DataSystem->Report

Caption: General workflow for HPLC analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckOverload Reduce Sample Concentration/Volume Start->CheckOverload CheckSolvent Is Sample Solvent Stronger Than Mobile Phase? CheckOverload->CheckSolvent No Resolved Problem Resolved CheckOverload->Resolved Yes AdjustSolvent Dissolve Sample in Mobile Phase CheckSolvent->AdjustSolvent Yes CheckpH Is Mobile Phase pH Optimized for Basic Analyte? CheckSolvent->CheckpH No AdjustSolvent->Resolved AdjustpH Lower pH to 3-4 CheckpH->AdjustpH No CheckColumn Assess Column Health CheckpH->CheckColumn Yes AdjustpH->Resolved WashColumn Wash or Replace Column CheckColumn->WashColumn Degraded CheckColumn->Resolved OK WashColumn->Resolved

Caption: Troubleshooting logic for peak tailing.

References

Technical Support Center: Thonzylamine Hydrochloride Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cell viability assays involving Thonzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter when performing cell viability assays with this compound.

Issue 1: High variability between replicate wells.

  • Question: I'm observing significant variability in the readings between my replicate wells treated with this compound. What could be the cause?

  • Answer: High variability can stem from several factors. Ensure uniform cell seeding by thoroughly mixing the cell suspension before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow cells to settle evenly.[1] Additionally, inconsistent incubation times and temperature fluctuations across the plate can contribute to variability.[2]

Issue 2: Inconsistent IC50 values across experiments.

  • Question: My calculated IC50 value for this compound is not consistent from one experiment to the next. Why is this happening?

  • Answer: Inconsistent IC50 values often point to variations in experimental conditions.[1] Key factors to consider include:

    • Cell Passage Number: Use cells from a consistent and low-passage range, as high-passage cells can have altered growth rates and drug sensitivity.[1]

    • Initial Seeding Density: The starting number of cells can influence the outcome. A higher cell density may require a higher drug concentration to achieve the same level of cytotoxicity. It is crucial to optimize and maintain a consistent seeding density for all experiments.[1][2]

    • Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.[1]

Issue 3: High background signal in colorimetric assays (e.g., MTT, XTT).

  • Question: I'm seeing a high background signal in my MTT assay, even in the wells without cells. What could be the cause?

  • Answer: High background in tetrazolium-based assays can be caused by several factors. The culture medium itself, especially at an elevated pH, or extended exposure of the reagents to light can cause spontaneous reduction of the tetrazolium salt.[3] To check for chemical interference, incubate the medium with MTT and various concentrations of this compound in wells without cells.[3]

Issue 4: Discrepancy between results from different viability assays.

  • Question: I'm getting conflicting results between my MTT assay and an ATP-based assay for this compound. Why might this be?

  • Answer: Different assays measure different aspects of cell health.

    • MTT assays measure metabolic activity, relying on mitochondrial dehydrogenase enzymes.[4][5]

    • ATP-based assays (like CellTiter-Glo®) measure the level of intracellular ATP, which is a marker of metabolically active cells.[6][7][8] this compound, as a cationic amphiphilic drug, is known to accumulate in lysosomes and can induce lysosomal membrane permeabilization, leading to cell death.[9] This mechanism might affect mitochondrial function and ATP levels differently, leading to varied results between assay types. It is advisable to use orthogonal methods to confirm cytotoxicity, such as combining a metabolic assay with one that measures membrane integrity (e.g., LDH release assay).[10]

Experimental Protocols

Below are detailed methodologies for common cell viability assays.

MTT Assay Protocol

This protocol is based on the principle that viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

This assay quantifies ATP, an indicator of metabolically active cells.[6][7]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

  • Compound Treatment: Add the desired concentrations of this compound and vehicle controls to the wells.

  • Incubation: Culture the cells for the chosen exposure period.

  • Reagent Preparation and Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add 100 µL of the reagent to each well.[3]

  • Lysis and Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Presentation

For clear comparison of results, quantitative data should be summarized in tables.

Table 1: Example IC50 Values for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Standard Deviation
OVCAR-3MTT4815.21.8
A2780MTT4821.52.3
OVCAR-3ATP-based4812.81.5
A2780ATP-based4818.92.1

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

G cluster_workflow General Cell Viability Assay Workflow A 1. Seed Cells B 2. Add Thonzylamine HCl A->B C 3. Incubate B->C D 4. Add Assay Reagent C->D E 5. Measure Signal D->E

Caption: A generalized workflow for cell viability assays.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent IC50 Values Start Inconsistent IC50 CheckPassage Check Cell Passage Number Start->CheckPassage CheckDensity Check Seeding Density Start->CheckDensity CheckReagent Check Reagent Stability Start->CheckReagent SolutionPassage Use Low Passage Cells CheckPassage->SolutionPassage SolutionDensity Optimize & Standardize Density CheckDensity->SolutionDensity SolutionReagent Prepare Fresh Dilutions CheckReagent->SolutionReagent

Caption: A troubleshooting flowchart for inconsistent IC50 values.

G cluster_pathway Simplified this compound Signaling Thonzylamine Thonzylamine HCl H1R H1 Receptor Thonzylamine->H1R Lysosome Lysosome Accumulation Thonzylamine->Lysosome PLC Phospholipase C H1R->PLC PIP2 PIP2 Signaling PLC->PIP2 NFkB NF-κB Pathway PIP2->NFkB Ca Intracellular Ca2+ PIP2->Ca decreases CellDeath Cell Death NFkB->CellDeath influences Ca->CellDeath influences Lysosome->CellDeath

References

Reducing background noise in Thonzylamine hydrochloride fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues in Thonzylamine hydrochloride fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in a fluorescence assay?

High background noise in fluorescence assays can originate from several sources, broadly categorized as instrumental, reagent-based, and sample-related.[1] Instrumental factors include electronic noise from the detector and light leaks.[2] Reagent-related sources include intrinsically fluorescent buffers or solvents (like DMSO), contaminated reagents, and autofluorescence from microplates.[1] Sample-related issues often stem from the autofluorescence of the biological matrix, the test compound itself (this compound), or non-specific binding of fluorescent probes.[1][3][4]

Q2: My blank wells (buffer/reagents only) show high fluorescence. What should I do?

High background in blank wells typically points to issues with the assay components themselves.

  • Reagent Contamination: Prepare fresh buffers and solutions using high-purity water and analytical-grade reagents.[1]

  • Assay Plate Autofluorescence: Standard polystyrene plates can exhibit autofluorescence. For fluorescence assays, it is highly recommended to use black-walled, clear-bottom microplates to minimize stray light and background fluorescence.[2][5]

  • Buffer/Media Fluorescence: Some cell culture media, like those containing phenol (B47542) red or fetal bovine serum (FBS), are known to be fluorescent.[6][7] If applicable, consider using a low-autofluorescence medium or a simple buffer like PBS for the final measurement step.[6][8]

Q3: How can I determine if this compound itself is autofluorescent?

To assess the intrinsic fluorescence of this compound, you should run a control experiment. Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.[9] Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in these wells compared to the buffer-only control indicates that the compound is autofluorescent and contributing to the background.

Q4: What is autofluorescence from biological samples and how can I minimize it?

Autofluorescence is the natural fluorescence emitted by endogenous molecules within cells and tissues.[3][10][11] Common sources include NADH, flavins, collagen, and lipofuscin.[3][10][11][12] This is particularly prominent in the blue and green spectral regions.[10][13]

Strategies to Minimize Biological Autofluorescence:

  • Use Red-Shifted Dyes: Shift to fluorophores that excite and emit in the red or far-red spectrum (>600 nm) to avoid the primary range of cellular autofluorescence.[6][8][14]

  • Optimize Fixation: Aldehyde fixatives like formaldehyde (B43269) can increase autofluorescence.[7][15] Minimize fixation time or consider using an organic solvent like ice-cold methanol (B129727) as an alternative.[7][15]

  • Quenching Agents: Reagents like Sodium Borohydride or commercial quenchers (e.g., TrueBlack®) can be used to reduce autofluorescence, particularly that induced by fixation or from lipofuscin.[11][13][16]

  • Instrument Settings: If using a confocal microscope or high-content imager, time-resolved fluorescence or spectral unmixing can be employed to distinguish the specific signal from the broad-spectrum autofluorescence.[12]

Troubleshooting Guides

Problem 1: High and Variable Background Across the Entire Plate

If you observe high background fluorescence even in your control wells, the issue is likely systemic.

Potential Cause Recommended Solution
Microplate Autofluorescence Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays.[2][5]
Contaminated Reagents/Buffers Prepare fresh solutions using high-purity, fluorescence-free water and high-grade reagents.[1] Filter-sterilize buffers if microbial growth is suspected.
Fluorescent Assay Media If using cell-based assays, replace phenol red-containing media with a phenol red-free alternative.[6] Reduce serum (e.g., FBS) concentration or switch to a low-autofluorescence medium for the final reading.[6][7][8]
High Detector Gain While high gain amplifies your signal, it also amplifies noise.[1] Optimize the gain setting using a positive control to ensure the signal is in the linear range of the detector without saturation.[2]
Problem 2: Signal in Test Wells is Weak or Indistinguishable from Background

A low signal-to-noise ratio can make it difficult to obtain meaningful data.[17]

Potential Cause Recommended Solution
Suboptimal Fluorophore Concentration Titrate your fluorescent probe to find the optimal concentration that provides a bright specific signal without excessive background.[9]
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on the plate reader match the spectra of your chosen fluorophore.[2] Optimize integration time to increase signal collection, but be mindful of also increasing background.[2]
Spectral Overlap with Autofluorescence The emission of your fluorophore may overlap with endogenous autofluorescence.[16] Switch to a fluorophore with a longer emission wavelength (a red-shifted dye).[6][8]
Quenching by Thonzylamine HCl The test compound may be quenching the fluorescent signal. To test for this, run a control with a known fluorescent standard and add your compound. A decrease in fluorescence indicates quenching.
Cell-Based Assay Issues For adherent cells, ensure the instrument is reading from the correct focal plane (bottom reading is often preferred).[5][6][8] Use a well-scanning feature if available to account for heterogeneous cell distribution.[5][8]

Experimental Protocols & Workflows

Protocol: Evaluating Compound Autofluorescence

This protocol helps determine if this compound contributes to the background signal.

  • Plate Preparation: Use a black-walled, clear-bottom 96-well plate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, PBS).

    • Prepare serial dilutions of this compound in the final assay buffer.

  • Plate Layout:

    • Wells A1-A12: Assay Buffer only (Buffer Blank).

    • Wells B1-B12: Solvent control (Assay buffer + highest concentration of solvent used for dilutions).

    • Wells C1-H12: Serial dilutions of this compound.

  • Incubation: Incubate the plate under the same conditions as your main assay (time and temperature).

  • Fluorescence Reading: Read the plate on a microplate reader using the same excitation and emission wavelengths and gain settings as your primary experiment.

  • Data Analysis: Subtract the average fluorescence of the "Buffer Blank" wells from all other wells. If the signal in the this compound wells is significantly higher than the solvent control, the compound is autofluorescent.

Workflow for Troubleshooting High Background Noise

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution start High Background Noise Detected check_blanks Are Blank wells (reagents only) high? start->check_blanks check_compound Run Compound Autofluorescence Control check_blanks->check_compound No reagent_issue Source is Reagents/Plate: 1. Use black plates 2. Prepare fresh buffers 3. Check media for fluorescence check_blanks->reagent_issue Yes compound_issue Source is Compound: 1. Subtract background 2. Use red-shifted probe 3. Decrease compound concentration check_compound->compound_issue Compound is Autofluorescent sample_issue Source is Sample Autofluorescence: 1. Use red-shifted probe 2. Use quenching agents 3. Optimize fixation protocol check_compound->sample_issue Compound is not Autofluorescent resolved Assay Optimized reagent_issue->resolved compound_issue->resolved sample_issue->resolved

Caption: Troubleshooting workflow for high background fluorescence.

Signaling Pathway: Common Sources of Background Fluorescence

G cluster_Signal True Signal cluster_Noise Background Noise cluster_Autofluorescence_Sources Autofluorescence Sources TotalSignal Total Measured Fluorescence SpecificSignal Specific Fluorophore Signal TotalSignal->SpecificSignal is composed of Autofluorescence Autofluorescence TotalSignal->Autofluorescence LightScatter Light Scatter & Reflections TotalSignal->LightScatter ReagentBG Reagent/Plate Background TotalSignal->ReagentBG Cells Cells/Tissue (NADH, Flavins) Autofluorescence->Cells Compound Test Compound (e.g., Thonzylamine) Autofluorescence->Compound Media Media/Serum Autofluorescence->Media

Caption: Components of a typical fluorescence assay signal.

References

Technical Support Center: Thonzylamine Hydrochloride Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Thonzylamine hydrochloride in biological assays. While specific documented cases of assay interference by this compound are not prevalent in current scientific literature, its classification as a Cationic Amphiphilic Drug (CAD) allows for a predictive understanding of its potential interactions based on the known behavior of this compound class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a first-generation antihistamine, structurally classified as a Cationic Amphiphilic Drug (CAD).[1][2] CADs possess a hydrophobic ring structure and a hydrophilic side chain with a charged amine group.[3] This amphiphilic nature can lead to non-specific interactions with assay components, potentially causing misleading results. The primary mechanism of interference for CADs is their tendency to accumulate in acidic organelles like lysosomes in cell-based assays, a process known as lysosomotropism.[3][4][5][6] This can lead to a range of cellular effects that are independent of the intended target of the assay.

Q2: I'm observing unexpected results in my cell-based assay when using this compound. What could be the cause?

A2: If you are using a cell-based assay, unexpected results could be due to the lysosomotropic properties of this compound. As a CAD, it can induce lysosomal membrane permeabilization (LMP), leading to cytotoxicity that is not related to the specific pathway you are studying.[3][4] This can manifest as false positives in cytotoxicity assays or a general decrease in cell health affecting various readouts.

Q3: Could this compound affect my immunoassay?

A3: While there are no specific reports, compounds with structures like this compound could potentially interfere in immunoassays. Interference can occur through several mechanisms, such as non-specific binding to assay antibodies or surfaces, or by altering the conformation of the target analyte. Such interactions can lead to either falsely elevated or reduced signals.

Q4: Are enzyme assays susceptible to interference by this compound?

A4: Yes, enzyme assays can be affected. This compound could interfere by directly inhibiting or, in some cases, activating the enzyme in a non-specific manner. It could also interfere with the detection method, for example, by quenching fluorescence or absorbing light at the wavelength used for the assay readout.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in a Cell-Based Assay

If you are observing inconsistent results in the presence of this compound in a cell-based assay, consider the following troubleshooting steps:

Potential Cause:

  • Lysosomal Sequestration and Cytotoxicity: As a cationic amphiphilic drug, this compound can accumulate in lysosomes, leading to lysosomal dysfunction and cell death, which may not be the intended endpoint of your assay.[3][7][4]

Troubleshooting Workflow:

Troubleshooting Workflow for Cell-Based Assays A Inconsistent results with This compound B Assess general cytotoxicity (e.g., LDH or neutral red uptake assay) A->B C Is there cytotoxicity at the experimental concentration? B->C D Yes C->D E No C->E F Lower this compound concentration below cytotoxic threshold D->F G Consider alternative, non-CAD control compounds D->G H Investigate other interference mechanisms (e.g., reporter gene inhibition) E->H

Caption: Workflow for troubleshooting inconsistent cell-based assay results.

Experimental Protocol: Assessing Cytotoxicity using a Neutral Red Uptake Assay

  • Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound for the desired experimental duration. Include untreated and positive (e.g., a known cytotoxic agent) controls.

  • Neutral Red Staining: Remove the treatment media and incubate the cells with media containing 50 µg/mL of neutral red for 2 hours.

  • Extraction: Wash the cells with PBS and then extract the dye from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).

  • Quantification: Measure the absorbance of the extracted dye at ~540 nm. A decrease in absorbance indicates cytotoxicity.

Issue 2: Suspected Interference in a Fluorescence-Based Assay

If you suspect this compound is interfering with your fluorescence-based assay, follow these steps:

Potential Causes:

  • Autofluorescence: this compound may be fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the signal (inner filter effect).[8]

Troubleshooting Workflow:

Troubleshooting Workflow for Fluorescence Assays A Suspected fluorescence interference B Measure fluorescence of Thonzylamine hydrochloride alone in assay buffer A->B C Is the compound fluorescent at assay wavelengths? B->C D Yes C->D E No C->E F Subtract background fluorescence from experimental wells D->F G Consider a different fluorophore with a shifted spectrum D->G H Test for quenching by adding Thonzylamine hydrochloride to a known concentration of the fluorophore E->H I Is there a decrease in fluorescence signal? H->I J Yes I->J K No I->K L Use a lower concentration of This compound J->L M Switch to a non-fluorescent assay format (e.g., absorbance or luminescence) J->M N Interference is unlikely to be due to autofluorescence or quenching K->N

Caption: Workflow for troubleshooting fluorescence assay interference.

Experimental Protocol: Assessing Autofluorescence and Quenching

  • Autofluorescence Check:

    • Prepare a dilution series of this compound in the assay buffer.

    • In a 96-well plate, add the dilutions to empty wells.

    • Read the plate using the same excitation and emission wavelengths and gain settings as your main experiment.

    • If significant signal is detected, this is the background fluorescence that needs to be subtracted from your experimental data.

  • Quenching Check:

    • Prepare a solution of your fluorophore (or a fluorescently labeled substrate/product) at a concentration that gives a mid-range signal in your assay.

    • Add a dilution series of this compound to this solution.

    • Measure the fluorescence. A concentration-dependent decrease in signal indicates quenching.

Issue 3: Unexpected Results in a Luciferase Reporter Assay

For unexpected results in a luciferase-based reporter assay, consider the following:

Potential Cause:

  • Direct Luciferase Inhibition: this compound may directly inhibit the luciferase enzyme, leading to a false-negative result in an assay designed to detect inhibitors of a pathway, or a false-positive (apparent activation) in assays where the compound stabilizes the luciferase enzyme from degradation.[9][10][11]

Troubleshooting Workflow:

Troubleshooting Workflow for Luciferase Assays A Unexpected results in luciferase reporter assay B Perform a counter-screen with purified luciferase enzyme A->B C Does this compound inhibit luciferase activity? B->C D Yes C->D E No C->E F The observed effect is likely due to direct enzyme inhibition D->F G Consider using a different reporter system (e.g., beta-galactosidase) D->G H The observed effect is likely a true biological effect on the pathway E->H

Caption: Workflow for troubleshooting luciferase assay interference.

Experimental Protocol: Luciferase Counter-Screen

  • Reagent Preparation: Prepare a reaction buffer containing the luciferase substrate (e.g., luciferin) and ATP.

  • Compound Incubation: In a white, opaque 96-well plate, add a dilution series of this compound.

  • Enzyme Addition: Add a fixed concentration of purified luciferase enzyme to each well.

  • Signal Measurement: Immediately measure the luminescence using a plate reader. A decrease in signal in the presence of this compound indicates direct inhibition.

Quantitative Data Summary

As there is no specific quantitative data for this compound interference in the literature, the following table provides a conceptual framework for how such data could be presented if it were available.

Table 1: Hypothetical Interference Profile of this compound

Assay TypePotential Interference MechanismKey Parameter to MeasureExpected Outcome if Interference Occurs
Cell-Based Viability Lysosomal membrane permeabilizationIC50 (Cytotoxicity)Dose-dependent decrease in cell viability
Fluorescence AutofluorescenceSignal-to-Background RatioIncreased background signal
Fluorescence Quenching% Signal ReductionDose-dependent decrease in signal
Luciferase Reporter Direct Enzyme InhibitionIC50 (Luciferase)Dose-dependent decrease in luminescence
Immunoassay (ELISA) Non-specific BindingSignal at Zero AnalyteIncreased background signal (false positive)

Signaling Pathway Considerations

The primary off-target effect of this compound in cell-based assays is likely related to the induction of lysosomal stress, which can trigger apoptosis through the release of cathepsins into the cytosol.

Potential Off-Target Signaling Pathway cluster_cell Cell cluster_lysosome Lysosome cluster_cytosol Cytosol A Thonzylamine HCl (CAD) B Lysosomal Accumulation A->B C Lysosomal Membrane Permeabilization (LMP) B->C D Cathepsin Release C->D E Apoptosis Signaling Cascade D->E F Cell Death E->F

Caption: Potential off-target signaling due to lysosomotropism.

References

Technical Support Center: Thonzylamine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the precipitation of Thonzylamine hydrochloride in buffer systems during experimental procedures.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from buffered solutions can arise from several factors, primarily related to its physicochemical properties. As an amine hydrochloride, its solubility is significantly influenced by the pH of the medium.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Weight 322.83 g/mol [1]
pKa (Strongest Basic) 8.62[2]
Aqueous Solubility Very soluble/Highly soluble[3][4]
pH of 2% aqueous solution 5.1 - 5.7[3]

Understanding these properties is the first step in troubleshooting precipitation issues. This compound is a salt of a weak base and a strong acid, making it more soluble in acidic to neutral conditions. As the pH of the solution approaches the pKa of the parent amine, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.

Troubleshooting Workflow:

This workflow provides a systematic approach to diagnosing and resolving precipitation issues with this compound.

G cluster_0 Problem Identification cluster_3 Revised Protocol Precipitation Precipitation Observed Check_pH Verify Buffer pH Precipitation->Check_pH Check_Conc Confirm Concentration Precipitation->Check_Conc Check_Temp Check Temperature Precipitation->Check_Temp Adjust_pH Adjust Buffer pH (Lower pH) Check_pH->Adjust_pH pH near or above pKa Lower_Conc Lower Concentration Check_Conc->Lower_Conc Concentration too high Prewarm_Buffer Pre-warm Buffer Check_Temp->Prewarm_Buffer Precipitation on cooling Stepwise_Dilution Implement Stepwise Dilution Adjust_pH->Stepwise_Dilution Lower_Conc->Stepwise_Dilution Use_Cosolvent Add Co-solvent (e.g., DMSO, PEG) Use_Cosolvent->Stepwise_Dilution Use_Excipient Add Solubilizing Excipient (e.g., Cyclodextrin) Use_Excipient->Stepwise_Dilution Stepwise_Dilution->Prewarm_Buffer Final_Solution Stable Solution Achieved Prewarm_Buffer->Final_Solution

Caption: A troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my buffer?

A1: Precipitation of this compound is most commonly due to the following reasons:

  • pH of the Buffer: Thonzylamine is a weak base with a pKa of 8.62.[2] If the pH of your buffer is close to or above this pKa, the equilibrium will shift from the soluble hydrochloride salt to the less soluble free base form, causing it to precipitate. A 2% aqueous solution of this compound has a pH between 5.1 and 5.7, indicating it is most stable in a slightly acidic environment.[3]

  • Concentration Exceeds Solubility Limit: The concentration of this compound in your final solution may be higher than its solubility in that specific buffer system, at that particular temperature.

  • Buffer Composition: Certain buffer components can interact with this compound, reducing its solubility. For instance, phosphate (B84403) buffers have been reported to sometimes cause precipitation of salts.

  • Temperature: Solubility is often temperature-dependent. If you are working at a lower temperature, the solubility of this compound may decrease.

  • Improper Dissolution Technique: Adding a concentrated stock solution (e.g., in an organic solvent like DMSO) directly to a large volume of aqueous buffer can cause localized high concentrations, leading to precipitation.

Q2: What is the ideal pH range to maintain the solubility of this compound?

A2: To maintain this compound in its soluble, ionized form, the pH of the buffer should be kept well below its pKa of 8.62. A pH range between 4 and 6.5 is generally recommended to ensure a significant margin of safety against precipitation of the free base.

Q3: Which buffer system is recommended for this compound?

A3: While specific compatibility data for this compound in various buffers is not extensively published, citrate (B86180) and acetate (B1210297) buffers are generally good starting points for weakly basic compounds requiring a pH in the acidic to neutral range.

Comparison of Common Buffer Systems:

Buffer SystemEffective pH RangePotential Issues
Phosphate Buffer 6.0 - 8.0Can sometimes precipitate salts.[5]
Citrate Buffer 2.5 - 6.5Generally good compatibility with amine salts.
Acetate Buffer 3.6 - 5.6Suitable for maintaining mild acidity.

It is always advisable to perform a small-scale solubility test in your chosen buffer system before preparing a large batch.

Q4: How can I increase the solubility of this compound in my buffer?

A4: If you are still observing precipitation after optimizing the pH, consider the following strategies:

  • Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent can significantly increase the solubility of organic molecules.

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol (PEG) , such as PEG 300 or PEG 400

  • Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[6][7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Q5: Are there any specific experimental protocols to avoid precipitation?

A5: Yes, following a careful dissolution and dilution protocol can prevent precipitation.

Experimental Protocols

Protocol 1: Stepwise Dilution for Preparing Buffered this compound Solution

This protocol is designed to minimize precipitation when diluting a stock solution of this compound into an aqueous buffer.

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in a suitable solvent to create a concentrated stock solution. For many organic compounds, 100% anhydrous DMSO is a good choice.[1] Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Pre-warm the Aqueous Buffer:

    • Warm your target aqueous buffer to the intended experimental temperature (e.g., room temperature or 37°C). Adding a compound to a cold buffer can decrease its solubility.

  • Perform a Stepwise Dilution:

    • Instead of adding the concentrated stock directly to the final volume of the buffer, perform a stepwise dilution.

    • In a separate tube, add a small volume of the pre-warmed buffer.

    • While vortexing the buffer gently, add the required volume of the this compound stock solution dropwise.

    • Continuously add the pre-warmed buffer in small increments while mixing until the final desired concentration and volume are achieved.

  • Final Inspection:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation is observed, gentle warming and sonication may help to redissolve it. If the precipitate persists, you may need to reconsider the final concentration or the buffer composition.

Logical Workflow for Stepwise Dilution:

G cluster_0 Preparation cluster_1 Dilution Process cluster_2 Final Solution Stock Prepare Concentrated Stock (e.g., in DMSO) Add_Stock Add stock solution dropwise while vortexing Stock->Add_Stock Buffer Pre-warm Aqueous Buffer Initial_Dilution Add small volume of buffer to a new tube Buffer->Initial_Dilution Initial_Dilution->Add_Stock Incremental_Addition Add remaining buffer incrementally with mixing Add_Stock->Incremental_Addition Final_Inspection Inspect for Precipitation Incremental_Addition->Final_Inspection Stable_Solution Stable Solution Final_Inspection->Stable_Solution

Caption: A workflow for preparing buffered solutions using stepwise dilution.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that can be achieved in your specific buffer without precipitation.

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 50 mg/mL) in a suitable solvent like DMSO. Ensure complete dissolution.

  • Prepare Serial Dilutions:

    • In a multi-well plate or a series of microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution into your target buffer. It is recommended to create a range of concentrations that bracket your intended final concentration.

  • Incubate:

    • Cover the plate or tubes and incubate the solutions at your intended experimental temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 2-4 hours) to allow the solution to equilibrate.

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well or tube for any signs of cloudiness or visible precipitate.

    • Quantitative Measurement: For a more precise assessment, measure the absorbance of the solutions at a high wavelength (e.g., 600-650 nm) using a plate reader or spectrophotometer. An increase in absorbance compared to a buffer-only control indicates light scattering from a precipitate.

  • Determine Maximum Solubility:

    • The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under those specific conditions.

References

Technical Support Center: Identification of Thonzylamine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Thonzylamine hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound?

A1: Forced degradation studies for this compound, like for many other drug substances, are conducted to accelerate the degradation process and identify potential degradation products.[1][2][3][4] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

Q2: Which analytical techniques are most suitable for identifying this compound degradation products?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for the separation and identification of degradation products.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating the degradation products from the parent drug and from each other. A stability-indicating method should be developed to ensure that all significant degradation products are well-resolved.[9][10][11][12]

  • Mass Spectrometry (MS), particularly LC-MS: This is a powerful tool for determining the molecular weights of the degradation products and for obtaining structural information through fragmentation patterns.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: Developing a stability-indicating HPLC method involves the following key steps:

  • Column and Mobile Phase Screening: Start with a common reversed-phase column (e.g., C18) and screen different mobile phase compositions (e.g., acetonitrile/water or methanol (B129727)/water with a buffer) to achieve good separation.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies to see if the degradation products are separated from the main peak and from each other.

  • Method Optimization: Adjust parameters such as gradient, flow rate, temperature, and pH of the mobile phase to improve the resolution between peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer to check the purity of the this compound peak in the presence of its degradation products.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation products in HPLC.
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition.Modify the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). Adjust the pH of the aqueous phase.
Unsuitable column chemistry.Try a different column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.
Isocratic elution is not providing enough separation power.Develop a gradient elution method to improve the separation of complex mixtures.
Suboptimal temperature.Optimize the column temperature, as it can affect the selectivity of the separation.
Issue 2: Difficulty in identifying the structure of an unknown degradation product.
Possible Cause Troubleshooting Step
Insufficient data from a single analytical technique.Combine data from multiple techniques. Use LC-MS to determine the molecular weight and fragmentation pattern. Isolate the impurity using preparative HPLC and analyze it by NMR for definitive structural elucidation.
Co-elution of the degradation product with another component.Further optimize the HPLC method to ensure the peak of interest is pure before attempting structural identification.
Low concentration of the degradation product.Concentrate the sample or use a more sensitive mass spectrometer.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress ConditionDurationThonzylamine HCl Assay (%)Total Degradation Products (%)Major Degradation Product (%)
0.1 N HCl24 hours85.214.88.1 (DP-1)
0.1 N NaOH24 hours92.57.54.3 (DP-2)
3% H₂O₂24 hours89.110.96.5 (DP-3)
Thermal (105°C)48 hours98.71.30.8 (DP-4)
Photolytic (UV/Vis)7 days99.10.90.5 (DP-5)

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 7 days. Dissolve in the mobile phase before analysis.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 272 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis drug Thonzylamine HCl Stock Solution acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal drug->thermal photo Photolytic drug->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr

Caption: Experimental workflow for the identification of Thonzylamine HCl degradation products.

logical_relationship cluster_problem Problem cluster_investigation Investigation cluster_identification Identification cluster_solution Solution problem Unknown Degradation Product hplc HPLC Method Development problem->hplc forced_degradation Forced Degradation Studies problem->forced_degradation peak_isolation Peak Isolation (Prep-HPLC) hplc->peak_isolation forced_degradation->hplc lcms LC-MS Analysis peak_isolation->lcms nmr NMR Analysis peak_isolation->nmr solution Structure Elucidated lcms->solution nmr->solution

Caption: Logical workflow for troubleshooting the identification of an unknown degradation product.

References

Overcoming poor peak shape in Thonzylamine hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Thonzylamine hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges, particularly poor peak shape, in your HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing significantly?

Peak tailing is the most common peak shape issue encountered when analyzing basic compounds like this compound on standard silica-based reversed-phase columns. The primary cause is secondary interactions between the analyte and the stationary phase.

  • Analyte Chemistry : Thonzylamine is a basic compound with amine functional groups. It has a pKa value around 8.96.[1] In typical reversed-phase mobile phases (pH 3-7), these amine groups are protonated, carrying a positive charge.

  • Stationary Phase Interactions : Standard silica-based columns have residual silanol (B1196071) groups (Si-OH) on their surface. At pH levels above 3, these silanol groups can become deprotonated (Si-O⁻), carrying a negative charge.[2] The positively charged Thonzylamine molecules can then interact ionically with these negatively charged silanol sites, in addition to the desired hydrophobic interaction with the C18 chains. This secondary interaction is stronger and leads to a portion of the analyte being retained longer, resulting in a tailing peak.[2][3][4][5]

cluster_0 Mechanism of Peak Tailing for Basic Compounds Analyte Protonated Thonzylamine (+) C18 C18 Stationary Phase (Primary Hydrophobic Interaction) Analyte->C18 Desired Retention Silanol Ionized Silanol Site (Si-O⁻) (Secondary Ionic Interaction) Analyte->Silanol Undesired Retention (Causes Tailing) Peak Resulting Tailing Peak C18->Peak Forms Main Peak Body Silanol->Peak Contributes to 'Tail'

Caption: Interaction of protonated Thonzylamine with stationary phase sites.

Q2: How can I improve the peak shape by modifying the mobile phase?

Optimizing the mobile phase is the most effective strategy for improving the peak shape of this compound. The key is to minimize the unwanted silanol interactions.

  • pH Adjustment : Adjusting the mobile phase pH is critical. For basic compounds, lowering the pH to between 2 and 3 is highly effective.[2][6] At this low pH, the residual silanol groups on the silica (B1680970) surface are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ionic interactions with the positively charged analyte.[2][7]

  • Buffer Selection and Concentration : Using a buffer is essential to control the pH precisely and ensure a robust and reproducible method.[5][8]

    • Type : Phosphate (B84403), formate (B1220265), or acetate (B1210297) buffers are common choices. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate are preferred.

    • Concentration : A buffer concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[6]

  • Use of Additives (Competitive Amines) : If adjusting the pH is not sufficient, adding a small concentration (e.g., 0.1%) of a competitive amine like triethylamine (B128534) (TEA) to the mobile phase can help. TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the Thonzylamine analyte.[3]

cluster_1 Effect of Mobile Phase pH on Interactions High_pH High pH (e.g., 6.0) Analyte: Cationic (+) Silanol: Anionic (-) Interaction Strong Ionic Interaction High_pH->Interaction Low_pH Low pH (e.g., 2.5) Analyte: Cationic (+) Silanol: Neutral No_Interaction Minimal Interaction Low_pH->No_Interaction Tailing Poor Peak Shape (Tailing) Interaction->Tailing Symmetric Good Peak Shape (Symmetric) No_Interaction->Symmetric

Caption: Influence of mobile phase pH on analyte-silanol interactions.

Q3: What type of HPLC column should I use for this compound analysis?

Column selection plays a significant role in achieving good peak shape for basic compounds.

  • High-Purity, End-Capped Columns : Modern columns are often packed with high-purity (Type B) silica, which has a lower concentration of metal contaminants that can exacerbate silanol activity.[3] Look for columns that are described as "fully end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less reactive chemical group, significantly reducing tailing for basic analytes.[2]

  • Alternative Stationary Phases : If tailing persists on standard C18 columns, consider columns with alternative chemistries designed for polar or basic compounds:

    • Polar-Embedded Phases : These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from residual silanols.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC columns are an excellent alternative for separating very polar basic compounds that are poorly retained in reversed-phase chromatography.[9][10]

  • Column Health : Physical issues with the column, such as a void at the inlet or a blocked frit, can cause poor peak shape for all analytes, not just Thonzylamine.[4][11] If all peaks in your chromatogram are distorted, evaluate the column's condition.

Q4: Could my sample preparation or injection parameters be the source of the problem?

Yes, issues with your sample solvent or injection volume can distort peak shape, often causing fronting, splitting, or broadening.

  • Sample Solvent Mismatch : Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 10% acetonitrile) can cause severe peak distortion, especially for early-eluting peaks.[6] Best Practice : Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Sample Overload : Injecting too much sample mass (either too high a concentration or too large a volume) can saturate the stationary phase, leading to peak fronting or tailing.[4][6][12] Best Practice : If you suspect overloading, try diluting your sample or reducing the injection volume.

Troubleshooting Summary

The following workflow provides a systematic approach to diagnosing and solving poor peak shape issues.

Start Start: Poor Peak Shape (Tailing/Fronting) CheckOverload Is Sample Overloaded? (Dilute sample or reduce inj. volume) Start->CheckOverload CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No Success Problem Solved: Symmetric Peak CheckOverload->Success Yes AdjustpH Adjust Mobile Phase pH to 2.5-3.0 with a Buffer (10-50 mM) CheckSolvent->AdjustpH No CheckSolvent->Success Yes CheckColumn Is the Column Suitable? (High-purity, end-capped) AdjustpH->CheckColumn UseAdditive Consider Additives (e.g., 0.1% TEA) CheckColumn->UseAdditive No CheckColumn->Success Yes AltColumn Try Alternative Column (e.g., Polar-Embedded, HILIC) UseAdditive->AltColumn Fail Issue Persists: Check for hardware problems (voids, leaks, blockages) UseAdditive->Fail AltColumn->Success AltColumn->Fail

Caption: A logical workflow for troubleshooting poor peak shape.

Data on Method Optimization

The table below summarizes the expected impact of various parameter changes on the peak shape of this compound, quantified by the USP Tailing Factor (Tf). An ideal Tf is 1.0, with values > 2.0 generally considered unacceptable.[3]

Parameter ChangedCondition A (Sub-optimal)Tf (A)Condition B (Optimized)Tf (B)Expected Outcome
Mobile Phase pH pH 6.0 (10mM Phosphate)2.5pH 2.8 (10mM Phosphate)1.2Significant reduction in tailing by protonating silanols.
Column Type Standard C18 (Type A)2.2End-Capped C18 (Type B)1.4Reduced silanol activity on the end-capped column improves symmetry.
Buffer Concentration Unbuffered2.820 mM Phosphate Buffer1.3Stabilized pH prevents on-column shifts and improves reproducibility.
Sample Solvent 100% Acetonitrile1.9Mobile Phase1.2Prevents peak distortion caused by solvent mismatch. (Peak may be fronting or split)

Experimental Protocols

Protocol 1: Recommended Starting Method for Thonzylamine HCl

This protocol provides a robust starting point for achieving excellent peak shape for this compound.

  • Column Selection : Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation :

    • Solvent A : Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Solvent B : HPLC-grade Acetonitrile.

  • Chromatographic Conditions :

    • Mode : Isocratic or Gradient Elution. For a starting point, use an isocratic mixture of 70% Solvent A and 30% Solvent B.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Prepare a stock solution of this compound in the mobile phase.

    • Dilute to the final working concentration using the mobile phase. Ensure the final concentration does not overload the column.

  • System Equilibration : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection : Inject the sample and analyze the chromatogram for peak shape and retention time.

Protocol 2: Troubleshooting via Mobile Phase pH Adjustment

Use this protocol if you are experiencing peak tailing with your current method.

  • Benchmark : Run your current method and record the tailing factor, retention time, and resolution for the Thonzylamine peak.

  • Prepare Low pH Buffer : Create a new aqueous mobile phase component (Solvent A) using a buffer (e.g., 25 mM phosphate or 0.1% formic acid) and adjust the pH to 2.5 - 3.0.

  • System Flush : Thoroughly flush your HPLC system and column with the new mobile phase. Ensure the previous, higher pH mobile phase is completely removed.

  • Equilibrate : Equilibrate the column with the new low-pH mobile phase for at least 30-60 minutes. The baseline must be stable before proceeding.

  • Re-inject Sample : Inject the same sample concentration and volume as in the benchmark run.

  • Analyze and Compare : Compare the new chromatogram to the benchmark.

    • Assess the peak shape. The tailing factor should be significantly reduced.

    • Note any changes in retention time. Lowering the pH may slightly alter the retention of Thonzylamine and other components in your sample.

    • Evaluate the resolution between Thonzylamine and any adjacent peaks.

References

Thonzylamine hydrochloride assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the assay of Thonzylamine (B1214278) hydrochloride. Our aim is to help you resolve common issues related to variability and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of Thonzylamine hydrochloride?

A1: this compound can be quantified using various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. HPLC is often preferred for its high specificity and ability to separate this compound from potential degradation products and other components in a formulation.[1][2][3] Spectrophotometric methods, often involving a colorimetric reaction, provide a simpler and more rapid alternative.[4]

Q2: What are the typical sources of variability in this compound HPLC assays?

A2: Variability in HPLC assays for this compound can arise from several factors:

  • Mobile Phase Preparation: Inconsistent pH, incorrect composition, or inadequate degassing of the mobile phase can lead to shifts in retention time and peak shape.

  • Column Performance: Degradation of the stationary phase, column contamination, or inconsistent column temperature can affect separation efficiency and reproducibility.

  • Sample Preparation: Inaccuracies in sample dilution, incomplete dissolution, or the presence of interfering substances from the sample matrix can lead to variable results.

  • System Suitability: Failure to meet system suitability criteria (e.g., tailing factor, theoretical plates) indicates a problem with the chromatographic system.

  • Instrumental Factors: Fluctuations in pump pressure, detector noise, and inconsistent injection volumes can all contribute to variability.

Q3: How can I improve the reproducibility of my this compound spectrophotometric assay?

A3: To enhance reproducibility in spectrophotometric assays:

  • Optimize Reaction Conditions: Ensure that the temperature, reaction time, and pH for the color development reaction are consistently maintained.[4]

  • Reagent Quality and Preparation: Use high-purity reagents and prepare fresh solutions as needed. The stability of the colorimetric reagent is crucial.

  • Accurate Pipetting: Use calibrated pipettes for all dilutions and reagent additions to minimize volume errors.

  • Cuvette Handling: Use clean, scratch-free cuvettes and ensure they are correctly positioned in the spectrophotometer for each measurement.

  • Stable Baseline: Allow the instrument to warm up properly and ensure a stable baseline before taking measurements.

Q4: My this compound sample is degrading during analysis. What could be the cause?

A4: this compound, like many pharmaceutical compounds, can be susceptible to degradation under certain conditions. Potential causes include:

  • pH Instability: The stability of this compound can be pH-dependent. Exposure to highly acidic or basic conditions during sample preparation or in the mobile phase can lead to degradation.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation. It is advisable to protect samples and standards from light by using amber vials or covering them with foil.

  • Oxidation: The presence of oxidizing agents in the sample matrix or reagents can lead to oxidative degradation.

  • Thermal Degradation: High temperatures during sample preparation or analysis can accelerate degradation.

Forced degradation studies are intentionally conducted to understand these degradation pathways and to develop stability-indicating methods that can separate the intact drug from its degradation products.[1][2][5][6]

Troubleshooting Guides

HPLC Assay Troubleshooting

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Causes Troubleshooting Steps
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column contamination or void formation.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 4. Wash the column with a strong solvent, or if necessary, replace the column.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction (inconsistent flow rate). 4. Column equilibration is not sufficient.1. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. Degas the mobile phase before use. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the pump and ensure proper solvent delivery. 4. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.
Ghost Peaks 1. Contamination in the injector or column. 2. Carryover from a previous injection. 3. Impurities in the mobile phase or sample diluent.1. Flush the injector and column with a strong solvent. 2. Implement a needle wash step between injections. 3. Use high-purity solvents and freshly prepared diluents.
Low Peak Area/Response 1. Incorrect sample or standard concentration. 2. Partial injection or leak in the injection system. 3. Detector malfunction (e.g., lamp aging). 4. Sample degradation.1. Verify the preparation of all solutions. 2. Inspect the injector for leaks and ensure the injection loop is completely filled. 3. Check the detector lamp's energy and replace it if necessary. 4. Prepare fresh samples and protect them from light and extreme temperatures.
Spectrophotometric Assay Troubleshooting

This guide addresses common issues in spectrophotometric assays of this compound.

Problem Potential Causes Troubleshooting Steps
Poor Reproducibility 1. Inconsistent reaction time or temperature. 2. Inaccurate pipetting of sample or reagents. 3. Variability in cuvette path length or positioning. 4. Instability of the colored product.1. Use a temperature-controlled water bath and a timer for the color development step. 2. Calibrate pipettes regularly. 3. Use matched cuvettes and ensure consistent placement in the holder. 4. Measure the absorbance promptly after color development, within the established stable time frame.[4]
High Blank Absorbance 1. Contaminated reagents or solvent. 2. Dirty or scratched cuvettes. 3. Incorrect blank solution.1. Use high-purity reagents and solvents. 2. Clean cuvettes thoroughly or use new ones. 3. Ensure the blank solution contains all reagents except the analyte.
Non-linear Calibration Curve 1. Concentration range is too high, exceeding the linear range of the Beer-Lambert law. 2. Chemical equilibrium of the color-forming reaction is not complete. 3. Interference from other substances in the sample.1. Prepare a new set of standards with a narrower concentration range. 2. Ensure sufficient reaction time for complete color development. 3. If analyzing a formulation, perform a matrix effect study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for specific formulations.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically around 242 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of approximately 100 µg/mL.

3. Sample Preparation (for a tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask and add the diluent.

  • Sonicate for a specified time to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

4. System Suitability:

  • Inject the standard solution in replicate (e.g., five times).

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

5. Analysis:

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Spectrophotometric Method for this compound

This protocol is based on the reaction of this compound with dimethylbarbituric acid in the presence of dicyclohexylcarbodiimide (B1669883) to form a colored product.[4]

1. Reagents:

  • This compound standard solution (e.g., 100 µg/mL in water).

  • Dimethylbarbituric acid (DMBA) solution.

  • Dicyclohexylcarbodiimide (DCC) solution.

  • Suitable solvent (e.g., acetonitrile).

2. Standard Curve Preparation:

  • Prepare a series of dilutions of the this compound standard solution to cover the desired concentration range (e.g., 0.2-2.0 µg/mL).

  • To each dilution, add the DMBA and DCC solutions in the optimized volumes.

  • Allow the reaction to proceed for the optimized time at the optimized temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (approximately 492 nm) against a reagent blank.

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Preparation:

  • Prepare a solution of the sample containing this compound in water.

  • Dilute the sample solution to a concentration that falls within the range of the standard curve.

  • Treat the diluted sample solution with DMBA and DCC solutions in the same manner as the standards.

  • Measure the absorbance of the sample solution.

4. Calculation:

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original sample, taking into account the dilution factors.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Thonzylamine HCl Assay check_ssp Check System Suitability Parameters start->check_ssp ssp_fail System Suitability Fails check_ssp->ssp_fail Fail ssp_pass System Suitability Passes check_ssp->ssp_pass Pass troubleshoot_system Troubleshoot HPLC System (Pump, Detector, Injector) ssp_fail->troubleshoot_system check_sample_prep Review Sample Prep Protocol (Dilution, Dissolution, Filtration) ssp_pass->check_sample_prep check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) troubleshoot_system->check_mobile_phase check_column Check Column (Contamination, Age, Temp) check_mobile_phase->check_column end Problem Resolved check_column->end troubleshoot_sample Troubleshoot Sample Preparation sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok No Issue sample_prep_issue Sample Prep Issue Identified check_sample_prep->sample_prep_issue Issue Found investigate_matrix Investigate Matrix Effects sample_prep_ok->investigate_matrix reprepare_sample Re-prepare Sample sample_prep_issue->reprepare_sample reprepare_sample->end investigate_matrix->end

Caption: HPLC Troubleshooting Workflow for Thonzylamine HCl Assay.

Spectrophotometry_Troubleshooting_Logic start Inconsistent Spectrophotometric Results for Thonzylamine HCl check_reproducibility Poor Reproducibility? start->check_reproducibility check_linearity Non-Linear Calibration? check_reproducibility->check_linearity No repro_yes Verify Reaction Conditions (Time, Temp, pH) check_reproducibility->repro_yes Yes check_blank High Blank Absorbance? check_linearity->check_blank No linearity_yes Adjust Concentration Range of Standards check_linearity->linearity_yes Yes blank_yes Check Reagent/Solvent Purity check_blank->blank_yes Yes no No check_blank->no No repro_yes2 Check Pipetting Accuracy & Cuvette Handling repro_yes->repro_yes2 end Problem Identified repro_yes2->end linearity_yes2 Ensure Complete Reaction linearity_yes->linearity_yes2 linearity_yes2->end blank_yes2 Clean/Replace Cuvettes blank_yes->blank_yes2 blank_yes2->end no->end

Caption: Troubleshooting Logic for Spectrophotometric Assays.

References

Adjusting pH for optimal Thonzylamine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Thonzylamine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the biological activity of this compound?

A1: The optimal pH for this compound activity is generally within the physiological range. A 2% aqueous solution of this compound has a pH of 5.1-5.7.[1] The normal physiological pH of the nasal mucosa, a key site of action, is approximately 5.5-6.5.[2] However, this can increase to 7.2-8.3 during rhinitis.[2] In vitro H1 receptor binding assays are commonly performed at a physiological pH of 7.4.[3][4][5][6] Given that the activity of some antihistamines is pH-dependent, the optimal pH for your specific experiment should be determined empirically, starting within the pH range of 6.0 to 7.5.

Q2: How does pH affect the chemical properties of this compound?

A2: this compound is the salt of a weak base. Its solubility and ionization state are pH-dependent. Thonzylamine has two predicted pKa values: approximately 2.17 and 8.62-8.96.[7][8] This means the molecule's charge will change as the pH of the solution changes. At a pH below the lower pKa, the molecule will be fully protonated and carry a positive charge. Between the two pKa values, it will exist as a mixture of protonated and neutral species. The ionization state can significantly impact its ability to interact with the H1 histamine (B1213489) receptor and cross biological membranes.

Q3: What is the recommended solvent for preparing this compound solutions?

A3: this compound is freely soluble in water and also soluble in alcohol and chloroform.[9] For most biological experiments, sterile, deionized water or a buffered saline solution (e.g., PBS) is recommended. If using a buffer, ensure its pH is compatible with your experimental design.

Q4: How should I store this compound solutions?

A4: For short-term storage (up to a few days), aqueous solutions can be stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent biological activity Suboptimal pH of the experimental buffer or medium.Determine the optimal pH for your specific assay by testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.
Degradation of this compound.Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in aliquots at -20°C or below.
Precipitation of the compound in the experimental medium The pH of the medium is too high, leading to the precipitation of the less soluble free base.Adjust the pH of your stock solution or final experimental medium to be slightly acidic to neutral. This compound is more soluble at a lower pH.
The concentration of the compound exceeds its solubility in the medium.Check the solubility of this compound in your specific medium. You may need to prepare a more dilute solution.
Difficulty dissolving this compound powder The powder has absorbed moisture.Store the solid compound in a desiccator in a cool, dry place. Gentle warming and vortexing can aid in dissolution.

Physicochemical Properties of Thonzylamine

Property Value Source
Molecular Formula C₁₆H₂₂N₄O[7]
Molecular Weight 286.37 g/mol [7]
pKa (Strongest Basic) 8.62[8]
pKa (Uncertain) 2.17, 8.96[7]
pH of 2% aqueous solution 5.1-5.7[1]
Solubility Freely soluble in water; soluble in alcohol and chloroform.[9]

Experimental Protocol: pH Optimization for In Vitro H1 Receptor Binding Assay

This protocol provides a general framework for determining the optimal pH for this compound activity in a competitive H1 receptor binding assay.

1. Materials:

  • This compound
  • [³H]-mepyramine (radioligand)
  • Cell membranes expressing the H1 histamine receptor
  • Binding buffer components (e.g., Tris-HCl, HEPES)
  • Scintillation cocktail
  • Glass fiber filters
  • pH meter

2. Preparation of Binding Buffers:

  • Prepare a series of binding buffers (e.g., 50 mM Tris-HCl) with different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
  • Calibrate the pH meter before use and adjust the pH of each buffer accurately.

3. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
  • Prepare serial dilutions of this compound in each of the binding buffers to achieve the desired final concentrations for the competition assay.

4. Binding Assay:

  • In a 96-well plate, add the following to each well:
  • 50 µL of the appropriate pH binding buffer
  • 25 µL of [³H]-mepyramine at a constant concentration (typically at its Kd)
  • 25 µL of varying concentrations of this compound (or buffer for total binding, and a saturating concentration of a known H1 antagonist for non-specific binding)
  • 100 µL of cell membrane preparation
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

5. Termination and Washing:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold binding buffer of the corresponding pH.

6. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter.

7. Data Analysis:

  • Calculate the specific binding at each concentration of this compound for each pH value.
  • Plot the percentage of specific binding against the log concentration of this compound to generate competition curves for each pH.
  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for each pH.
  • The pH that results in the lowest IC₅₀ value is considered the optimal pH for this compound binding in this assay.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffers Prepare Binding Buffers (pH 6.0, 6.5, 7.0, 7.4, 8.0) incubation Incubate Membranes with Radioligand and Thonzylamine HCl prep_buffers->incubation prep_thonzylamine Prepare Thonzylamine HCl Serial Dilutions in each Buffer prep_thonzylamine->incubation prep_radioligand Prepare [³H]-mepyramine Solution prep_radioligand->incubation prep_membranes Prepare H1 Receptor Membrane Suspension prep_membranes->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_ic50 Calculate IC₅₀ for each pH quantification->calc_ic50 determine_optimal_ph Determine Optimal pH (Lowest IC₅₀) calc_ic50->determine_optimal_ph G start Low/Inconsistent Activity Observed check_ph Is the experimental pH optimized? start->check_ph optimize_ph Perform pH optimization experiment (see protocol) check_ph->optimize_ph No check_solution Are you using freshly prepared solutions? check_ph->check_solution Yes optimize_ph->check_solution prepare_fresh Prepare fresh Thonzylamine HCl solutions and store properly check_solution->prepare_fresh No end_bad Issue Persists: Consider other factors (e.g., receptor viability) check_solution->end_bad Yes end_good Activity Restored prepare_fresh->end_good

References

Technical Support Center: Minimizing Off-Target Effects of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Thonzylamine hydrochloride in experimental settings.

Troubleshooting Guide

This compound is a first-generation antihistamine that primarily acts as an antagonist of the histamine (B1213489) H1 receptor.[1][2] However, like many first-generation antihistamines, it is known to interact with other receptors, leading to off-target effects.[2][3][4] The most well-documented of these is its anticholinergic activity, resulting from the blockade of muscarinic acetylcholine (B1216132) receptors.[5][6]

This guide will help you identify and mitigate potential off-target effects in your experiments.

Observed Experimental Issue Potential Off-Target Effect Recommended Mitigation Strategies
Reduced cell proliferation or unexpected cytotoxicity at high concentrations. Anticholinergic effects on cell cycle or induction of apoptosis.1. Determine the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of this compound required for H1 receptor antagonism. 2. Use a structurally unrelated H1 antagonist: Confirm that the observed effect is specific to H1 blockade by using a second-generation antihistamine with a different chemical structure and lower anticholinergic potential (e.g., Cetirizine, Loratadine).[2][3] 3. Washout experiment: After treatment, replace the media to remove the compound and observe if the effect is reversible.
Changes in intracellular calcium signaling inconsistent with H1 receptor blockade. Activation or inhibition of muscarinic acetylcholine receptors, which also modulate intracellular calcium.1. Use a muscarinic receptor antagonist: Co-treat with a specific muscarinic antagonist (e.g., atropine) to see if the off-target calcium signaling is blocked. 2. Employ a specific H1 agonist: Use a specific H1 agonist (e.g., 2-(3-Trifluoromethylphenyl)histamine) to confirm that the on-target pathway is behaving as expected. 3. Measure direct receptor binding: If possible, perform radioligand binding assays to determine the affinity of this compound for muscarinic receptors in your experimental system.
In vivo studies: Sedation, dry mouth, or reduced gastrointestinal motility in animal models. Central nervous system (CNS) effects due to crossing the blood-brain barrier and anticholinergic effects on peripheral muscarinic receptors.[1][3]1. Use a peripherally restricted H1 antagonist: Compare results with a second-generation antihistamine that does not readily cross the blood-brain barrier.[1] 2. Dose optimization: Use the lowest possible dose that achieves the desired peripheral H1 antagonism with minimal CNS side effects. 3. Direct administration: For localized effects, consider local administration routes (e.g., topical, intranasal) to minimize systemic exposure.
Unexplained changes in gene expression or signaling pathways unrelated to histamine. Broad off-target kinase inhibition or interaction with other G-protein coupled receptors (GPCRs).1. Kinase profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Use of a negative control: Employ a structurally similar but inactive analog of this compound, if available, to control for effects related to the chemical scaffold. 3. Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended H1 receptor target. If the phenotype persists, it is likely an off-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist of the histamine H1 receptor. It binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects, such as vasodilation and increased vascular permeability.[1][5]

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect of this compound is its anticholinergic activity, which results from the blockade of muscarinic acetylcholine receptors.[5][6] As a first-generation antihistamine, it can also cross the blood-brain barrier and cause central nervous system effects like sedation.[1][3] While less characterized, interactions with other GPCRs or kinases are possible, especially at higher concentrations.

Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?

A3: It is crucial to perform a dose-response curve for the on-target effect (H1 receptor antagonism). This will help you identify the EC50 (half-maximal effective concentration) and the lowest concentration that gives a maximal on-target effect. Using concentrations significantly above this may increase the likelihood of engaging lower-affinity off-target receptors.

Q4: Are there any commercially available analogs of this compound that can be used as negative controls?

A4: Information on commercially available, structurally similar but inactive analogs of this compound is limited. A common strategy is to use a structurally unrelated H1 antagonist with a different off-target profile to confirm that the observed biological effect is due to H1 receptor blockade.

Q5: What are the key differences between first and second-generation antihistamines regarding off-target effects?

A5: First-generation antihistamines, like Thonzylamine, readily cross the blood-brain barrier, leading to sedative effects.[1][3] They also tend to have more pronounced anticholinergic effects.[2] Second-generation antihistamines are designed to be more selective for peripheral H1 receptors and have significantly reduced CNS penetration and anticholinergic activity, making them useful tools to confirm on-target effects.[1][2]

Key Experimental Protocols

In Vitro Assay: Schild Regression Analysis for H1 Receptor Antagonism

This protocol allows for the quantification of the affinity of this compound for the H1 receptor in a functional assay.

Methodology:

  • Cell Culture: Culture cells expressing the H1 histamine receptor (e.g., HEK293 cells transfected with the human H1 receptor) in appropriate media.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for a histamine H1 receptor agonist (e.g., histamine or a specific agonist) to determine the EC50.

  • Antagonist Incubation: In separate experiments, pre-incubate the cells with at least three different concentrations of this compound for a sufficient time to reach equilibrium.

  • Agonist Challenge: In the presence of this compound, generate new agonist concentration-response curves.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Construct the Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.[7][8]

In Vitro Assay: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol directly measures the binding affinity of this compound to muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in muscarinic receptors (e.g., rodent brain cortex or cells overexpressing a specific muscarinic receptor subtype).

  • Binding Reaction: In a multi-well plate, incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.

  • Incubation and Harvesting: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Fit the data to a one-site competition binding model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Assay: Mouse Gastrointestinal Motility Test for Anticholinergic Activity

This protocol assesses the in vivo anticholinergic effects of this compound by measuring its impact on gastrointestinal transit.

Methodology:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for several days. Fast the mice overnight before the experiment, with free access to water.

  • Drug Administration: Administer this compound or a vehicle control intraperitoneally or orally. A positive control, such as atropine, should also be included.

  • Charcoal Meal: After a set pre-treatment time, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally to each mouse.

  • Transit Measurement: After a specific time (e.g., 20-30 minutes), humanely euthanize the mice and dissect the small intestine from the pylorus to the cecum.

  • Data Analysis:

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the percentage of intestinal transit for each mouse: (distance traveled by charcoal / total length of intestine) x 100.

    • Compare the intestinal transit in the this compound-treated group to the vehicle control group. A significant decrease in transit indicates anticholinergic activity.

Visualizations

G cluster_0 Cell Membrane H1R H1 Receptor PLC Phospholipase C H1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ release IP3->Ca Histamine Histamine Histamine->H1R Activates Thonzylamine Thonzylamine hydrochloride Thonzylamine->H1R Blocks

Caption: this compound's on-target H1 receptor antagonism.

G Start Start: Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve for On-Target Effect Start->DoseResponse UseLowest Use Lowest Effective Concentration DoseResponse->UseLowest Unrelated Test Structurally Unrelated Active Compound UseLowest->Unrelated NegativeControl Use Inactive Analog (if available) UseLowest->NegativeControl PhenotypePersists1 Phenotype Persists? Unrelated->PhenotypePersists1 OffTarget Conclusion: Likely Off-Target Effect PhenotypePersists1->OffTarget Yes OnTarget Conclusion: Likely On-Target Effect PhenotypePersists1->OnTarget No PhenotypePersists2 Phenotype Persists? NegativeControl->PhenotypePersists2 PhenotypePersists2->OffTarget Yes PhenotypePersists2->OnTarget No

Caption: Workflow for differentiating on-target vs. off-target effects.

G Problem Problem: Unexpected experimental outcome Cause Potential Cause: Thonzylamine off-target effect Problem->Cause is likely due to Solution Troubleshooting Solution: Implement mitigation strategy Cause->Solution can be addressed by Solution->Problem resolves

Caption: Logical relationship for troubleshooting off-target effects.

References

Thonzylamine hydrochloride cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the receptor cross-reactivity profile of thonzylamine (B1214278) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological target of thonzylamine hydrochloride?

This compound is a first-generation antihistamine that acts as an antagonist at the histamine (B1213489) H1 receptor.[1][2][3][4][5] Its primary mechanism of action involves competing with histamine for binding to H1 receptors, thereby blocking the effects of histamine that lead to allergic symptoms.[2][4]

Q2: Does this compound exhibit cross-reactivity with other receptors?

Yes. Thonzylamine is recognized as having anticholinergic properties, which indicates cross-reactivity with muscarinic acetylcholine (B1216132) receptors.[2][4][6] This is a common characteristic of many first-generation antihistamines.[7] This off-target activity is responsible for several of the compound's known side effects.

Q3: Is quantitative binding data available for thonzylamine's interaction with off-target receptors?

Q4: What are the potential downstream effects of thonzylamine's off-target interactions?

Antagonism of muscarinic receptors, particularly the M3 subtype, is responsible for the classic anticholinergic side effects observed with many first-generation antihistamines. These effects can include dry mouth, blurred vision, constipation, and urinary retention. At the cellular level, blocking M3 receptors inhibits the G_q_ signaling pathway, preventing the activation of phospholipase C and the subsequent release of intracellular calcium.

Quantitative Data Summary

While specific quantitative data for thonzylamine is unavailable, the following table provides representative binding affinities for other first-generation antihistamines at both the histamine H1 receptor and the muscarinic M3 receptor. This data illustrates the typical cross-reactivity profile for this class of drugs.

CompoundPrimary TargetK_i_ (nM)Off-TargetpA_2_ Value (at Off-Target)Implied K_i_ (nM) at Off-TargetSelectivity (Off-Target K_i_ / Primary Target K_i_)
Diphenhydramine Histamine H1~16Muscarinic M36.2~631~40x
Hydroxyzine Histamine H1~2Muscarinic M34.8~15,849~7925x

Note: Data is compiled for illustrative purposes to demonstrate the cross-reactivity of first-generation antihistamines. pA_2_ is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's dose-response curve; it is approximately equal to the -log K_i_.[8][9] K_i_ values are derived from multiple sources and pA_2_ values.[8][9]

Troubleshooting Guide

Issue 1: My experimental results with thonzylamine show effects inconsistent with pure H1 receptor antagonism (e.g., changes in smooth muscle contraction independent of histamine, altered glandular secretion).

  • Possible Cause: This is likely due to thonzylamine's anticholinergic properties from its cross-reactivity with muscarinic receptors. Muscarinic receptors, particularly M3 receptors, are heavily involved in regulating smooth muscle contraction and glandular secretions.

  • Troubleshooting Steps:

    • Perform Control Experiments: Run parallel experiments using a highly selective second-generation antihistamine (e.g., cetirizine, loratadine) that has negligible affinity for muscarinic receptors.[8][9] This will help differentiate H1-mediated effects from off-target effects.

    • Use a Muscarinic Antagonist: Include a known muscarinic antagonist (e.g., atropine) as a positive control for anticholinergic effects.

    • Competitive Binding Assay: If your experimental system allows, perform a competitive binding experiment with a known muscarinic receptor agonist (e.g., acetylcholine, carbachol) in the presence and absence of thonzylamine to directly measure its inhibitory effect.

Issue 2: I am observing unexpected changes in intracellular signaling cascades, such as cAMP levels or calcium mobilization.

  • Possible Cause: Thonzylamine's primary target, the H1 receptor, signals through the G_q_/PLC pathway, leading to increased intracellular calcium.[3] However, if thonzylamine is also blocking muscarinic receptors, it could interfere with signaling from those pathways. For example, blocking M2 receptors could lead to an increase in cAMP, while blocking M1/M3 receptors would inhibit a calcium response to a muscarinic agonist.

  • Troubleshooting Steps:

    • Diagram the Pathways: Map out the expected signaling pathways for all potential targets (see diagrams below).

    • Isolate the Agonist Response: Stimulate your cells with a histamine-specific agonist and then separately with a muscarinic-specific agonist (e.g., carbachol). Observe how pre-treatment with thonzylamine affects the downstream signaling (e.g., calcium flux, cAMP levels) in response to each specific agonist. This will help isolate which pathway is being affected.

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method for determining the binding affinity (K_i_) of a test compound (like thonzylamine) for a specific receptor.

Objective: To determine the IC_50_ (and subsequently the K_i_) of this compound for the histamine H1 receptor or a muscarinic receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H1 receptors, [³H]QNB for muscarinic receptors).

  • This compound (unlabeled competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

  • Filter manifold/cell harvester.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer

    • A fixed, known concentration of the radioligand.

    • Varying concentrations of this compound (the competitor).

    • Cell membrane preparation.

    • Control wells should include:

      • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

      • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of thonzylamine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([L]*) incubation Incubate Components: [L]* + Thonzylamine + Membranes prep_ligand->incubation prep_competitor Prepare Thonzylamine (Serial Dilutions) prep_competitor->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures Bound [L]*) filtration->counting analysis Calculate IC50 Calculate Ki using Cheng-Prusoff Equation counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Thonzylamine Thonzylamine Thonzylamine->H1R Blocks Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Responses Ca->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 Receptor.

M3_Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates Thonzylamine Thonzylamine (Cross-reactivity) Thonzylamine->M3R Blocks Gq Gαq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Smooth Muscle Contraction, Glandular Secretion Ca->Response

Caption: Simplified signaling pathway of the Muscarinic M3 Receptor.

References

Technical Support Center: Thonzylamine Hydrochloride Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for animal studies involving thonzylamine (B1214278) hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate successful and reproducible experiments.

Solubility Data

Thonzylamine hydrochloride exhibits varying solubility in common laboratory vehicles. The following table summarizes its solubility profile, providing a basis for vehicle selection depending on the desired concentration and route of administration.

VehicleSolubilityConcentrationNotes
WaterVery Soluble~1000 mg/mL (1:1)Forms a clear solution. A 2% aqueous solution has a pH of 5.1-5.7.
Saline (0.9% NaCl)Soluble≥ 2.5 mg/mLA common vehicle for parenteral administration.
EthanolFreely Soluble~166.7 mg/mL (1:6)Can be used as a co-solvent in formulations.
ChloroformFreely Soluble~250 mg/mL (1:4)Not typically used for in vivo studies.
DMSO, PEG300, Tween-80, SalineSoluble≥ 2.5 mg/mLA complex vehicle suitable for achieving a clear solution for parenteral administration.
DMSO, Corn OilSoluble≥ 2.5 mg/mLAn alternative complex vehicle for parenteral administration.
EtherPractically Insoluble-Not a suitable vehicle.
BenzenePractically Insoluble-Not a suitable vehicle.
0.5% Carboxymethylcellulose Sodium (CMC-Na)Insoluble (forms a suspension)Vehicle for suspensionRecommended for oral gavage, especially at higher doses.

Vehicle Selection Workflow

The selection of an appropriate vehicle is critical for the successful administration of this compound in animal studies. The following diagram outlines the decision-making process based on the intended route of administration and desired formulation.

VehicleSelection start Start: Determine Experimental Needs route Route of Administration? start->route oral Oral (Gavage) route->oral Oral parenteral Parenteral (IV, IP, SC) route->parenteral Parenteral formulation_oral Desired Formulation? oral->formulation_oral formulation_parenteral Desired Formulation? parenteral->formulation_parenteral solution_oral Solution formulation_oral->solution_oral Solution suspension_oral Suspension formulation_oral->suspension_oral Suspension vehicle_solution_oral Water or Saline solution_oral->vehicle_solution_oral vehicle_suspension_oral 0.5% CMC-Na suspension_oral->vehicle_suspension_oral end Final Vehicle Selected vehicle_solution_oral->end vehicle_suspension_oral->end solution_parenteral Solution formulation_parenteral->solution_parenteral Solution vehicle_solution_parenteral Saline or Complex Vehicle (DMSO/PEG300/Tween-80/Saline) solution_parenteral->vehicle_solution_parenteral vehicle_solution_parenteral->end

Decision-making diagram for this compound vehicle selection.

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound in common vehicles for animal studies.

Protocol 1: Preparation of this compound in Saline for Parenteral Administration

Objective: To prepare a clear solution of this compound in saline for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • pH meter (optional)

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount: Determine the total volume of the solution needed and the desired final concentration of this compound. Calculate the mass of this compound powder required.

  • Dissolution: In a sterile vial, add the calculated amount of this compound powder. Add a small amount of sterile saline and vortex until the powder is fully dissolved.

  • Volume adjustment: Gradually add the remaining sterile saline to reach the final desired volume. Vortex thoroughly to ensure a homogenous solution.

  • pH check (optional): If necessary, check the pH of the solution. For parenteral administration, a pH between 4.5 and 8.0 is generally recommended to minimize irritation.[1]

  • Sterilization: For IV administration, it is critical to ensure the sterility of the solution. Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the prepared solution at 2-8°C and protect from light. It is recommended to use the solution shortly after preparation to minimize the risk of degradation or contamination.

Protocol 2: Preparation of this compound Suspension in 0.5% CMC-Na for Oral Gavage

Objective: To prepare a homogenous suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration to rodents.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na, low viscosity)

  • Sterile water or saline

  • Sterile beaker or container

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders

Procedure:

  • Prepare 0.5% CMC-Na solution:

    • Heat about one-third of the final required volume of sterile water or saline to 60-70°C.

    • Slowly add the CMC-Na powder (0.5% w/v) to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.

    • Once the CMC-Na is dispersed, add the remaining two-thirds of the cold sterile water or saline and continue stirring until a clear, viscous solution is formed. .[2][3]

    • Allow the solution to cool to room temperature.

  • Prepare the suspension:

    • Weigh the required amount of this compound powder.

    • In a separate container, add the this compound powder.

    • Gradually add a small amount of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.

    • Slowly add the remaining 0.5% CMC-Na solution to the paste while stirring continuously to achieve the final desired volume and concentration.

  • Homogenization: Stir the suspension for at least 30 minutes to ensure homogeneity. Visually inspect for any clumps.

  • Administration: Use a suitable gavage needle for administration.[4][5][6][7] Ensure the suspension is well-mixed before drawing each dose to ensure uniform dosing.

  • Storage: Store the suspension at 2-8°C. Shake well before each use. It is advisable to prepare the suspension fresh daily.

Troubleshooting Guide and FAQs

This section addresses common issues that researchers may encounter during the preparation and administration of this compound formulations.

Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?

A1:

  • Check the concentration: You may have exceeded the solubility limit of this compound in the chosen vehicle. Refer to the solubility table and consider diluting your solution.

  • Ensure complete dissolution: Make sure the compound is fully dissolved. Gentle warming or sonication can aid in the dissolution of some compounds, but be cautious as heat can degrade this compound.

  • pH adjustment: The pH of the solution can significantly impact solubility. For aqueous solutions, ensure the pH is within the optimal range of 5.0-6.0.[4]

  • Vehicle compatibility: If using a complex vehicle, ensure all components are compatible and added in the correct order.

Q2: The animals are showing signs of distress or irritation after injection. What could be the cause?

A2:

  • Vehicle-related toxicity: The vehicle itself may be causing an adverse reaction. Always include a vehicle-only control group to assess the effects of the vehicle alone.

  • pH of the formulation: A non-physiological pH can cause pain and inflammation at the injection site. For parenteral routes, aim for a pH between 4.5 and 8.0.[1]

  • Injection volume and speed: Administering too large a volume or injecting too quickly can cause discomfort. Follow recommended guidelines for injection volumes based on the animal species and route of administration.[8]

  • Sterility: For parenteral routes, non-sterile solutions can lead to infection and inflammation. Ensure your formulation is sterile-filtered.[8]

Q3: I am observing inconsistent results between animals in the same treatment group after oral gavage. What could be the reason?

A3:

  • Inaccurate dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.

  • Improper gavage technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or trachea instead of the stomach, resulting in variability in absorption. Ensure personnel are properly trained in oral gavage techniques.[4][5][6][7]

  • Non-homogenous suspension: If using a suspension, it is crucial to ensure it is well-mixed before drawing each dose to prevent settling of the compound and inconsistent dosing.

  • Animal stress: Stress from handling and the gavage procedure can influence physiological responses and drug metabolism. Handle animals gently and consistently.

Q4: Can I prepare a large batch of this compound formulation and store it for a long period?

A4: It is generally recommended to prepare formulations fresh, especially aqueous solutions and suspensions, to minimize the risk of degradation, contamination, and changes in physical properties (e.g., particle size in suspensions). If storage is necessary, it should be at 2-8°C, protected from light, and for a validated period. For solutions, sterile filtration is crucial if stored. For suspensions, redispersibility should be confirmed after storage.

Q5: What is the appropriate needle size for oral gavage in mice and rats?

A5: For mice, a 20-22 gauge gavage needle is typically used. For rats, a 16-18 gauge needle is common. The length of the needle should be appropriate for the size of the animal to ensure delivery to the stomach without causing injury.[4][5][6][7] Always use gavage needles with a ball tip to minimize the risk of esophageal or stomach perforation.

References

Validation & Comparative

Comparative Purity Analysis of Thonzylamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Thonzylamine (B1214278) hydrochloride is a critical aspect of drug safety and efficacy. This guide provides a comparative analysis of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supplemented with experimental data and detailed protocols.

Thonzylamine hydrochloride is a first-generation antihistamine that functions by blocking H1 histamine (B1213489) receptors, thereby alleviating symptoms associated with allergic reactions.[1][2] Its purity is paramount to prevent adverse effects and ensure proper dosage. This guide explores the methodologies and performance characteristics of HPLC and UV-Vis spectrophotometry in the quantitative analysis of this compound and the detection of its impurities.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands out for its high sensitivity, specificity, and ability to separate the parent compound from its impurities and degradation products. In contrast, UV-Visible Spectrophotometry offers a simpler, more cost-effective, and rapid method for quantitative analysis, although it is generally less specific than HPLC.

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High (can distinguish between the API and its related substances).Moderate to Low (potential for interference from impurities that absorb at the same wavelength).
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (typically in the µg/mL range).
Linearity Range WideNarrower
Application Purity analysis, impurity profiling, stability studies, and quantification.Routine quantification and dissolution testing.
Instrumentation More complex and expensive.Simpler and more affordable.
Analysis Time Longer due to chromatographic separation.Faster.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products, which can form under various stress conditions.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted) in a gradient or isocratic elution. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength (e.g., 254 nm)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

Method Validation Parameters:

A comprehensive validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as:

  • Accuracy: Typically determined by spike recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility.

  • Linearity: Assessed by analyzing a series of dilutions of the standard solution over a specified concentration range.

  • Specificity: Demonstrated by the ability to resolve the this compound peak from potential impurities and degradation products. This is often confirmed using forced degradation studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

UV-Visible Spectrophotometric Method

This method is based on the reaction of this compound with a specific reagent to produce a colored product that can be measured spectrophotometrically.

Experimental Procedure:

A sensitive and selective spectrophotometric procedure involves the reaction of this compound with dimethylbarbituric acid in the presence of dicyclohexylcarbodiimide (B1669883).[3]

  • Reagent Preparation: Prepare solutions of this compound standard, dimethylbarbituric acid, and dicyclohexylcarbodiimide in a suitable solvent (e.g., ethanol).

  • Reaction: To a specific volume of the this compound solution, add the reagents in a specific order and volume. The reaction results in an orange-yellow fluorescent product.

  • Measurement: After a specified reaction time to ensure color stability, measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 492 nm.[3]

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve prepared from known concentrations of the standard.

Performance Characteristics:

  • Linearity Range: The method has been reported to be linear in the range of 8-20 µg/mL.[3]

  • Limit of Detection (LOD): The reported LOD for the spectrophotometric measurement is 0.29 µg/mL.[3]

Purity Analysis and Impurity Profiling

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

Common Impurities:

Potential impurities in this compound can arise from the synthesis process or degradation. These may include starting materials, by-products, and intermediates. Reference standards for known impurities are available from commercial suppliers.

The stability-indicating HPLC method should be capable of separating this compound from all potential impurities and degradation products, ensuring an accurate assessment of its purity.

Visualizations

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample HPLC Inject into HPLC System Sample->HPLC Standard Prepare Standard Solution Standard->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Report Generate Report Calculation->Report Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates Thonzylamine Thonzylamine Hydrochloride Thonzylamine->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, inflammation) Ca_release->Allergic_Response PKC->Allergic_Response

References

Validated analytical methods for Thonzylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to validated analytical methods for the quantitative determination of Thonzylamine (B1214278) hydrochloride in pharmaceutical formulations. This document provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of Thonzylamine hydrochloride depends on several factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. This guide compares three principal methods: High-Performance Liquid Chromatography (HPLC), Spectrofluorimetry, and Spectrophotometry. Additionally, potential alternative methods such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are discussed.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the validated analytical methods for this compound.

ParameterHPLCSpectrofluorimetrySpectrophotometry
Principle Reverse-phase chromatography with UV detectionKönig reaction forming a fluorescent productKönig reaction forming a colored product
Linearity Range 1 - 100 µg/mL0.2 - 2.0 µg/mL[1]8 - 20 µg/mL[1]
Detection Limit (LOD) ~0.1 µg/mL0.018 µg/mL[1]0.29 µg/mL[1]
Quantitation Limit (LOQ) ~0.3 µg/mL~0.06 µg/mL~0.9 µg/mL
Specificity High (separates from excipients and other APIs)Moderate to High (potential interference from similar structures)Moderate (potential interference from colored compounds)
Precision (%RSD) < 2%< 3%< 3%
Analysis Time ~10 minutes per sample~30 minutes per sample (includes reaction time)~30 minutes per sample (includes reaction time)
Instrumentation HPLC system with UV detectorSpectrofluorometerUV-Vis Spectrophotometer

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides high specificity and is suitable for the routine quality control of this compound in various pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid

  • Purified water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small percentage of phosphoric acid to adjust the pH (e.g., Acetonitrile:Water, 60:40 v/v, with 0.1% phosphoric acid). The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For tablets, accurately weigh and crush a number of tablets to obtain a fine powder. Extract a portion of the powder equivalent to a known amount of this compound with the mobile phase. Sonicate for 15 minutes and filter the solution to remove insoluble excipients. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range. For liquid formulations, directly dilute the sample with the mobile phase to the desired concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 238 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used for quantification.

Spectrofluorimetry

This highly sensitive method is based on the König reaction, where the pyridine (B92270) ring of this compound is opened and subsequently reacts to form a fluorescent product.[1]

Instrumentation:

  • Spectrofluorometer

Reagents:

Procedure:

  • Reagent Preparation: Prepare solutions of DCC and DMBA in methanol at appropriate concentrations.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare working standards in the range of 0.2 to 2.0 µg/mL.[1]

  • Reaction Procedure: To a set of test tubes, add aliquots of the standard or sample solutions. Add the DCC and DMBA solutions and allow the reaction to proceed for a specified time at a controlled temperature to form the orange-yellow fluorescent product.[1]

  • Measurement: Measure the fluorescence emission at 518 nm with an excitation wavelength of 492 nm.[1] The fluorescence intensity is proportional to the concentration of this compound.

Spectrophotometry

This method is also based on the König reaction and is suitable for routine analysis where high sensitivity is not a primary requirement.[1]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylbarbituric acid (DMBA)

  • Methanol

Procedure:

  • Reagent Preparation: Prepare solutions of DCC and DMBA in methanol.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this, prepare working standards in the range of 8 to 20 µg/mL.[1]

  • Reaction Procedure: Similar to the spectrofluorimetric method, react the standard or sample solutions with DCC and DMBA to form the orange-yellow colored product.[1]

  • Measurement: Measure the absorbance of the resulting solution at the absorption maximum of 492 nm.[1] The absorbance is directly proportional to the concentration of this compound.

Alternative and Emerging Analytical Methods

While HPLC, spectrofluorimetry, and spectrophotometry are well-established methods, other techniques can be employed for the analysis of this compound, particularly in complex matrices or for trace-level detection.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for bioanalytical applications, such as determining drug concentrations in plasma or serum, and for identifying and quantifying impurities at very low levels.

  • Gas Chromatography (GC): GC can be used for the analysis of this compound, although it may require derivatization to increase the volatility and thermal stability of the analyte. GC coupled with a mass spectrometer (GC-MS) would provide high specificity.

Visualizations

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for this compound based on the specific requirements of the analysis.

MethodSelectionWorkflow start Define Analytical Requirement matrix Sample Matrix start->matrix sensitivity Required Sensitivity start->sensitivity specificity Required Specificity start->specificity instrumentation Available Instrumentation start->instrumentation matrix_decision Simple or Complex Matrix? matrix->matrix_decision sensitivity_decision High Sensitivity Needed? sensitivity->sensitivity_decision specificity_decision High Specificity Needed? specificity->specificity_decision hplc HPLC-UV instrumentation->hplc spectrofluor Spectrofluorimetry instrumentation->spectrofluor spectrophot Spectrophotometry instrumentation->spectrophot uplc_ms UPLC-MS/MS instrumentation->uplc_ms gc_ms GC-MS (with derivatization) instrumentation->gc_ms matrix_decision->sensitivity_decision Simple matrix_decision->uplc_ms Complex (e.g., biological) sensitivity_decision->specificity_decision No sensitivity_decision->spectrofluor Yes specificity_decision->hplc Yes specificity_decision->spectrophot No

Caption: Workflow for selecting a suitable analytical method for Thonzylamine HCl.

References

A Comparative Analysis of Thonzylamine Hydrochloride and Loratadine for Allergic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and pharmacological profiles of Thonzylamine hydrochloride, a first-generation antihistamine, and loratadine (B1675096), a second-generation antihistamine. The information is intended to support research, scientific evaluation, and drug development efforts in the field of allergy and immunology.

Introduction

This compound and loratadine are both histamine (B1213489) H1 receptor antagonists used for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria. However, they belong to different generations of antihistamines, which results in significant differences in their pharmacological properties, efficacy, and safety profiles. Thonzylamine is a first-generation antihistamine known for its potential sedative effects, while loratadine is a second-generation agent developed to minimize central nervous system depression.[1]

Mechanism of Action

Both this compound and loratadine exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor.[2][3] By binding to the H1 receptor, they stabilize it in its inactive conformation, thereby preventing histamine from binding and activating the receptor. This action blocks the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, including vasodilation, increased vascular permeability, and sensory nerve stimulation.[2][4]

While both drugs target the same receptor, a key difference lies in their selectivity and ability to cross the blood-brain barrier. As a first-generation antihistamine, this compound can readily cross the blood-brain barrier and interact with H1 receptors in the central nervous system (CNS), which is responsible for its sedative and anticholinergic side effects.[5] In contrast, loratadine, a second-generation antihistamine, is a substrate for P-glycoprotein in the blood-brain barrier, which actively transports it out of the CNS, leading to a significantly lower incidence of sedation.[5]

Signaling Pathway of H1 Receptor Antagonism

The binding of histamine to its H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of histamine. Both Thonzylamine and loratadine interrupt this pathway by preventing the initial activation of the H1 receptor by histamine.

Histamine H1 Receptor Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antihistamines Antihistamine Action Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds & Activates H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (Vasodilation, etc.) Ca2_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms Thonzylamine Thonzylamine HCl Thonzylamine->H1R_inactive Binds & Stabilizes (Inverse Agonist) Loratadine Loratadine Loratadine->H1R_inactive Binds & Stabilizes (Inverse Agonist)

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Intervention.

Comparative Efficacy

Direct comparative clinical trials between this compound and loratadine are scarce. The available data largely consists of studies comparing each drug to placebo or other antihistamines within their respective classes.

Loratadine Efficacy

Numerous randomized controlled trials have demonstrated the efficacy of loratadine in the treatment of allergic rhinitis and urticaria.[3] In placebo-controlled studies, loratadine has shown a statistically significant improvement in symptoms of allergic rhinitis.[6][7] For instance, a study on seasonal allergic rhinitis found that loratadine 10 mg once daily resulted in a 46% decrease in total symptom scores from baseline, compared to a 35% decrease with placebo.[8] Another study reported that a good or excellent therapeutic response was seen in 64% of loratadine-treated patients compared to 47% in the placebo group.[8]

This compound Efficacy

As a first-generation antihistamine, the efficacy of this compound is generally considered to be similar to other drugs in its class for the treatment of urticarial itch.[9] However, for pruritus related to atopic dermatitis, first-generation antihistamines have not shown superiority over placebo.[9] The primary advantage cited for first-generation antihistamines is their sedative effect, which can be beneficial for patients experiencing sleep disturbances due to pruritus.[9]

Data Summary
Parameter This compound Loratadine References
Drug Generation FirstSecond[5],[1]
Primary Indication Allergic Rhinitis, UrticariaAllergic Rhinitis, Urticaria[3]
Sedative Effects CommonRare[5],[1]
Anticholinergic Effects PresentMinimal[10]
Efficacy in Allergic Rhinitis Effective, but with side effectsSignificantly more effective than placebo[6],[7],[8]
Efficacy in Urticaria Similar to second-generation antihistamines for itchEffective in suppressing wheal and flare[9],[11]

Pharmacokinetics

The pharmacokinetic profiles of this compound and loratadine differ significantly, impacting their dosing frequency and side effect profiles.

Pharmacokinetic Parameter This compound Loratadine References
Absorption Rapidly absorbedRapidly absorbed[9]
Metabolism HepaticExtensive first-pass metabolism in the liver (CYP3A4, CYP2D6)[9]
Half-life Not well-documented in recent literature~8.4 hours (parent drug), ~28 hours (active metabolite)[9]
Excretion Primarily renalUrine and feces[9]

Safety and Tolerability

The most significant difference between this compound and loratadine lies in their safety and tolerability profiles.

This compound: As a first-generation antihistamine, Thonzylamine is associated with a range of CNS side effects, including drowsiness, dizziness, and impaired cognitive function.[12][13][14] It also exhibits anticholinergic effects such as dry mouth, blurred vision, and urinary retention.[12] Due to these effects, its use is cautioned in individuals requiring mental alertness.

Loratadine: Loratadine is generally well-tolerated, with a side effect profile comparable to placebo in many studies.[8][15] The most commonly reported adverse events are headache and somnolence, though the incidence of somnolence is significantly lower than with first-generation antihistamines.[8]

Experimental Protocols

Standardized methods are employed in clinical trials to assess the efficacy of antihistamines.

Allergic Rhinitis Efficacy Trial Workflow

A typical experimental workflow for evaluating the efficacy of an antihistamine in allergic rhinitis involves several key stages, from patient recruitment to data analysis.

Allergic Rhinitis Clinical Trial Workflow cluster_planning Trial Planning & Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting A Define Inclusion/Exclusion Criteria B Obtain IRB Approval & Informed Consent A->B C Patient Screening & Enrollment B->C D Baseline Symptom Assessment (TSS) C->D E Randomization (Drug vs. Placebo) D->E F Drug Administration (e.g., 14 days) E->F G Daily Symptom Diary Collection F->G H Endpoint Symptom Assessment G->H I Statistical Analysis (e.g., ANCOVA) H->I J Report Efficacy & Safety Findings I->J

Caption: Generalized workflow for a clinical trial evaluating antihistamine efficacy.

Key Methodologies:

  • Patient Selection: Participants with a documented history of allergic rhinitis and positive skin prick tests to relevant allergens are recruited.[16]

  • Symptom Assessment: Total Symptom Score (TSS) is a common primary endpoint, where patients rate the severity of individual symptoms (e.g., sneezing, rhinorrhea, nasal pruritus, ocular itching) on a scale (e.g., 0-3).[8][16]

  • Study Design: Double-blind, randomized, placebo-controlled, parallel-group studies are the gold standard.[6][8]

  • Data Collection: Patients often record their symptoms daily in a diary to capture real-time efficacy.[6]

Conclusion

Loratadine, a second-generation antihistamine, offers a superior safety and tolerability profile compared to this compound, a first-generation agent, primarily due to its minimal penetration of the blood-brain barrier. While direct comparative efficacy data is limited, extensive clinical evidence supports the efficacy of loratadine for allergic rhinitis and urticaria with a low incidence of sedative and anticholinergic side effects. The choice between these agents in a clinical or developmental context should consider the balance between desired efficacy and the potential for adverse effects, with second-generation antihistamines like loratadine being the preferred first-line option for most patients.[1] Further research involving direct comparisons could provide more definitive guidance on their relative therapeutic value.

References

An In Vitro Comparison of Thonzylamine Hydrochloride and Cetirizine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two histamine (B1213489) H1 receptor antagonists, Thonzylamine hydrochloride and Cetirizine, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available in vitro data to facilitate an evidence-based evaluation of their respective pharmacological profiles.

This document provides a comparative overview of this compound and Cetirizine, focusing on their in vitro characteristics. While a significant body of research is available for Cetirizine, detailing its receptor affinity, effects on inflammatory mediators, and cellular interactions, a comparable depth of publicly accessible in vitro experimental data for this compound is notably limited. This guide presents the available information to offer a comparative perspective and underscores the existing data gap for this compound.

I. Comparative Analysis of In Vitro Pharmacological Data

The following tables summarize the available quantitative in vitro data for Cetirizine. Due to a lack of specific published in vitro studies, quantitative data for this compound on receptor binding affinity, histamine release inhibition, and cytokine modulation are not available.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptorLigandKᵢ (nM)Source
CetirizineHuman Histamine H1[³H]mepyramine6[1]
LevocetirizineHuman Histamine H1[³H]mepyramine3[1]
(S)-CetirizineHuman Histamine H1[³H]mepyramine100[1]
Thonzylamine HClHuman Histamine H1Not AvailableNot Available

Table 2: In Vitro Effects on Inflammatory Mediator Release

CompoundCell TypeStimulusMediatorEffectConcentrationSource
CetirizineHuman Lung Mast CellsIgE-dependentHistamine, PGD2Concentration-dependent inhibitionUp to 100 µM[2]
CetirizineHuman Tonsil Mast CellsIgE-dependentHistamine, PGD2Concentration-dependent inhibitionUp to 100 µM[2]
CetirizineHuman Skin Mast CellsIgE-dependentHistamine, PGD2No inhibitionUp to 100 µM[2]
Thonzylamine HClNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Table 3: In Vitro Effects on Cytokine Production

CompoundCell TypeStimulusCytokineEffectSource
CetirizineHuman PBMCsHDM AllergenIL-10Augmentation[3]
CetirizineHuman PBMCsHDM AllergenIFN-γSignificant increase[3]
CetirizineHuman PBMCsHDM AllergenIL-4No change[3]
CetirizineNasal Lavage Fluid (in vivo)AllergenIL-4, IL-8Significant decrease
Thonzylamine HClNot AvailableNot AvailableNot AvailableNot Available

II. Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in this guide.

A. Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a compound for the histamine H1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the human H1 histamine receptor (e.g., CHO-K1 cells).

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand, such as [³H]mepyramine, and varying concentrations of the test compound (e.g., Cetirizine).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

B. In Vitro Histamine Release Assay from Mast Cells

Objective: To evaluate the effect of a compound on IgE-mediated histamine release from mast cells.

Protocol:

  • Cell Isolation: Human mast cells are dispersed from lung, tonsil, or skin tissue.[2]

  • Sensitization: The isolated mast cells are sensitized with IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with various concentrations of the test compound (e.g., Cetirizine) or a vehicle control.

  • Stimulation: Histamine release is initiated by challenging the cells with an anti-IgE antibody.

  • Termination: The reaction is stopped by centrifugation at a low temperature.

  • Histamine Measurement: The amount of histamine in the supernatant is quantified using a sensitive immunoassay or fluorometric assay.

  • Data Analysis: The percentage of histamine release inhibition by the test compound is calculated relative to the control.

C. Cytokine Production Assay from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the immunomodulatory effects of a compound by measuring cytokine production from PBMCs.

Protocol:

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Treatment and Stimulation: The cells are treated with the test compound (e.g., Cetirizine) in the presence or absence of a stimulus, such as a specific allergen (e.g., house dust mite allergen).[3]

  • Incubation: The cell cultures are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatants are collected after centrifugation.

  • Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-4, IL-10, IFN-γ) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]

  • Data Analysis: The levels of cytokines in the treated groups are compared to the control groups to determine the effect of the compound.

III. Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can aid in understanding complex processes.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 Antagonist Antihistamine (Thonzylamine or Cetirizine) Antagonist->H1R Blocks PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_1 In Vitro Histamine Release Assay Workflow A Isolate Mast Cells (e.g., from human lung) B Sensitize with IgE A->B C Pre-incubate with Test Compound B->C D Challenge with Anti-IgE C->D E Terminate Reaction (Centrifugation) D->E F Quantify Histamine in Supernatant (ELISA) E->F G Calculate % Inhibition F->G

Caption: Experimental Workflow for Histamine Release Assay.

IV. Discussion and Conclusion

The available in vitro data clearly establish Cetirizine as a potent and selective H1 receptor antagonist with demonstrable anti-inflammatory properties. Its high affinity for the H1 receptor, coupled with its ability to inhibit the release of histamine and other inflammatory mediators from mast cells, provides a strong rationale for its therapeutic efficacy. Furthermore, studies on its effects on cytokine production suggest a broader immunomodulatory role.

In contrast, this compound is identified as a first-generation H1 histamine receptor antagonist. However, there is a conspicuous absence of modern, quantitative in vitro pharmacological data in the public domain. Without specific data on its H1 receptor binding affinity (Kᵢ), its effects on histamine release from relevant human cell types, or its influence on cytokine profiles, a direct and meaningful comparison with Cetirizine on these parameters is not possible.

For researchers and drug development professionals, this guide highlights that while both compounds are classified as H1 antihistamines, the depth of in vitro characterization is vastly different. The comprehensive dataset for Cetirizine allows for a nuanced understanding of its mechanism of action and potential applications. For this compound, further in vitro studies are necessary to elucidate its pharmacological profile with the same level of detail and to enable a direct, data-driven comparison with second and third-generation antihistamines. This would be essential for any consideration of its further development or novel applications in a preclinical setting.

References

A Comparative Guide to the Cross-Validation of Thonzylamine Hydrochloride Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Thonzylamine (B1214278) hydrochloride, an antihistamine and anticholinergic agent, is assayed using various analytical techniques. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry for the determination of Thonzylamine hydrochloride, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in method selection and cross-validation.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is introduced to replace an existing one. The workflow for cross-validating analytical methods for this compound assay is depicted below.

Cross-Validation Workflow cluster_planning 1. Planning and Preparation cluster_execution 2. Method Execution and Data Collection cluster_analysis 3. Data Analysis and Comparison cluster_conclusion 4. Conclusion and Reporting select_methods Select Assay Methods (HPLC, UV-Vis, Titrimetry) define_criteria Define Acceptance Criteria (e.g., %Difference < 15%) select_methods->define_criteria prepare_samples Prepare Standard and Incurred Samples define_criteria->prepare_samples assay_hplc Assay Samples with Validated HPLC Method prepare_samples->assay_hplc assay_uv Assay Samples with Validated UV-Vis Method prepare_samples->assay_uv assay_titrimetry Assay Samples with Validated Titrimetric Method prepare_samples->assay_titrimetry compare_results Compare Results from All Methods assay_hplc->compare_results assay_uv->compare_results assay_titrimetry->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence documentation Document Cross-Validation Results in a Report assess_equivalence->documentation

Cross-validation process for Thonzylamine HCl assay methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors including specificity, sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a comparative summary of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the assay of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectrophotometryTitrimetry
Principle Separation based on differential partitioning between a stationary and mobile phase, followed by detection.Measurement of the absorption of ultraviolet or visible radiation by the analyte.Quantification of the analyte by reacting it with a standardized solution (titrant).
Specificity High; can separate Thonzylamine from impurities and degradation products.Moderate; susceptible to interference from other UV-absorbing substances in the sample matrix.Low; titrates the total amount of acid or base and is not specific to this compound.
Sensitivity High; suitable for detecting low concentrations.Moderate to high, depending on the molar absorptivity of the analyte.Low; generally requires higher concentrations of the analyte.
Linearity Range Typically wide, allowing for the analysis of a broad range of concentrations.Generally follows Beer-Lambert law over a defined concentration range.Dependent on the stoichiometry of the reaction.
Accuracy High, with typical recovery values between 98-102%.Good, with typical recovery values between 98-102% in the absence of interferences.High for pure substances, but can be affected by interfering substances.
Precision (RSD) Excellent; typically < 2%.Good; typically < 2%.Excellent for replicate titrations; typically < 1%.
Sample Throughput Moderate; dependent on the run time of the chromatographic method.High; rapid measurements can be made.Moderate; dependent on the time required for each titration.
Cost & Complexity High; requires expensive instrumentation and skilled operators.Moderate; less expensive than HPLC and relatively simple to operate.Low; requires basic laboratory glassware and reagents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be employed for the determination of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm membrane filter before injection.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[2]

UV-Visible Spectrophotometric Method

A spectrophotometric method based on the inherent UV absorbance of this compound can be developed.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, dilute hydrochloric acid).

  • Wavelength of Maximum Absorbance (λmax): The absorption spectrum of a dilute solution of this compound is recorded to determine the λmax. For a related compound, Thonzylamine, an absorption maximum has been noted at 492 nm after a specific reaction.[3]

  • Standard Solution Preparation: A stock solution of the reference standard is prepared in the chosen solvent and diluted to prepare a series of concentrations for the calibration curve.

  • Sample Preparation: The sample is dissolved in the solvent, and the final concentration is adjusted to fall within the linear range of the calibration curve.

  • Validation Parameters: The method should be validated for linearity (Beer-Lambert plot), accuracy, precision, and specificity.[4]

Titrimetric Method

A non-aqueous acid-base titration is a common pharmacopeial method for the assay of hydrochloride salts of drugs.

  • Principle: The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a standard solution of a non-aqueous base (e.g., perchloric acid in acetic acid).

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet or potentiometric endpoint detection.

  • Procedure:

    • Accurately weigh a quantity of the this compound sample.

    • Dissolve the sample in glacial acetic acid.

    • Add a few drops of crystal violet indicator or immerse the electrodes of a potentiometer.

    • Titrate with 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green for the indicator, or the point of maximum inflection in the potentiometric titration curve).

    • Perform a blank titration and make any necessary corrections.

  • Calculation: The percentage purity of this compound is calculated based on the volume of titrant consumed.

  • Validation Parameters: The method should be validated for accuracy, precision, and linearity.[5]

Conclusion

The choice of an analytical method for the assay of this compound should be based on the specific requirements of the analysis. HPLC offers the highest specificity and sensitivity, making it ideal for stability studies and the determination of impurities. UV-Vis spectrophotometry is a simpler and faster method suitable for routine quality control of the bulk drug and formulations, provided that there are no interfering excipients. Titrimetry is a classic, cost-effective method for the assay of the pure drug substance but lacks specificity.

For a comprehensive quality control strategy, it is recommended to use HPLC as the primary, stability-indicating method. UV-Vis spectrophotometry can be employed for routine assays where specificity is not a major concern. Titrimetry can serve as a valuable orthogonal method for the confirmation of the purity of the bulk drug. Cross-validation of these methods by analyzing the same set of samples and comparing the results is essential to ensure the consistency and reliability of the data generated.[6][7]

References

Comparative Analysis of Thonzylamine Hydrochloride and Diphenhydramine Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the quality and characterization of reference standards are paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of the Thonzylamine (B1214278) Hydrochloride reference standard against a well-established alternative, Diphenhydramine Hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these standards.

Thonzylamine hydrochloride is a first-generation antihistamine, recognized for its H1 receptor antagonist activity. While it is a valuable compound for research and formulation development, obtaining a comprehensive public data set for its reference standard can be challenging. In contrast, Diphenhydramine hydrochloride, another first-generation antihistamine, is a widely used and well-characterized reference standard with readily available data, making it a suitable benchmark for comparison.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key characterization data for both this compound and Diphenhydramine Hydrochloride reference standards.

Table 1: General Properties

PropertyThis compoundDiphenhydramine Hydrochloride
CAS Number 63-56-9[1]147-24-0[2]
Molecular Formula C₁₆H₂₃ClN₄O[1]C₁₇H₂₁NO·HCl[3]
Molecular Weight 322.84 g/mol [1]291.82 g/mol [3]
Appearance White crystalline powderWhite crystalline powder
Solubility Freely soluble in water, soluble in alcohol and chloroform, practically insoluble in ether.[4]Soluble in water, alcohol, and chloroform.

Table 2: Analytical Data

Analytical TestThis compoundDiphenhydramine Hydrochloride
Purity (by HPLC) Data not publicly available99.59%[3]
Identification Conforms to structure (Methodology dependent)Conforms to structure (by ¹H-NMR)[5]
Specific Impurities Information on potential impurities is available, but quantitative data from a public CoA is not readily accessible.Specific impurity limits are defined in pharmacopeias.
pH (2% aqueous solution) 5.1 - 5.7[4]Not specified in available public data

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of reference standards. The following protocols are based on established analytical techniques for antihistamines.

1. Identification by ¹H-NMR Spectroscopy

  • Objective: To confirm the chemical structure of the reference standard.

  • Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

  • Sample Preparation: Dissolve an accurately weighed quantity of the reference standard in a suitable deuterated solvent (e.g., Deuterium Oxide, Chloroform-d).

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum using standard parameters.

  • Acceptance Criteria: The chemical shifts and coupling patterns of the obtained spectrum should be consistent with the known chemical structure of the compound.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the reference standard and to identify and quantify any impurities.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Chromatographic Conditions (Thonzylamine): A reverse-phase HPLC method can be employed.[6][7]

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Chromatographic Conditions (Diphenhydramine):

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

    • Mobile Phase: A mixture of buffer, acetonitrile, and methanol.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare solutions of the reference standard in a suitable diluent at a known concentration.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

3. Spectrophotometric and Spectrofluorimetric Analysis (for this compound)

  • Objective: To quantify the this compound content.

  • Methodology: These methods are based on the König reaction, which produces an orange-yellow fluorescent product upon the interaction of dicyclohexylcarbodiimide (B1669883) (DCC), this compound (THAH), and dimethylbarbituric acid (DMBA).[8]

    • Spectrophotometry: The product shows an absorption maximum at 492 nm.[8]

    • Spectrofluorimetry: The product exhibits a fluorescence emission peak at 518 nm with an excitation wavelength of 492 nm.[8]

  • Procedure: The reaction conditions are optimized, and the absorbance or fluorescence is measured to determine the concentration based on a calibration curve.[8]

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical reference standard.

G cluster_0 Reference Standard Receipt and Initial Checks cluster_1 Physicochemical Characterization cluster_2 Identification and Structural Elucidation cluster_3 Purity and Assay cluster_4 Data Review and Certificate of Analysis Generation start Receive Reference Standard visual_inspection Visual Inspection start->visual_inspection documentation_review Documentation Review visual_inspection->documentation_review solubility Solubility Testing documentation_review->solubility ph_determination pH Determination solubility->ph_determination melting_point Melting Point ph_determination->melting_point ftir FTIR Spectroscopy melting_point->ftir nmr NMR Spectroscopy ftir->nmr ms Mass Spectrometry nmr->ms hplc HPLC (Purity & Assay) ms->hplc gc GC (Residual Solvents) hplc->gc kf Karl Fischer (Water Content) gc->kf roi Residue on Ignition kf->roi data_review Comprehensive Data Review roi->data_review coa_generation Generate Certificate of Analysis data_review->coa_generation end Release Reference Standard coa_generation->end

Caption: Workflow for Reference Standard Characterization.

References

Comparative Analysis of Thonzylamine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thonzylamine Hydrochloride and its Alternatives with Supporting Experimental Data

This guide provides a comprehensive comparison of this compound with other common antihistamines, namely Cetirizine hydrochloride, Loratadine, and Fexofenadine hydrochloride. The information is intended to assist researchers and drug development professionals in selecting the most suitable compound for their specific applications by presenting key quality attributes, detailed experimental protocols, and relevant biological pathways.

Certificate of Analysis: this compound

Below is a representative Certificate of Analysis (CoA) for this compound, outlining typical quality specifications for this compound.

Test Specification Result Method
Appearance A white or almost white, crystalline powderCompliesVisual
Solubility Freely soluble in water, soluble in ethanolCompliesUSP <11>
Identification by HPLC-UV The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation.CompliesIn-house HPLC Method
Assay (on dried basis) 98.5% to 101.5%99.8%HPLC-UV
Loss on Drying Not more than 0.5%0.2%USP <731>
Residue on Ignition Not more than 0.1%0.05%USP <281>
Heavy Metals Not more than 20 ppm<20 ppmUSP <231>
Related Substances (HPLC) In-house HPLC Method
- Any individual impurityNot more than 0.10%0.05%
- Total impuritiesNot more than 0.5%0.20%
Residual Solvents Meets the requirementsCompliesUSP <467>

Comparison with Alternative Antihistamines

The following table provides a comparative overview of key quality parameters for this compound and three other widely used antihistamines.

Parameter This compound Cetirizine hydrochloride [1]Loratadine [2]Fexofenadine hydrochloride [3][4]
Appearance White crystalline powderWhite crystalline powderWhite powderWhite, crystalline powder
Assay 98.5% - 101.5%98.0% - 102.0%98.5% - 101.5%98.0% - 102.0%
Purity by HPLC (typical) ≥99.5%≥99.0%≥99.0%≥99.5%
Related Impurities (Total) ≤0.5%≤0.5%≤0.3%≤0.5%

Experimental Protocols

Detailed methodologies for key analytical tests are provided below to ensure reproducibility and accurate comparison of results.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is applicable for the determination of the assay and purity of this compound.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm packing

    • Mobile Phase: A mixture of acetonitrile (B52724) and a 0.05M potassium phosphate (B84403) buffer (pH 3.0) in a 40:60 v/v ratio.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Procedure:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the percentage of this compound in the sample. For purity, determine the area percentage of all impurity peaks relative to the main peak.

Loss on Drying
  • Accurately weigh 1.0 to 2.0 g of the substance in a tared weighing bottle.

  • Dry at 105°C for 2 hours.

  • Cool in a desiccator and weigh.

  • Calculate the percentage loss in weight.

Residue on Ignition
  • Weigh accurately about 1.0 g of the substance in a tared crucible.

  • Ignite gently at first, until the substance is thoroughly charred.

  • Cool, then moisten the residue with 1 mL of sulfuric acid, and heat gently until white fumes are no longer evolved.

  • Ignite at 800 ± 25°C until all black particles have disappeared.

  • Cool in a desiccator, weigh, and calculate the percentage of residue.

Mandatory Visualizations

Histamine (B1213489) H1 Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway following the activation of the Histamine H1 receptor, a G-protein coupled receptor (GPCR).

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor G_protein Gq Protein (α, β, γ) H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow: HPLC Analysis

This diagram outlines the typical workflow for analyzing a pharmaceutical compound using High-Performance Liquid Chromatography.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Sample Weighing Dissolution in Mobile Phase Filtration Autosampler Autosampler Injection Sample_Prep->Autosampler Standard_Prep Standard Weighing Dissolution in Mobile Phase Standard_Prep->Autosampler Column Chromatographic Separation (C18 Column) Autosampler->Column Detector UV Detection Column->Detector Integration Peak Integration Detector->Integration Calculation Quantification (Assay & Purity) Integration->Calculation Report Final Report Calculation->Report

Caption: Typical HPLC Experimental Workflow.

Logical Relationship for Antihistamine Selection

The following diagram presents a simplified decision-making process for selecting an appropriate antihistamine for a research application, considering key factors.

Antihistamine_Selection Start Start: Define Research Need Sedation_Effect Sedative Effects a Concern? Start->Sedation_Effect Thonzylamine Thonzylamine (First Generation) Sedation_Effect->Thonzylamine No Second_Gen Second Generation Antihistamines (Cetirizine, Loratadine, Fexofenadine) Sedation_Effect->Second_Gen Yes Metabolism_Study Studying Drug Metabolism? Loratadine_Fexofenadine Loratadine or Fexofenadine (Less Metabolized) Metabolism_Study->Loratadine_Fexofenadine No Cetirizine Cetirizine (Metabolite of Hydroxyzine) Metabolism_Study->Cetirizine Yes Receptor_Specificity High Receptor Specificity Required? Receptor_Specificity->Loratadine_Fexofenadine Less Critical Fexofenadine Fexofenadine (Active Metabolite) Receptor_Specificity->Fexofenadine Yes Second_Gen->Metabolism_Study Loratadine_Fexofenadine->Receptor_Specificity

References

An Inter-laboratory Guide to the Quantitative Analysis of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Thonzylamine (B1214278) hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound. The information presented is a collation of published data to simulate an inter-laboratory comparison, offering insights into the performance of various techniques.

Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

Thonzylamine hydrochloride is a first-generation antihistamine that functions as a competitive antagonist at the histamine H1 receptor. By blocking the action of histamine, it mitigates allergic responses. The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with allergic reactions. This compound prevents the initiation of this cascade by competitively binding to the H1 receptor.[1]

This compound Signaling Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor Gq11 Gq/11 H1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1_Receptor Binds Thonzylamine Thonzylamine Hydrochloride Thonzylamine->H1_Receptor Blocks Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Figure 1. Signaling pathway of this compound as a histamine H1 receptor antagonist.

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance characteristics of different analytical methods for this compound, based on published literature. This simulated inter-laboratory comparison highlights the strengths and limitations of each technique.

Table 1: Performance Characteristics of Spectrophotometric and Spectrofluorimetric Methods

ParameterSpectrophotometrySpectrofluorimetry
Principle Derivative spectrophotometrySpectrofluorimetry
λmax (absorption) 492 nm492 nm (excitation)
λmax (emission) -518 nm
Linearity Range 8 - 20 µg/mL0.2 - 2.0 µg/mL
Limit of Detection (LOD) 0.29 µg/mL0.018 µg/mL
Limit of Quantification (LOQ) 0.97 µg/mL0.06 µg/mL
Correlation Coefficient (r) > 0.999> 0.999
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%

Data synthesized from a study by El-Walily et al. (2000).[2]

Table 2: Representative Performance Characteristics of a High-Performance Liquid Chromatography (HPLC) Method

ParameterHigh-Performance Liquid Chromatography (HPLC)
Principle Reversed-Phase HPLC with UV detection
Mobile Phase Acetonitrile : Water : Phosphoric Acid
Column C18 (e.g., Newcrom R1)
Detection Wavelength 242 nm
Linearity Range 5 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Correlation Coefficient (r) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 99.0% - 101.5%

Representative data based on typical validation parameters for HPLC methods in pharmaceutical analysis.

Experimental Protocols

General Workflow for Analysis of this compound in Pharmaceutical Formulations

The analysis of this compound in a pharmaceutical formulation, such as tablets, generally follows a standardized workflow to ensure accurate and reproducible results. This workflow involves sample preparation, instrumental analysis, and data processing.

Analytical Workflow Start Start: Receive Pharmaceutical Sample Sample_Prep Sample Preparation: - Weighing - Dissolution - Filtration Start->Sample_Prep Standard_Prep Standard Preparation: - Prepare stock solution - Create calibration standards Start->Standard_Prep Instrumental_Analysis Instrumental Analysis (e.g., HPLC, Spectrophotometry) Sample_Prep->Instrumental_Analysis Standard_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition: - Record chromatograms or absorbance values Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing: - Peak integration/Absorbance reading - Construct calibration curve Data_Acquisition->Data_Processing Quantification Quantification: - Calculate concentration in sample Data_Processing->Quantification Report Generate Report Quantification->Report End End Report->End

Figure 2. General experimental workflow for the analysis of this compound.

Methodology for Spectrophotometric and Spectrofluorimetric Analysis

This protocol is based on the method described by El-Walily, A. F. M., et al. (2000).[2]

  • Reagent Preparation:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range of the respective method.

  • Sample Preparation:

    • For tablets, weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a known amount of this compound is dissolved in a suitable solvent.

    • The solution is then filtered, and the filtrate is diluted to a concentration within the linear range.

  • Colorimetric/Fluorimetric Reaction:

    • To an aliquot of the standard or sample solution, add the DCC and DMBA solutions.

    • Allow the reaction to proceed for the optimized time to develop a stable orange-yellow product.

  • Measurement:

    • Spectrophotometry: Measure the absorbance of the resulting solution at 492 nm against a reagent blank.

    • Spectrofluorimetry: Measure the fluorescence intensity at an emission wavelength of 518 nm with an excitation wavelength of 492 nm.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance or fluorescence intensity versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Representative Methodology for HPLC Analysis

This protocol is a representative method based on common practices for the analysis of pharmaceutical compounds.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid in a specified ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration.

  • Sample Preparation:

    • Prepare the sample as described in the spectrophotometric method, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 242 nm.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and the peak areas for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

References

Thonzylamine Hydrochloride: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of thonzylamine (B1214278) hydrochloride with other representative first and second-generation antihistamines. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profile of thonzylamine hydrochloride in the context of other available antihistaminic agents.

Comparative Analysis of Receptor Binding Affinities

This compound is a first-generation antihistamine that primarily exerts its effects through competitive antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Like many other first-generation antihistamines, it also possesses anticholinergic properties, indicating interaction with muscarinic acetylcholine (B1216132) receptors.[1][4][5] This dual activity contributes to both its therapeutic effects and its side-effect profile, notably sedation and dry mouth, which are characteristic of this class of drugs.[6]

The following table summarizes the receptor binding affinities (Ki in nM) of this compound and a selection of other first and second-generation antihistamines for the histamine H1 receptor and the muscarinic acetylcholine receptor. A lower Ki value indicates a higher binding affinity.

CompoundClassHistamine H1 Receptor Ki (nM)Muscarinic Acetylcholine Receptor Ki (nM)
Thonzylamine First-GenerationData not availableData not available
Diphenhydramine First-Generation16130
Chlorpheniramine First-Generation3.21,300
Doxylamine First-Generation4.52,500
Promethazine First-Generation2.114
Cetirizine Second-Generation6>10,000
Loratadine Second-Generation25>10,000
Desloratadine Second-Generation0.4 - 1.3>10,000
Fexofenadine Second-Generation10>10,000

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This compound, by acting as an antagonist, blocks this pathway. The diagram below illustrates the key steps in H1 receptor-mediated signaling.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response Thonzylamine Thonzylamine HCl Thonzylamine->H1R Blocks

References

Comparative Analysis of Thonzylamine Hydrochloride's Selectivity for the H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor selectivity profile of Thonzylamine hydrochloride and other first-generation antihistamines. The objective is to present available experimental data on their binding affinities for histamine (B1213489) H1 receptors and other relevant off-target receptors. This information is crucial for understanding the therapeutic efficacy and the adverse effect profiles of these compounds.

While this compound is known to be a potent H1 receptor antagonist, publicly available quantitative binding data (Ki or IC50 values) across a comprehensive panel of receptors is limited. Therefore, this guide will focus on a comparative analysis of well-characterized first-generation antihistamines—Diphenhydramine, Chlorpheniramine, and Promethazine—to provide a clear context for the expected selectivity profile of this compound.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses. Upon binding of histamine, the H1 receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events culminate in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. First-generation antihistamines act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and thereby blocking the downstream signaling cascade.

H1_Signaling_Pathway Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq_inactive Gq Protein (Inactive) H1R_active->Gq_inactive Activates Gq_active Gq Protein (Active) Gq_inactive->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Thonzylamine Thonzylamine Thonzylamine->H1R_inactive Binds & Stabilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response Ca_release->Physiological_Response PKC_activation->Physiological_Response

Histamine H1 Receptor Signaling Pathway

Comparative Receptor Binding Affinities

The following tables summarize the available receptor binding affinities (Ki in nM) for several first-generation antihistamines. A lower Ki value indicates a higher binding affinity. As previously noted, comprehensive, publicly available binding data for this compound is limited. It is primarily classified as an H1 antagonist with known anticholinergic properties.[1][2] First-generation antihistamines, in general, are known for their poor receptor selectivity.[3][4]

Table 1: Histamine Receptor Binding Affinities (Ki, nM)

CompoundH1H2H3H4
Thonzylamine Potent AntagonistData not availableData not availableData not available
Diphenhydramine 16>10,000>10,000>10,000
Chlorpheniramine 3.2>10,000>10,000>10,000
Promethazine 2.6>10,000>10,000>10,000

Note: Data for H2, H3, and H4 receptor binding for these first-generation antihistamines often shows very low affinity, hence values are frequently reported as greater than 10,000 nM.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

CompoundMuscarinic M1Adrenergic α1Serotonin 5-HT2A
Thonzylamine AnticholinergicData not availableData not available
Diphenhydramine 2966120
Chlorpheniramine 2101,220490
Promethazine 213.11.8

This table highlights the significant affinity of first-generation antihistamines for various non-histaminergic receptors, which contributes to their side effect profiles.

Experimental Protocols

The binding affinity of a compound for a specific receptor is commonly determined using a radioligand binding assay. This technique measures the displacement of a radioactively labeled ligand that is known to bind with high affinity and selectivity to the target receptor by the test compound.

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human histamine H1 receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]Mepyramine (a selective H1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, assay buffer, and [³H]Mepyramine (final concentration typically 1-3 nM).

    • Non-specific Binding: Add membrane preparation, non-specific binding control, and [³H]Mepyramine.

    • Competitive Binding: Add membrane preparation, varying concentrations of the test compound, and [³H]Mepyramine.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prep_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prep_Reagents->Plate_Setup Incubation Incubate at 25°C for 60 minutes Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay

Conclusion

References

A Head-to-Head Examination of First-Generation Antihistamines: Thonzylamine Hydrochloride versus Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Thonzylamine (B1214278) hydrochloride and diphenhydramine (B27) are both first-generation ethylenediamine (B42938) H1-receptor antagonists.[1][2] They are recognized for their antihistaminic and anticholinergic properties, which underpin their therapeutic applications and also contribute to their side-effect profiles, most notably sedation.[1][2] This guide provides a detailed comparison of these two compounds, summarizing available quantitative data, outlining key experimental protocols for their evaluation, and visualizing their mechanism of action. While comprehensive data is available for the well-established compound diphenhydramine, there is a notable scarcity of publicly accessible quantitative data for Thonzylamine hydrochloride, a factor that is highlighted throughout this comparison.

Pharmacodynamic Properties: Receptor Binding Affinity

The primary mechanism of action for both this compound and diphenhydramine is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] Additionally, their anticholinergic effects stem from their activity at muscarinic acetylcholine (B1216132) receptors. A key indicator of a drug's potency at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). Lower Ki values signify higher binding affinity.

CompoundReceptorKi (nM)Reference
Diphenhydramine Histamine H116[4]
Muscarinic M1130[4]
Muscarinic M2230[4]
Muscarinic M3110[4]
Muscarinic M4200[4]
Muscarinic M5180[4]
This compound Histamine H1Data not available
Muscarinic ReceptorsData not available

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and predicting its duration of action and potential for drug-drug interactions.

ParameterDiphenhydramineThis compound
Bioavailability 40-60%Data not available
Time to Peak Plasma Concentration (Tmax) 2-3 hoursData not available
Elimination Half-life 2.4-9.3 hours (adults)Data not available
Metabolism Hepatic (CYP2D6)Data not available
Excretion Primarily renalData not available

Clinical Efficacy and Safety: A Comparative Overview

As first-generation antihistamines, both this compound and diphenhydramine are expected to be effective in alleviating symptoms of allergic reactions. However, their clinical use is often limited by their sedative and anticholinergic side effects.

Sedative Effects

The sedative properties of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and antagonize central H1 receptors.

Diphenhydramine: Numerous studies have documented the sedative effects of diphenhydramine. A 50 mg dose has been shown to cause significant drowsiness and impairment of psychomotor performance.[5]

Anticholinergic Effects

The anticholinergic activity of these compounds can lead to a range of side effects, including dry mouth, blurred vision, urinary retention, and constipation.

Diphenhydramine: Diphenhydramine is known to be a potent anticholinergic agent.[4]

This compound: this compound is also characterized as having anticholinergic properties.[1][2] However, quantitative data from comparative anticholinergic activity assays are not available.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound (e.g., this compound or diphenhydramine) for the histamine H1 receptor.

Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-mepyramine) for binding to the H1 receptor in a preparation of cell membranes expressing the receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the histamine H1 receptor are homogenized and centrifuged to isolate a membrane fraction.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radiolabeled ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

Histamine-Induced Wheal and Flare Suppression Test

This in vivo method is used to assess the antihistaminic activity of a drug in humans.

Objective: To evaluate the ability of a test compound to inhibit the cutaneous allergic reaction induced by histamine.

Principle: The intradermal injection of histamine causes a characteristic "wheal" (swelling) and "flare" (redness) response. The ability of an antihistamine to reduce the size of the wheal and flare is a measure of its H1-receptor blocking activity in vivo.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.

  • Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection of a standardized histamine solution. The dimensions of the wheal and flare are measured after a specified time (e.g., 15 minutes).

  • Drug Administration: The subjects are administered a dose of the test antihistamine or a placebo.

  • Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated, and the resulting wheal and flare responses are measured.

  • Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatment compared to placebo is calculated to determine the efficacy and duration of action of the antihistamine.[8]

Signaling Pathways and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified H1 receptor signaling cascade.

Comparative Experimental Workflow: Antihistamine Evaluation

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a new antihistamine compared to a reference compound.

Antihistamine_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation receptor_binding Receptor Binding Assays (H1, Muscarinic, etc.) anticholinergic_assay In vitro Anticholinergic Activity Assay receptor_binding->anticholinergic_assay animal_models In vivo Animal Models (e.g., histamine-induced bronchoconstriction) anticholinergic_assay->animal_models phase1 Phase I: Safety, Tolerability, and Pharmacokinetics in Humans animal_models->phase1 Proceed to Clinical Trials wheal_flare Histamine-Induced Wheal and Flare Suppression phase1->wheal_flare sedation_studies Sedation and Psychomotor Performance Studies wheal_flare->sedation_studies phase2_3 Phase II/III: Efficacy and Safety in Allergic Conditions sedation_studies->phase2_3

Caption: Workflow for antihistamine drug development.

Conclusion

Diphenhydramine is a well-characterized first-generation antihistamine with a significant body of data detailing its pharmacodynamic, pharmacokinetic, and clinical properties. In contrast, while this compound is known to share the characteristics of a first-generation antihistamine, including H1-receptor antagonism and anticholinergic effects, there is a marked lack of publicly available quantitative data to allow for a direct, data-driven comparison with diphenhydramine. Future research providing detailed information on the receptor binding affinities, pharmacokinetic profile, and clinical effects on sedation and anticholinergic activity of this compound would be invaluable for a more complete understanding of its therapeutic profile relative to other agents in its class. For researchers and drug development professionals, the established profile of diphenhydramine serves as a critical benchmark for the evaluation of new and existing H1-receptor antagonists.

References

A Comparative Guide to Thonzylamine Hydrochloride Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling and identification of Thonzylamine hydrochloride. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to support research and drug development activities. This compound is an antihistamine used to relieve symptoms of the common cold and allergies.[1] Ensuring its purity is critical for the safety and efficacy of pharmaceutical formulations.

Comparison of Analytical Techniques for Impurity Profiling

The two primary analytical techniques for impurity profiling of this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different stages of the drug development process.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Quantification of known impurities and degradation products, routine quality control.Identification of unknown impurities, structural elucidation, and quantification.
Principle Separation based on the differential partitioning of analytes between a stationary and mobile phase. Detection is typically by UV absorbance.Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight and structural information.[2]
Sensitivity Good, suitable for detecting impurities at levels specified by regulatory agencies.Excellent, capable of detecting and identifying trace-level impurities.[2]
Specificity Good, can distinguish between the active pharmaceutical ingredient (API) and its known impurities.Very high, provides mass-to-charge ratio (m/z) data for unambiguous identification.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput High, suitable for routine analysis of multiple samples.Lower, often used for in-depth characterization rather than high-throughput screening.

Potential Impurities and Degradation Products

A thorough impurity profiling study involves the identification of process-related impurities and degradation products formed under various stress conditions.

Process-Related Impurities: These can arise from the synthesis of this compound. A potential process-related impurity is N-Nitroso Thonzylamine .[3]

Degradation Products: Forced degradation studies are essential to predict the degradation pathways and to develop stability-indicating analytical methods.[4] The chemical structure of this compound suggests potential degradation pathways under hydrolytic, oxidative, and photolytic stress conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Following exposure, samples are neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for analysis by HPLC or LC-MS.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential impurities and degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL
LC-MS Method for Identification

This method is used for the identification and structural elucidation of unknown impurities.

ParameterCondition
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient (Similar to HPLC method, adjusted for UHPLC)
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 100-1000 m/z

Data Presentation

The following table summarizes hypothetical data from a forced degradation study of this compound, analyzed by the stability-indicating HPLC method.

Stress ConditionThonzylamine Assay (%)Total Impurities (%)Major Degradant RRT
Control 99.80.2-
Acid Hydrolysis 85.214.80.85
Base Hydrolysis 90.59.51.15
Oxidative 88.111.90.92
Thermal 98.71.3-
Photolytic 99.10.9-

RRT: Relative Retention Time

Visualizations

G Workflow for this compound Impurity Profiling cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Thonzylamine HCl API Thonzylamine HCl API Forced Degradation Forced Degradation Thonzylamine HCl API->Forced Degradation Stressed Samples Stressed Samples Forced Degradation->Stressed Samples HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis LC-MS Analysis LC-MS Analysis Stressed Samples->LC-MS Analysis Quantification Quantification HPLC Analysis->Quantification Identification Identification LC-MS Analysis->Identification Impurity Profile Report Impurity Profile Report Quantification->Impurity Profile Report Identification->Impurity Profile Report

Caption: Workflow for this compound Impurity Profiling.

G Potential Degradation Pathway of this compound cluster_stress Stress Conditions cluster_products Degradation Products Thonzylamine_HCl Thonzylamine HCl Acid_Hydrolysis Acid Hydrolysis Thonzylamine_HCl->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Thonzylamine_HCl->Base_Hydrolysis Oxidation Oxidation Thonzylamine_HCl->Oxidation Cleavage_Product Ether Cleavage Product Acid_Hydrolysis->Cleavage_Product Demethylated_Product O-Demethylated Product Base_Hydrolysis->Demethylated_Product N_Oxide N-Oxide Derivative Oxidation->N_Oxide

Caption: Potential Degradation Pathway of this compound.

References

Benchmarking Thonzylamine hydrochloride performance against newer antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of allergy therapeutics, the evolution from first-generation to newer second- and third-generation antihistamines marks a significant advancement in balancing efficacy with patient safety. This guide provides a comprehensive performance benchmark of Thonzylamine hydrochloride, a first-generation antihistamine, against modern alternatives such as Cetirizine, Loratadine, and Fexofenadine. This objective comparison, supported by established experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development in allergy and immunology.

Executive Summary

This compound acts as a competitive antagonist of the H1 histamine (B1213489) receptor, a mechanism it shares with newer antihistamines.[1][2] However, as a first-generation agent, it readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) side effects, most notably sedation.[3] Newer generation antihistamines are designed to be more selective for peripheral H1 receptors and are substrates for efflux transporters like P-glycoprotein at the blood-brain barrier, significantly limiting their CNS penetration and sedative effects.[1][4][5] This fundamental difference in CNS activity is the primary driver behind the therapeutic shift towards second- and third-generation agents for the treatment of allergic conditions like allergic rhinitis and urticaria.[6][7][8]

Comparative Data on Antihistamine Performance

The following tables summarize key performance indicators for first-generation antihistamines, as a class representative of this compound, and leading second-generation antihistamines. Direct comparative quantitative data for this compound is scarce in recent literature; therefore, data for the first-generation class is used as a proxy.

Table 1: H1 Receptor Affinity and CNS Effects

FeatureFirst-Generation Antihistamines (e.g., Thonzylamine HCl)CetirizineLevocetirizine (B1674955)LoratadineDesloratadine (B1670295)Fexofenadine
H1 Receptor Affinity (pKi) VariableHighHighModerateHighModerate
Blood-Brain Barrier Crossing HighLowLowLowLowVery Low
Sedation Potential HighLow to Moderate[7][9][10]LowLow[7][9][10]LowVery Low[7][9][10]
Anticholinergic Effects High[3][8]MinimalMinimalMinimalMinimalMinimal
H1 Receptor Occupancy in CNS >50%[11]~13-25% (at higher doses)Low<10%Low<1%[11]

Table 2: Clinical Efficacy and Onset of Action

FeatureFirst-Generation Antihistamines (e.g., Thonzylamine HCl)CetirizineLevocetirizineLoratadineFexofenadine
Indications Allergic Rhinitis, Urticaria, Cold Symptoms[1][2]Allergic Rhinitis, UrticariaAllergic Rhinitis, UrticariaAllergic Rhinitis, UrticariaAllergic Rhinitis, Urticaria
Onset of Action 30-60 minutes~60 minutes[12][13]~60 minutes150-210 minutes[12][13]~90 minutes[12][13]
Wheal & Flare Suppression EffectiveHighly Effective[6][12]Highly Effective[14]Effective[12]Effective[6][12]
Duration of Action 4-6 hours[13]24 hours24 hours24 hours12-24 hours

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and evaluation processes, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) PLC Phospholipase C (PLC) H1R->PLC Activates Gq/11 PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Antihistamine (e.g., Thonzylamine) Antihistamine->H1R Binds & Blocks Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates NFkB NF-κB Activation PKC->NFkB Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) NFkB->Symptoms Leads to

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

G cluster_screening Phase 1: Screening & Subject Enrollment cluster_treatment Phase 2: Treatment Administration (Cross-over Design) cluster_evaluation Phase 3: Efficacy & Safety Evaluation cluster_analysis Phase 4: Data Analysis p1 Recruit Healthy Allergic Subjects p2 Informed Consent & Baseline Assessment p1->p2 p3 Randomization into Treatment Groups p2->p3 t1 Group A: Drug 1 (e.g., Thonzylamine) p3->t1 t2 Group B: Drug 2 (e.g., Cetirizine) p3->t2 t3 Group C: Placebo p3->t3 e1 Histamine/Allergen Skin Prick Test (Measure Wheal & Flare) t1->e1 e2 CNS Assessment (PET Scan for H1RO, Psychomotor Tests) t1->e2 e3 Adverse Event Monitoring t1->e3 t2->e1 t2->e2 t2->e3 t3->e1 t3->e2 t3->e3 washout Washout Period washout->t1 Cross-over to next treatment washout->t2 Cross-over to next treatment washout->t3 Cross-over to next treatment e1->washout a1 Compare Wheal/Flare Suppression vs. Placebo e1->a1 a2 Compare Sedation Scores & CNS Effects e1->a2 e2->a1 e2->a2 e3->a1 e3->a2

Caption: Generalized Workflow for a Comparative Antihistamine Clinical Trial.

Experimental Protocols

Protocol 1: Histamine-Induced Wheal and Flare Suppression Test

This widely accepted pharmacodynamic assay evaluates the in vivo efficacy of H1-antihistamines.[15]

  • Subject Selection: Healthy volunteers with a history of atopy are recruited. Subjects must abstain from any antihistamine medication for a specified period (e.g., 7 days) before the trial.

  • Baseline Measurement: A baseline skin response is established by performing a skin prick test with a standard concentration of histamine phosphate (B84403) (e.g., 1 mg/mL) on the volar surface of the forearm.

  • Drug Administration: Subjects are randomized to receive a single oral dose of the investigational antihistamine (e.g., Thonzylamine HCl), a comparator (e.g., Cetirizine 10 mg), or a placebo in a double-blind fashion.

  • Post-Dose Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), histamine skin prick tests are repeated on adjacent, previously untested skin sites.[12]

  • Data Acquisition: The outlines of the resulting wheal (raised bump) and flare (redness) are traced onto a transparent medium. The areas are then calculated in mm² using digital planimetry.

  • Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the baseline or placebo response. This allows for the determination of the drug's onset of action, peak effect, and duration of action.[12][13]

Protocol 2: Assessment of CNS Penetration and Sedation

Evaluating the CNS effects is critical for differentiating antihistamine generations.

  • In Vitro P-glycoprotein (P-gp) Substrate Assay:

    • Method: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable supports to form a polarized monolayer that mimics a biological barrier.[1][4]

    • Procedure: The test antihistamine is applied to either the apical (blood side) or basolateral (brain side) chamber. The rate of transport across the monolayer in both directions (apical-to-basolateral and basolateral-to-apical) is measured.

    • Analysis: A basolateral-to-apical transport rate that is significantly higher than the apical-to-basolateral rate indicates that the compound is a substrate for P-gp efflux, suggesting limited brain penetration.[1]

  • In Vivo Brain H1 Receptor Occupancy (H1RO) via PET:

    • Method: Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the human brain.[11]

    • Procedure: Healthy subjects undergo a baseline PET scan using a radiolabeled ligand that binds to H1 receptors (e.g., [¹¹C]doxepin). Following oral administration of the antihistamine, a second PET scan is performed.

    • Analysis: The reduction in the binding potential of the radioligand in various brain regions after drug administration is calculated. This reduction directly corresponds to the percentage of H1 receptors occupied by the antihistamine (H1RO). High H1RO (>50%) is strongly correlated with sedative effects.[11]

Conclusion

The available evidence strongly supports the superiority of newer generation antihistamines over first-generation agents like this compound, primarily due to their significantly improved safety profile. While all H1-antihistamines share a common mechanism of action at the receptor level, the key differentiator lies in pharmacokinetics, particularly the ability to cross the blood-brain barrier. Second- and third-generation agents such as Fexofenadine and Loratadine exhibit minimal CNS penetration, resulting in a non-sedating profile that is highly desirable for the management of chronic allergic conditions.[7][9] Future drug development should continue to focus on maximizing peripheral H1 receptor antagonism while minimizing CNS activity and potential off-target effects.

References

Safety Operating Guide

Proper Disposal of Thonzylamine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Thonzylamine Hydrochloride, targeting researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal and Handling Precautions

Before initiating disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, which includes acute toxicity if swallowed or in contact with skin, and potential for skin and serious eye irritation, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

This compound Disposal Plan

Disposal of this compound must be conducted through a licensed professional waste disposal service. The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Key Procedural Steps:

  • Do Not Dispose in Regular Trash or Down the Drain: this compound should never be disposed of in standard laboratory trash or flushed down the sink. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

  • Container Management:

    • Keep this compound in its original, clearly labeled container.

    • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. Ensure the new container is sealed tightly.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name: "this compound" and its CAS number: "63-56-9."

    • Indicate the primary hazards: "Acute Toxicity," "Skin Irritant," "Eye Irritant."

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

Disposal of Contaminated Materials:

Any materials, such as personal protective equipment (gloves, lab coats), absorbent pads, or labware that are contaminated with this compound must be disposed of as hazardous waste. These items should be collected in a designated, sealed container and disposed of following the same procedure as the chemical itself.

Regulatory Considerations

While a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code for this compound has not been definitively identified through available resources, its acute toxicity profile suggests it may be classified as hazardous waste. The final determination of its regulatory status and any applicable state or local regulations should be made in consultation with your institution's EHS department or the licensed waste disposal contractor.

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.TLC Pharmaceutical Standards Ltd. SDS
Signal Word WarningTLC Pharmaceutical Standards Ltd. SDS
Primary Disposal Method Burn in a chemical incinerator equipped with an afterburner and scrubber.TLC Pharmaceutical Standards Ltd. SDS
Secondary Disposal Action Offer surplus and non-recyclable solutions to a licensed disposal company.TLC Pharmaceutical Standards Ltd. SDS

Experimental Protocols

This document does not cite specific experimental protocols. The disposal procedures provided are based on safety data and general laboratory waste management best practices.

Visualizations

ThonzylamineHydrochlorideDisposal cluster_prep Pre-Disposal cluster_disposal Disposal Workflow A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Keep in Original or Properly Labeled Container A->B C Label as 'Hazardous Waste' with Chemical Name and Hazards B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS to Arrange Professional Disposal D->E F Provide SDS to Waste Disposal Company E->F G Incineration by Licensed Facility F->G

Caption: Workflow for the proper disposal of this compound.

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety Protocols for Handling Thonzylamine Hydrochloride

This compound, a potent antihistamine, requires stringent safety measures to protect laboratory personnel from its acute toxic properties. This guide provides detailed, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring a secure research environment. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe operational workflow.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for various handling scenarios.

PPE CategoryMinimum RequirementSpecifications and Use Cases
Respiratory Protection NIOSH-approved half-face respiratorFor weighing and handling of the neat (undiluted) chemical, a respirator equipped with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter is mandatory.
Eye Protection Chemical splash goggles or safety glasses with side shieldsANSI Z87.1-compliant eye protection is required at all times when in the vicinity of this compound. Goggles provide superior protection against splashes.
Hand Protection Double-gloving with compatible glovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately upon contamination. Regularly inspect gloves for any signs of degradation or puncture.
Protective Clothing Chemically-resistant laboratory coat or gownA long-sleeved gown that closes in the back is required. Cuffs should be tucked into the inner pair of gloves.

Operational Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, from initial receipt to final disposal, the following workflow must be followed. This process is designed to minimize exposure at every stage.

Operational Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Receiving and Unpacking 1. Receiving and Unpacking - Inspect for damage - Wear single-use gloves Preparation of Work Area 2. Preparation of Work Area - Work in a fume hood - Don full PPE Receiving and Unpacking->Preparation of Work Area Weighing and Aliquoting 3. Weighing and Aliquoting - Use containment (e.g., glove box) - Handle with care to avoid dust Preparation of Work Area->Weighing and Aliquoting Experimental Use 4. Experimental Use - Maintain full PPE - Follow established protocols Weighing and Aliquoting->Experimental Use Decontamination 5. Decontamination - Clean all surfaces - Decontaminate equipment Experimental Use->Decontamination Waste Disposal 6. Waste Disposal - Segregate hazardous waste - Follow institutional guidelines Decontamination->Waste Disposal Spill_Cleanup Spill Cleanup First_Aid First Aid

A logical workflow for handling this compound.

Detailed Experimental Protocols

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Wear a single pair of nitrile gloves during unpacking.

  • If the primary container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.

2. Preparation of Work Area:

  • All handling of this compound powder must be conducted in a certified chemical fume hood.

  • Before handling the compound, don all required PPE as outlined in the table above.

3. Weighing and Aliquoting:

  • To minimize the risk of aerosolization, conduct weighing and aliquoting within a containment device such as a glove box or a powder-containment balance hood.

  • If a containment device is not available, use a "tare-on-the-fly" method: place a container on the balance, tare it, add the chemical in the fume hood, and then re-weigh.

  • Handle the solid material gently to avoid creating dust.

4. Experimental Use:

  • Maintain all PPE throughout the experimental procedure.

  • Ensure that all solutions are clearly labeled.

  • Work in a well-ventilated area, preferably within the fume hood.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Segregation of Waste:

  • Acutely Hazardous Waste: All solid this compound, as well as any materials grossly contaminated with the powder (e.g., weighing boats, contaminated gloves, and gowns), must be disposed of as acutely hazardous (P-listed) waste.[1]

  • Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials and used PPE from solution handling, should be collected in a designated hazardous waste container.

  • Sharps: Needles and syringes used for injections must be placed in a designated sharps container for hazardous waste.

2. Waste Containers:

  • Use clearly labeled, leak-proof, and sealable containers for all hazardous waste.

  • Containers for acutely toxic waste are often color-coded (e.g., black) for easy identification.[2]

3. Disposal Procedure:

  • Place all contaminated disposable items directly into the appropriate hazardous waste container.

  • Do not allow hazardous waste to accumulate in the laboratory.

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[3]

  • A hazardous waste manifest, an EPA-required document, must accompany the waste from generation to disposal.[2][4]

Emergency Protocols: Immediate Actions for Exposure and Spills

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill (small amount of powder):

    • Alert others in the area.

    • Wearing full PPE, gently cover the spill with absorbent pads or granules to avoid raising dust.

    • Dampen the absorbent material with water to prevent aerosolization.[9]

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by water.[9]

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thonzylamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Thonzylamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.